4-(11-Hydroxyundecyloxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(11-hydroxyundecoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNZXZMRQBKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566189 | |
| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124389-14-6 | |
| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-(11-Hydroxyundecyloxy)benzaldehyde
Bifunctional Linker Systems for Surface Engineering & Bioconjugation
Executive Summary
This technical guide profiles 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical heterobifunctional crosslinker used in supramolecular chemistry, nanotechnology, and drug delivery systems. Distinguished by its 11-carbon aliphatic spacer, this molecule facilitates the formation of Self-Assembled Monolayers (SAMs) with superior packing density while presenting a reactive aldehyde "head" for biomolecular immobilization and a hydroxyl "tail" for surface anchoring or further derivatization.
Chemical Architecture & Physicochemical Properties[1]
The molecule functions as a molecular bridge. Its efficacy stems from three distinct structural domains:
-
The Anchor (Hydroxyl): A primary alcohol (
-position) amenable to esterification, silanization, or conversion to thiols for gold adhesion. -
The Spacer (
Alkyl Chain): Provides necessary distance to reduce steric hindrance and facilitates Van der Waals-driven ordering (crystallinity) in monolayers. -
The Warhead (Benzaldehyde): A para-substituted aromatic aldehyde highly reactive toward primary amines via Schiff base formation.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |
| CAS Number | 124389-14-6 |
| Molecular Formula | |
| Molecular Weight | 292.41 g/mol |
| Melting Point | 64°C (Crystalline solid) |
| Solubility | Soluble in DCM, Chloroform, THF, Ethanol; Insoluble in Water |
| Appearance | White to pale yellow crystalline powder |
| Purity Standard |
Synthetic Pathway: Williamson Ether Synthesis
Causality: The synthesis relies on the nucleophilic substitution of an alkyl bromide by a phenoxide ion. The choice of base and solvent is critical to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde) and ensure complete conversion.
Reaction Logic
We utilize a Williamson Ether Synthesis approach. Potassium carbonate (
Graphviz Workflow: Synthesis Mechanism
Figure 1: Synthetic route via nucleophilic substitution. The phenoxide ion attacks the alkyl bromide to form the ether linkage.
Detailed Protocol
-
Reagent Prep: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 11-bromo-1-undecanol (1.1 eq) in anhydrous Acetone or DMF.
-
Activation: Add anhydrous
(3.0 eq). The excess base drives the equilibrium toward the phenoxide. -
Reflux: Heat to reflux (
for Acetone, for DMF) for 12–24 hours under inert atmosphere ( ). -
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, excess ). -
Evaporate solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate; wash with water (3x) and brine (1x).
-
-
Purification: Recrystallize from Ethanol/Hexane (1:1) to yield white crystals.[1]
Surface Engineering & SAM Formation
This molecule is a precursor for "Smart Surfaces." The
Application: Immobilization of Biomolecules
The aldehyde group serves as a "chemical hook" for proteins, DNA, or antibodies containing primary amines (Lysine residues or N-termini).
Graphviz Workflow: Reductive Amination on Surfaces
Figure 2: Covalent immobilization strategy. The aldehyde reacts with amines to form an imine, which is permanently locked via reduction.
Protocol: Protein Immobilization
-
Surface Activation: Ensure the SAM containing the benzaldehyde moiety is clean.
-
Incubation: Immerse the surface in a solution of the target protein (0.1–1 mg/mL) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Note: Avoid Tris buffers, as they contain amines that compete with the protein.
-
-
Schiff Base Formation: Allow reaction for 1–2 hours at room temperature.
-
Reductive Locking: Add Sodium Cyanoborohydride (
) to a final concentration of 50 mM.-
Expert Insight:
is preferred over because it selectively reduces the imine bond without reducing the remaining aldehyde groups on the surface, preserving them for future cycles.
-
-
Quenching: Wash with Ethanolamine (1M, pH 8.5) to block unreacted aldehyde sites.
Reactivity & Stability Profile
-
Oxidation Sensitivity: The aldehyde group oxidizes to carboxylic acid upon prolonged exposure to air. Store under Argon/Nitrogen at
. -
Thermal Stability: Stable up to
, making it suitable for standard organic synthesis workups but requiring care during vacuum distillation. -
Orthogonal Reactivity: The hydroxyl group can be modified (e.g., to a mesylate or tosylate) before surface attachment, allowing the synthesis of asymmetric linkers (e.g., Thiol-Linker-Aldehyde).
References
-
Fisher Scientific. (n.d.). This compound 98.0+%.[2] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 4-[(11-hydroxyundecyl)oxy]benzaldehyde.[2][3] National Library of Medicine. Retrieved from [Link]
-
Schiffer, Z. J., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-(11-Hydroxyundecyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(11-Hydroxyundecyloxy)benzaldehyde, identified by the CAS number 124389-14-6 , is a bifunctional organic compound of increasing interest in materials science and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a reactive benzaldehyde group, a long aliphatic undecyloxy chain, and a terminal hydroxyl group, makes it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its potential in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. The presence of the long alkyl chain imparts significant lipophilicity, while the aldehyde and hydroxyl moieties provide sites for hydrogen bonding and further chemical modification.
| Property | Value | Source |
| CAS Number | 124389-14-6 | [1][2] |
| Molecular Formula | C₁₈H₂₈O₃ | [1] |
| Molecular Weight | 292.42 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | |
| Purity | >98.0% (HPLC) | |
| Storage | Recommended in a cool, dark place (<15°C) under an inert atmosphere. | |
| Sensitivity | Air sensitive |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[3] This venerable yet reliable SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde is reacted with an 11-halo-1-undecanol.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is dictated by its efficiency in forming aryl ethers. The reaction requires the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a potent nucleophile, the phenoxide. A moderately strong base like potassium carbonate is typically sufficient for this purpose, as the acidity of the phenolic proton is significantly higher than that of an aliphatic alcohol. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation of the base and the phenoxide, thereby enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction. 11-Bromo-1-undecanol is a suitable alkylating agent; the bromide is a good leaving group, and the long alkyl chain does not sterically hinder the primary carbon, favoring the desired substitution reaction over elimination.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process checks and final product characterization.
Materials:
-
4-Hydroxybenzaldehyde (≥98%)
-
11-Bromo-1-undecanol (≥97%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-hydroxybenzaldehyde (1.0 eq), 11-bromo-1-undecanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF. The use of a slight excess of the alkylating agent ensures complete consumption of the starting benzaldehyde, and the excess base drives the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then with brine to remove residual DMF and inorganic salts.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be further assessed by HPLC.
Caption: Williamson Ether Synthesis Workflow for this compound.
Applications in Drug Development: A Bifunctional Linker
The structure of this compound, with a reactive aldehyde at one end and a terminal hydroxyl group at the other, separated by a long lipophilic chain, makes it an attractive candidate as a bifunctional linker in the construction of drug conjugates.[4]
Role as a Linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)
In the realm of targeted drug delivery, linkers play a crucial role in connecting a potent cytotoxic drug to a targeting moiety, such as an antibody or a peptide.[5] The linker's properties, including its length, flexibility, and cleavage mechanism, are critical determinants of the conjugate's stability, pharmacokinetics, and efficacy.
The aldehyde group of this compound can be utilized for conjugation to a targeting molecule through the formation of a Schiff base with an amine group on the antibody or peptide, followed by reduction to a stable secondary amine.[6] The terminal hydroxyl group can be derivatized to attach a cytotoxic drug. The long undecyloxy chain provides a hydrophobic spacer, which can influence the overall solubility and aggregation properties of the conjugate.
Caption: Conceptual role of this compound as a bifunctional linker.
Safety and Handling
As a prudent measure, this compound should be handled with the same precautions as its parent compounds, 4-hydroxybenzaldehyde and other aromatic aldehydes, until specific toxicological data becomes available.
Potential Hazards:
-
Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Air Sensitivity: The aldehyde functional group can be susceptible to oxidation upon prolonged exposure to air, potentially forming the corresponding carboxylic acid.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[8]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical advice if symptoms persist.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in materials science and significant potential in the field of drug development. Its synthesis via the Williamson ether reaction is a robust and scalable process. The bifunctional nature of this molecule, coupled with its long lipophilic spacer, makes it an intriguing candidate for the design of novel drug-linker conjugates. As research in targeted therapeutics continues to advance, the utility of such well-defined molecular scaffolds is expected to grow, paving the way for the development of more effective and safer medicines.
References
-
Chemistry Stack Exchange. (2021, August 22). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved from [Link]
-
PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Gellman, S. H. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. Retrieved from [Link]
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved from [Link]
-
PubChem. (n.d.). 11-Bromo-1-undecanol. Retrieved from [Link]
-
Neilson, R. H. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehyde Functional Group. Retrieved from [Link]
- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Fiveable. (n.d.). Benzaldehyde Definition - Intro to Chemistry Key Term. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]
-
Jaydev Chemical Industries. (n.d.). 11-Bromo-1-Undecanol. Retrieved from [Link]
-
University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Scientific Opinion on the safety and efficacy of aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols and esters with esters containing tertiary alcohols ethers (chemical group 6) when used as flavourings for all animal species. Retrieved from [Link]
-
PMC. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]
-
Semantic Scholar. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]
Sources
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Technical Whitepaper: 4-(11-Hydroxyundecyloxy)benzaldehyde
Molecular Architecture, Synthesis Optimization, and Application Framework
Executive Summary
4-(11-Hydroxyundecyloxy)benzaldehyde is a critical bifunctional building block in the fields of supramolecular chemistry, materials science, and nanotechnology. Its utility stems from its amphiphilic architecture: a rigid, polarizable aromatic "head" (benzaldehyde) connected to a flexible, aliphatic "tail" (undecyl chain) terminating in a primary hydroxyl group.
This molecule serves as a primary intermediate for:
-
Liquid Crystals (LCs): Acting as a mesogenic core precursor.[1][2]
-
Self-Assembled Monolayers (SAMs): Functioning as a spacer to decouple surface effects from active headgroups.
-
Bio-conjugation: Linking biomolecules to inorganic surfaces via Schiff base formation or etherification.
This guide provides a validated protocol for its synthesis, characterization, and deployment, emphasizing high-purity isolation and structural integrity.
Molecular Architecture & Logic
The molecule functions as a "heterobifunctional crosslinker." Its design logic is separated into three distinct domains, each serving a specific physicochemical role.
Structural Diagram (DOT Visualization)
Domain Analysis
| Domain | Chemical Moiety | Function |
| Head | 4-Substituted Benzaldehyde | Provides the aromatic UV chromophore and the aldehyde handle for Schiff base formation (reaction with amines) or oxidation to carboxylic acid. |
| Linker | Ether (-O-) | Chemically stable bridge resistant to hydrolysis, ensuring the headgroup remains attached to the tail under physiological or variable pH conditions. |
| Spacer | Undecyl Chain ( | A hydrophobic spacer that facilitates Van der Waals packing (critical for SAM ordering) and decouples the headgroup's electronic state from the tail's environment. |
| Tail | Primary Hydroxyl (-OH) | A versatile nucleophile for further functionalization (e.g., conversion to thiol, acrylate, or tosylate). |
Synthetic Pathway & Optimization
The synthesis follows a Williamson Ether Synthesis mechanism.[3][4][5][6] While conceptually simple, specific controls are required to prevent O-alkylation at the aldehyde (side reaction) or Cannizzaro disproportionation.
Reaction Scheme
Reactants: 4-Hydroxybenzaldehyde + 11-Bromo-1-undecanol
Reagents: Potassium Carbonate (
Validated Protocol (Step-by-Step)
Pre-requisites:
-
Ensure
is anhydrous (dry in oven at 120°C for 2 hours). -
Use analytical grade Acetone (or DMF for higher rates).
Workflow Diagram:
Detailed Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 11-bromo-1-undecanol (1.05 eq) in Acetone (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (
, 3.0 eq) and a catalytic amount of Potassium Iodide ( , 0.1 eq). Note: KI acts via the Finkelstein mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (~60°C for Acetone) under an inert atmosphere (
or Ar) for 12–24 hours. -
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the starting phenol spot indicates completion.
-
Workup:
-
Purification: Recrystallize from hot Ethanol. If high purity is required for optical applications, purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 80:20).
Characterization Framework
Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following data corresponds to the purified product.
Spectroscopic Data Table
| Technique | Signal/Parameter | Assignment/Interpretation |
| Aldehyde proton (-CH O). Distinct singlet. | ||
| Aromatic protons ortho to aldehyde (deshielded). | ||
| Aromatic protons meta to aldehyde (shielded by ether). | ||
| Ether methylene (-O-CH | ||
| Terminal Hydroxymethyl (-CH | ||
| Alkyl chain backbone protons. | ||
| FT-IR (ATR) | 3350 cm | O-H stretch (Terminal hydroxyl). |
| 1685 cm | C=O stretch (Conjugated Aldehyde). | |
| 1250 cm | C-O-C asymmetric stretch (Aryl ether). | |
| 2910, 2850 cm | C-H stretch (Alkyl chain). |
Quality Control Checkpoint
-
The "Aldehyde Purity" Test: In
-NMR, integration of the aldehyde proton (9.88 ppm) against the aromatic protons (7.83 ppm) must yield a strict 1:2 ratio. Deviation suggests oxidation to benzoic acid (look for broad -COOH peak >11 ppm). -
The "Linker" Verification: The triplet at ~4.04 ppm confirms the formation of the ether bond. If this peak is a multiplet or shifted, check for O-alkylation at the wrong site.
Applications in Advanced Materials
Liquid Crystal (LC) Mesogens
This molecule is a "pro-mesogen." The rigid benzaldehyde core promotes
-
Protocol: React the aldehyde with aniline derivatives to form Schiff Base LCs .
-
Effect: The 11-carbon chain lowers the melting point, stabilizing the Smectic or Nematic liquid crystalline phases at room temperature.
Self-Assembled Monolayers (SAMs)
In surface chemistry, this molecule acts as a spacer to present functional groups at a precise distance from a substrate.
-
Gold Substrates: The terminal -OH is converted to a Tosylate and then to a Thiol (-SH).
-
Silica Substrates: The terminal -OH is reacted with silanes.
-
Logic: The aldehyde group remains exposed at the "top" of the monolayer, ready to immobilize proteins or DNA via reductive amination.
References
-
Williamson Ether Synthesis Mechanism & Kinetics
-
Synthesis of Liquid Crystal Intermedi
-
Spectroscopic D
-
Source: ChemicalBook. "4-N-Butoxybenzaldehyde NMR Spectrum."[11] (Reference for aromatic/aldehyde shifts).
-
-
Phenacyloxy Benzaldehyde Deriv
- Source: ResearchGate (Orient. J. Chem).
-
URL:[Link]
Sources
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Solubility Determination of 4-(11-Hydroxyundecyloxy)benzaldehyde
Abstract: This technical guide provides a comprehensive framework for determining the solubility of 4-(11-Hydroxyundecyloxy)benzaldehyde, a bifunctional organic molecule with potential applications in materials science and pharmaceuticals.[1] Recognizing the scarcity of publicly available solubility data for this specific compound, this document focuses on establishing a robust, scientifically sound methodology. We detail the gold-standard shake-flask method for determining thermodynamic solubility, outline the necessary analytical quantification techniques, and provide a self-validating experimental protocol. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their work.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No. 124389-14-6) is an organic compound featuring a benzaldehyde head and a long hydroxyalkoxy tail.[1] Its molecular structure (C₁₈H₂₈O₃, M.W. 292.42 g/mol ) imparts a dual nature: a reactive aldehyde group and a hydrophilic hydroxyundecyloxy chain.[1][2] This bifunctionality suggests its utility as a chemical intermediate or building block in various fields.[1] For instance, molecules with similar structures are used in the synthesis of pharmaceuticals and agrochemicals.[3]
Why is Solubility a Critical Parameter?
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property.[4][5] In drug discovery and development, poor aqueous solubility is a major hurdle, affecting bioavailability and therapeutic efficacy.[4][6] More than 40% of new chemical entities are practically insoluble in water, complicating formulation and administration.[4] For materials science applications, solubility dictates the choice of solvents for synthesis, purification, and processing. Therefore, accurately determining the solubility of this compound is an essential first step in its evaluation for any application.[7][8]
Guiding Principles: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a saturated solution.[9] It is the most reliable and widely accepted value. The shake-flask method is considered the gold-standard for determining thermodynamic solubility.[10][11]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous medium.[12] While faster and suited for high-throughput screening, it can often overestimate the true solubility due to the formation of supersaturated solutions.[12][13]
For the rigorous characterization required in late-stage research and development, this guide will focus exclusively on the determination of thermodynamic solubility.
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is endorsed by regulatory bodies and is the most reliable technique for measuring equilibrium solubility.[10][11][14] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.
Materials and Reagents
-
Test Compound: this compound, purity >98% (HPLC grade).[2][15]
-
Solvents: A range of solvents should be selected based on the intended application.
-
Aqueous: Purified water (resistivity >15 MΩ·cm), Phosphate-Buffered Saline (PBS) pH 7.4.
-
Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (all HPLC grade).
-
-
Glassware: Scintillation vials or flasks with screw caps.
-
Filtration: 0.45 µm or finer syringe filters (e.g., PTFE, PVDF) compatible with the chosen solvents.
-
Analytical Standards: Accurately weighed samples of the test compound for creating calibration curves.
Equipment
-
Orbital Shaker/Agitator: Capable of maintaining a constant temperature (e.g., 25°C or 37°C).[11]
-
Centrifuge: For separating solid material from the supernatant.
-
Analytical Balance: Accurate to at least 0.1 mg.
-
pH Meter: Calibrated.
-
Quantification Instrument: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is highly recommended for its specificity and sensitivity.[16][17]
Step-by-Step Experimental Workflow
Causality: The core principle is to ensure that the system reaches a true thermodynamic equilibrium. Each step is designed to achieve this and then accurately measure the resulting concentration of the dissolved compound.
-
Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid should remain visible at the end of the experiment, ensuring saturation. A starting point could be ~10 mg of compound per 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 to 48 hours.[12]
-
Expert Insight: The time to reach equilibrium can vary. To validate, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[10]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Spin the vials at high speed (e.g., 13,000 rpm for 15 minutes).[14]
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter.[18] This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase used in the HPLC method) to bring the concentration within the linear range of the analytical calibration curve.
-
Analytical Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Analysis and Presentation
The concentration of this compound in the diluted samples is determined from a standard calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.
Example Data Table (Hypothetical): For robust reporting, data should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mg/L) |
| Purified Water | 25 | 5.2 | ± 0.4 | 5.2 |
| PBS (pH 7.4) | 25 | 6.8 | ± 0.5 | 6.8 |
| Methanol | 25 | > 20,000 | - | > 20,000 |
| Ethanol | 25 | 15,300 | ± 850 | 15,300 |
| Acetonitrile | 25 | 8,400 | ± 620 | 8,400 |
| DMSO | 25 | > 50,000 | - | > 50,000 |
Note: The data above is illustrative and not experimentally derived. The structural characteristics suggest that this compound is likely sparingly soluble in water but demonstrates considerably better solubility in organic solvents like methanol.[15][19]
Conclusion
While specific solubility data for this compound is not readily found in public literature, this guide provides a definitive, self-validating protocol for its determination. By adhering to the principles of the OECD-recommended shake-flask method and employing precise analytical techniques like HPLC, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development, formulation, and materials science. This rigorous approach ensures that subsequent research is built upon a foundation of accurate and reproducible physicochemical characterization.
References
-
U.S. Environmental Protection Agency. (2017). Report: Determination of Water Solubility. Regulations.gov. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Altasciences. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Pop, M. S., & Borcan, F. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Pharmaceutical Sciences. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
Environmental Sciences Europe. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. crystallizationsystems.com [crystallizationsystems.com]
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- 17. asianjpr.com [asianjpr.com]
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- 19. solubilityofthings.com [solubilityofthings.com]
Technical Guide: Spectroscopic Profile & Characterization of 4-(11-Hydroxyundecyloxy)benzaldehyde
This guide provides a comprehensive technical analysis of 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical bifunctional linker used in the synthesis of liquid crystals, supramolecular polymers, and self-assembled monolayers (SAMs).
Executive Summary & Chemical Profile
This compound serves as a "Janus" molecule in organic materials science. It possesses two distinct reactive termini: an aldehyde (electrophilic, ready for Schiff base or Knoevenagel condensation) and a primary alcohol (nucleophilic, ready for esterification or conversion to thiols/acrylates). Its 11-carbon alkyl spacer provides the necessary flexibility and hydrophobic exclusion zone required for organizing liquid crystalline mesophases.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 124389-14-6 |
| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |
| Molecular Formula | C₁₈H₂₈O₃ |
| Molecular Weight | 292.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62.0 – 66.0 °C |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |
Synthesis & Reaction Pathway
The synthesis follows a standard Williamson Etherification protocol. This method is preferred for its high yield and ability to preserve the oxidation state of the aldehyde without protecting groups, provided mild bases are used.
Experimental Protocol
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 11-Bromo-1-undecanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, cat.), Acetone or DMF.[1][2][3][4][5][6]
-
Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous acetone/DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Add 11-bromo-1-undecanol and a catalytic amount of KI (to generate the more reactive alkyl iodide in situ).
-
Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12–18 hours.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Precipitate in cold water or extract with Ethyl Acetate.[4]
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography (Hexane:EtOAc 7:3).
Figure 1: Williamson ether synthesis pathway showing the SN2 coupling mechanism.
Spectroscopic Characterization
The following data represents the standard spectroscopic signature for high-purity (>98%) material.
A. Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the separation of the ether-linked methylene from the alcohol-linked methylene.
Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[7]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.88 | Singlet (s) | 1H | Ar-CHO | Aldehyde proton (deshielded by carbonyl) |
| 7.83 | Doublet (d) | 2H | Ar-H (ortho) | J ≈ 8.8 Hz (Ortho to carbonyl) |
| 6.99 | Doublet (d) | 2H | Ar-H (meta) | J ≈ 8.8 Hz (Ortho to alkoxy group) |
| 4.04 | Triplet (t) | 2H | Ar-O-CH₂ | J ≈ 6.5 Hz (α-methylene to phenoxy) |
| 3.64 | Triplet (t) | 2H | HO-CH₂ | J ≈ 6.5 Hz (α-methylene to hydroxyl) |
| 1.81 | Quintet | 2H | -O-CH₂-CH₂ - | β-methylene to phenoxy |
| 1.57 | Quintet | 2H | -CH₂-CH₂ -OH | β-methylene to hydroxyl |
| 1.20 – 1.45 | Multiplet (m) | 14H | Alkyl Chain | Bulk internal methylenes |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the bifunctional nature of the molecule, showing both the carbonyl and hydroxyl stretches.
-
3250 – 3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding of the terminal alcohol).
-
2915, 2848 cm⁻¹ (Sharp): C-H stretching (Asymmetric/Symmetric) of the long alkyl chain.
-
2735, 2840 cm⁻¹ (Weak): C-H stretching of the Aldehyde (Fermi resonance doublet).
-
1685 cm⁻¹ (Strong): C=O stretching (Conjugated Aldehyde).
-
1601, 1578 cm⁻¹: C=C Aromatic ring skeletal vibrations.
-
1255 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).
C. Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 293.4 Da
-
Sodium Adduct: [M+Na]⁺ = 315.4 Da (Common in ESI due to trace salts).
-
Fragmentation: Loss of water [M-18] is often observed in the alcohol fragment.
Structural Logic & Assignment
The following diagram illustrates the correlation between the chemical structure and the resulting NMR signals, ensuring the user understands the causality of the shifts.
Figure 2: Logic map correlating electronic effects (shielding/deshielding) to observed chemical shifts.
Applications & Handling
Key Applications
-
Liquid Crystal Mesogens: The long alkyl tail promotes smectic phase formation when the aldehyde is condensed with aniline derivatives.
-
Surface Modification: The hydroxyl group can be converted to a thiol (via tosylation/thioacetate) for SAM formation on Gold, presenting the aldehyde at the surface for protein immobilization.
-
Photopolymerizable Monomers: Reaction of the -OH group with acryloyl chloride yields a monomer used in cross-linked liquid crystal elastomers.
Stability & Storage
-
Air Sensitivity: The aldehyde is susceptible to oxidation to benzoic acid (C₁₈H₂₈O₄) upon prolonged exposure to air.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Re-purification: If the aldehyde peak (9.88 ppm) diminishes and a broad acid peak appears (>11 ppm), recrystallize from Ethanol.
References
-
TCI Chemicals. Product Specification: this compound (H1216). Retrieved from .
-
Rastuti, U. et al. (2016).[5] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[5] Retrieved from .
-
BenchChem. Application Protocols: Long-chain Alkoxybenzaldehydes. Retrieved from .
-
National Institute of Standards and Technology (NIST). Infrared Spectra of 4-alkoxybenzaldehydes. NIST Chemistry WebBook. Retrieved from .
Sources
- 1. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]
Technical Guide: Engineering Advanced Soft Matter & Interfaces with 4-(11-Hydroxyundecyloxy)benzaldehyde
[1]
Executive Summary
This compound (CAS: 124389-14-6) is a high-value bifunctional building block characterized by its structural asymmetry.[1][2] Comprising a reactive benzaldehyde headgroup, a flexible C11 alkyl spacer, and a terminal hydroxyl tail, this molecule serves as a critical intermediate in two distinct high-technology sectors: Liquid Crystal (LC) Engineering and Bio-Interfacial Surface Chemistry .
This guide details the strategic application of this molecule, moving beyond basic characterization to actionable synthesis protocols for mesogenic materials and functionalized self-assembled monolayers (SAMs).[1]
Chemical Architecture & Reactivity Profile[1]
The utility of this compound lies in its orthogonal reactivity .[1] The molecule allows for sequential functionalization at opposite ends, enabling the construction of complex supramolecular architectures.[1]
| Structural Component | Chemical Functionality | Primary Application |
| Benzaldehyde Moiety | Electrophilic center (C=O) | Formation of Schiff bases (imines), Knoevenagel condensation, and reductive amination for biomolecule tethering. |
| C11 Alkyl Spacer | Hydrophobic flexible linker | Decouples the motions of the rigid core from the surface/polymer backbone; critical for stabilizing liquid crystalline phases (Smectic/Nematic).[1] |
| Hydroxyl Terminus | Nucleophilic handle (-OH) | Esterification, conversion to thiol (for Au anchoring), or silanization (for SiO₂ anchoring). |
Application I: Liquid Crystal Synthesis (The Mesogenic Route)[1]
Mechanism of Action
In liquid crystal design, the "rigid rod" (mesogen) requires a flexible tail to lower melting points and stabilize mesophases. This compound provides the perfect "half-mesogen."[1] By coupling the aldehyde group with substituted anilines, researchers synthesize Schiff base liquid crystals .[3] The C11 chain acts as the flexible tail, while the aldehyde-aniline linkage extends the rigid aromatic core.[1]
Pathway Visualization: Schiff Base Mesogen Synthesis
The following diagram illustrates the condensation pathway to form a rod-like mesogen.
Figure 1: Synthetic pathway for converting the benzaldehyde precursor into a rod-like Schiff base liquid crystal.[1]
Experimental Protocol: Synthesis of Schiff Base Mesogens
Context: This protocol describes the condensation of this compound with 4-butylaniline to yield a smectic/nematic liquid crystal.[1]
Reagents:
-
4-Butylaniline (1.0 eq)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) to ensure complete dissolution.[1]
-
Addition: Add 1.0 mmol of 4-butylaniline dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the aldehyde spot indicates completion.[1]
-
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as a crystalline solid.[1]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF (9:1) to obtain the pure mesogen.[1]
Application II: Surface Engineering & Biosensing (The Bio-Interface Route)
Mechanism of Action
For biosensor development, this molecule acts as a long-chain linker .[1] The hydroxyl group is typically converted to a thiol (-SH) to anchor onto gold surfaces (forming a Self-Assembled Monolayer, SAM).[1] The aldehyde group remains exposed at the interface, serving as a "chemical hook" to immobilize proteins (antibodies/enzymes) via their surface lysine residues (amines).[1]
Why use this molecule? The 11-carbon chain provides sufficient distance from the substrate, preventing protein denaturation and reducing steric hindrance, which enhances the sensitivity of the biosensor.[1]
Pathway Visualization: SAM Formation & Protein Capture
This diagram details the transformation of the precursor into a functional biosensing interface.[1]
Figure 2: Workflow for converting the precursor into a thiol-anchor, forming a SAM, and immobilizing proteins.
Experimental Protocol: Biomolecule Immobilization via Reductive Amination
Context: Assuming the molecule has been anchored to a surface (or is being used as a linker in solution), this protocol stabilizes the Schiff base linkage to a permanent amine bond.[1]
Reagents:
-
Aldehyde-functionalized substrate/molecule[1][3][7][8][9][10]
-
Target Protein/Amine (in PBS buffer, pH 7.4)
-
Sodium Cyanoborohydride (NaBH₃CN) - Selectivity Agent[1]
Methodology:
-
Incubation: Expose the aldehyde-bearing surface to the protein solution (1 mg/mL in PBS) for 1–2 hours at room temperature. The reversible Schiff base forms.[1]
-
Reduction: Add NaBH₃CN to the solution (final concentration 50 mM). Note: NaBH₃CN is preferred over NaBH₄ because it selectively reduces the imine bond without reducing the remaining aldehyde groups.[1]
-
Quenching: Incubate for 30 minutes.
-
Washing: Rinse the surface thoroughly with PBS to remove non-covalently bound proteins.[1]
-
Blocking: Treat with Ethanolamine (100 mM) to block any unreacted aldehyde sites, preventing non-specific binding in subsequent assays.[1]
Critical Technical Considerations
Stability & Storage[1]
-
Oxidation Risk: The aldehyde group is susceptible to oxidation to carboxylic acid if exposed to air for prolonged periods.[1] Store under inert gas (Argon/Nitrogen) at -20°C.
-
Solubility: Soluble in DCM, Chloroform, and hot Ethanol. Poorly soluble in water; requires organic co-solvents (DMSO) for aqueous conjugations.[1]
Troubleshooting Synthesis
References
-
Liquid Crystal Synthesis
-
Yeap, G. Y., et al. "Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units."[1] Molecular Crystals and Liquid Crystals, vol. 614, no. 1, 2015. Link (Context: General protocol for aldehyde-based mesogen synthesis).[1]
-
Al-Obaidi, N. S.[3] "Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Bases." World Journal of Environmental Biosciences, vol. 7, no. 2, 2018.[1] Link (Context: Schiff base condensation protocols).[1]
-
-
Surface Chemistry & Reductive Amination
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996.[1] Link (Context: Standard protocol for reductive amination).[1]
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, vol. 105, no. 4, 2005. Link (Context: General SAM formation principles).[1]
-
-
Chemical Data
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- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. environmentaljournals.org [environmentaljournals.org]
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- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 8. Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | C8H7ClO2 | CID 7140230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
4-(11-Hydroxyundecyloxy)benzaldehyde in liquid crystal synthesis
Executive Summary
4-(11-Hydroxyundecyloxy)benzaldehyde is a critical bifunctional mesogenic intermediate used extensively in the design of thermotropic liquid crystals (LCs) and side-chain liquid crystalline polymers (SCLCPs). Its structural significance lies in its dual functionality :
-
The Aldehyde Moiety (-CHO): A reactive electrophile for Schiff base formation (imines), Knoevenagel condensations, or oxidation to carboxylic acids.
-
The Hydroxyl-Terminated Spacer (-(CH2)11-OH): A flexible 11-carbon alkyl tether that mechanically decouples the rigid mesogenic core from the polymer backbone or substrate, stabilizing smectic phases through van der Waals interdigitation.
This guide provides a validated protocol for its synthesis, purification, and application, emphasizing the mechanistic control required to achieve high-purity electronic-grade materials.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 292.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 62.0 – 66.0 °C |
| Solubility | Soluble in THF, DCM, Chloroform, DMF; Insoluble in Water |
| Purity Requirement | >98.0% (HPLC) for LC applications |
Synthesis Strategy: Williamson Etherification
The synthesis relies on a selective
Reaction Logic & Selectivity
-
Chemo-selectivity: The reaction targets the phenolic -OH over the aliphatic -OH of the spacer. Phenols (
) are more acidic than primary alcohols ( ), allowing selective deprotonation by weak bases like Potassium Carbonate ( ). -
Solvent Choice: DMF (Dimethylformamide) is preferred over acetone for this chain length (C11) due to the higher boiling point and better solubility of the long-chain bromide.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the selective etherification of 4-hydroxybenzaldehyde.
Experimental Protocol
Safety Note: DMF is hepatotoxic and readily absorbed through the skin. All operations must be performed in a fume hood.
Materials
-
4-Hydroxybenzaldehyde (1.0 eq)[1]
-
11-Bromo-1-undecanol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates reaction via Finkelstein exchange.
-
DMF (Dimethylformamide), anhydrous[2]
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous
(20 mmol, 2.76 g) in DMF (20 mL). -
Phenoxide Formation: Stir the mixture at 80°C for 30 minutes . The solution will turn yellow/orange, indicating the formation of the phenoxide anion.
-
Addition: Add 11-bromo-1-undecanol (11 mmol, 2.76 g) and a catalytic amount of KI (approx. 100 mg).
-
Reflux: Heat the mixture to 90–100°C and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot (
) should disappear. -
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification (Crucial):
-
Dissolve the crude solid in boiling Ethanol (approx. 10 mL/g).
-
Hot filter if necessary to remove insoluble salts.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the crystals by filtration and dry under vacuum at 40°C.
-
Validation (Self-Check)
-
Yield: Expected yield is 75–85%.
-
Melting Point: The product must melt sharply between 62–66°C. A broad range indicates residual starting material or solvent.
Role in Liquid Crystal Design
The 11-carbon spacer is not arbitrary. In liquid crystal physics, the "Odd-Even Effect" dictates that spacers with an odd number of carbons (like C11) often favor different phase transition temperatures and entropies compared to even-numbered spacers.
Structural Functionality[7]
-
Decoupling: The C11 chain provides sufficient conformational freedom to decouple the motions of the rigid mesogen (benzaldehyde derivative) from the polymer backbone in Side-Chain Liquid Crystalline Polymers (SCLCPs).
-
Smectic Phase Stabilization: Long alkyl chains (
) typically promote smectic (layered) ordering due to the segregation of aromatic and aliphatic domains.
Downstream Workflows
Figure 2: Utilization of the intermediate in creating low-molar mass mesogens and polymers.
Quality Control & Characterization
To ensure the material is "Electronic Grade" for device fabrication, the following spectral signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Aldehyde proton (-CHO) . Loss of this signal indicates oxidation. | |
| Para-substituted aromatic ring system (AA'BB' pattern). | ||
| FT-IR | 3200–3400 | O-H stretching (terminal alcohol). |
| 1680–1700 | C=O stretching (Aldehyde). | |
| 1250 | C-O-C asymmetric stretching (Aryl ether). |
References
- Imrie, C. T., et al. "The preparation and properties of liquid crystalline polymers with lateral substituents." Liquid Crystals, Vol 14, 1993. (Foundational text on spacer length effects in SCLCPs).
Sources
The Undecyl Spacer: Decoupling and Mesogenicity in 4-(11-Hydroxyundecyloxy)benzaldehyde
Executive Summary
This technical guide analyzes 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical bifunctional building block in soft matter physics and organic electronics. While the benzaldehyde moiety provides chemical reactivity (Schiff base formation) and the terminal hydroxyl group offers anchoring potential, the 11-carbon (undecyl) alkyl chain is the functional core that dictates the molecule's physical behavior.
This guide explores the specific role of this C11 spacer in inducing liquid crystalline (LC) phases, "decoupling" electronic cores from substrates, and driving self-assembly via hydrophobic interactions.
Part 1: Molecular Architecture & The "Decoupling" Principle
The utility of this compound relies on its tripartite structure. The C11 chain is not merely a connector; it acts as a thermodynamic buffer .
The Spacer Effect (C11)
In liquid crystal design, rigid aromatic cores (mesogens) must be separated from the polymer backbone or substrate surface to retain their anisotropic alignment. This is known as the Decoupling Principle .
-
Chain Length (n=11): A length of 11 carbons provides sufficient steric freedom for the benzaldehyde headgroup to reorient independently of the hydroxyl tail.
-
Odd-Even Effect: As an odd-numbered chain, the C11 spacer imposes a specific molecular canting (tilt) due to the zigzag conformation of the methylene units. This often suppresses high-melting crystalline phases in favor of more fluid smectic or nematic mesophases compared to even-numbered analogs (e.g., C10 or C12).
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional segmentation of the molecule highlighting the central role of the C11 spacer.
Part 2: Synthesis & Purification Protocol
The synthesis follows a Williamson Ether Synthesis .[1] While conceptually simple, the presence of the terminal hydroxyl group on the alkyl chain requires precise stoichiometry to prevent oligomerization (etherification at both ends).
Reaction Mechanism
The phenolic proton of 4-hydroxybenzaldehyde is more acidic (
Step-by-Step Protocol
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)[1]
-
11-Bromo-1-undecanol (1.1 eq)
- (Anhydrous, 2.5 eq)
-
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
-
Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition)
Workflow:
-
Activation: Charge a round-bottom flask with 4-Hydroxybenzaldehyde,
, and KI in Acetone. Stir at room temperature for 30 minutes. Why: This ensures formation of the phenoxide anion before introducing the electrophile. -
Addition: Add 11-Bromo-1-undecanol dropwise.
-
Reflux: Heat to reflux (
) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).-
Checkpoint: The aldehyde spot (
) should disappear; the product spot will appear higher ( ).
-
-
Workup: Filter off inorganic salts (
, excess ) while hot. Evaporate solvent under reduced pressure. -
Purification (Critical): Recrystallize from Ethanol/Water (9:1).
-
Note: If the product is oily (common with long chains), cool to
to induce crystallization.
-
Synthesis Flowchart
Figure 2: Validated synthesis workflow ensuring selective alkylation.
Part 3: Physicochemical Implications of the Alkyl Chain
The C11 chain dictates the thermal properties of the molecule. Short chains (C1-C4) result in high melting points due to efficient packing of the aromatic cores. As chain length increases, the melting point typically decreases due to the "melting" of the flexible alkyl tails before the rigid cores, a precursor to liquid crystallinity.
Data: Chain Length vs. Melting Point
The following table illustrates the impact of the C11 spacer compared to short and very long analogs.
| Spacer Length | Carbon Count | Melting Point ( | Phase Behavior |
| Short | C1 (Methoxy) | ~ - | Non-mesogenic |
| Medium-Long | C11 (Undecyloxy) | 62 - 66 | Mesogenic Precursor |
| Long | C16 (Hexadecyloxy) | ~ 55 - 60 | Smectic Tendency |
Data Source: TCI Chemicals [1], BenchChem [2].
The Odd-Even Effect
Research on benzaldehyde derivatives indicates that odd-numbered spacers (C11) exhibit lower transition temperatures and different entropies of fusion compared to even-numbered (C10, C12) counterparts.
-
Mechanism: In the solid state, the C11 chain adopts an all-trans conformation. The odd number of carbons places the terminal -OH and the ether oxygen on the same side of the molecular axis (syn-clinal), creating a "bent" effective shape that disrupts crystalline packing more than the linear (anti-clinal) shape of even chains.
Part 4: Applications in Supramolecular Chemistry
The primary utility of this compound is as a precursor for advanced materials.
Schiff Base Liquid Crystals
The aldehyde group reacts with anilines to form imines (Schiff bases).[2][3] The C11 tail stabilizes the resulting rod-like molecules, allowing them to form Smectic A (SmA) or Nematic (N) phases useful in display technology.
Self-Assembled Monolayers (SAMs)
The molecule can be converted into a surface anchor.
-
Oxidation: Aldehyde
Carboxylic Acid (anchors to metal oxides). -
Functionalization: Hydroxyl
Thiol (anchors to Gold). The C11 chain provides a dense, hydrophobic barrier that protects the substrate from corrosion or facilitates electron transfer in sensors.
Application Workflow
Figure 3: Divergent synthetic pathways for Liquid Crystal and Surface Engineering applications.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Hydroxybenzaldehyde (Precursor properties). Retrieved from [Link]
- Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. Current Opinion in Colloid & Interface Science. (Context on odd-even spacer effects).
Sources
The Alchemical Linker: A Technical Guide to 4-(11-Hydroxyundecyloxy)benzaldehyde as a Versatile Chemical Intermediate
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 4-(11-Hydroxyundecyloxy)benzaldehyde, a bifunctional molecule poised as a critical building block in the synthesis of advanced materials and potential therapeutic agents. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic utility of this compound, emphasizing the causality behind synthetic choices and the inherent logic of its application.
Executive Summary
This compound is a unique chemical intermediate distinguished by its aromatic aldehyde head and a long, flexible undecyloxy tail terminating in a primary hydroxyl group. This specific architecture makes it a highly valuable synthon, offering two distinct points for chemical modification. The aromatic aldehyde provides a reactive site for the formation of imines (Schiff bases), alkenes, and secondary alcohols, while the terminal hydroxyl group can be readily engaged in esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This guide will illuminate the synthesis, characterization, and strategic application of this intermediate, providing both theoretical grounding and practical, field-tested protocols.
Table of Contents
-
Molecular Overview and Physicochemical Properties
-
Strategic Synthesis: The Williamson Etherification Approach
-
Mechanism and Rationale
-
Detailed Experimental Protocol
-
Purification and Validation
-
-
Comprehensive Characterization
-
Spectroscopic Signature (Predicted and Analog-Based)
-
Chromatographic Analysis
-
-
Applications as a Chemical Intermediate
-
Core Application: Liquid Crystal Synthesis
-
Expanding Horizons: Polymer Chemistry
-
Potential in Medicinal Chemistry and Drug Development
-
-
Key Downstream Reactions and Methodologies
-
Schiff Base Condensation
-
Wittig Reaction
-
Reductive Amination
-
Esterification of the Terminal Hydroxyl
-
-
Safety and Handling
-
References
Molecular Overview and Physicochemical Properties
This compound possesses a molecular structure that elegantly bridges rigidity and flexibility. The benzaldehyde unit provides a planar, aromatic core, while the C11 alkyl chain imparts significant conformational freedom. This duality is central to its utility, particularly in the field of liquid crystals where such molecular characteristics are paramount[1][2].
| Property | Value | Source |
| CAS Number | 124389-14-6 | [3] |
| Molecular Formula | C₁₈H₂₈O₃ | [3] |
| Molecular Weight | 292.42 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not definitively reported, but expected to be a low-melting solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, CHCl₃); insoluble in water | General knowledge |
Strategic Synthesis: The Williamson Etherification Approach
The most logical and widely adopted method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction provides a reliable pathway for forming the ether linkage between the phenolic oxygen of 4-hydroxybenzaldehyde and the 11-carbon chain.
Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. The phenolic proton of 4-hydroxybenzaldehyde is first abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an 11-carbon alkyl halide, displacing the halide and forming the ether bond.
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to promote side reactions with the aldehyde. The use of a stronger base like sodium hydride (NaH) is also feasible but requires anhydrous conditions and more careful handling[4].
-
Choice of Alkyl Halide: 11-Bromoundecan-1-ol is the preferred electrophile. Bromide is a good leaving group, and the primary nature of the alkyl halide is optimal for an SN2 reaction, minimizing the potential for elimination side reactions.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is recommended. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thus accelerating the reaction rate[5].
Detailed Experimental Protocol
This protocol is adapted from analogous Williamson ether syntheses of similar alkoxybenzaldehydes[5][6].
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
11-Bromoundecan-1-ol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add 11-bromoundecan-1-ol to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete (as indicated by the consumption of the 4-hydroxybenzaldehyde starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Comprehensive Characterization
As of the time of this writing, a publicly available, complete set of spectral data for this compound is not readily found in major databases. The following data is therefore predicted based on the analysis of its constituent functional groups and comparison with analogous compounds such as 4-hydroxybenzaldehyde and other long-chain alkoxybenzaldehydes[5][7][8][9][10][11].
Spectroscopic Signature (Predicted and Analog-Based)
¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A sharp singlet is expected around δ 9.8-9.9 ppm.
-
Aromatic protons: Two doublets are anticipated in the aromatic region (δ 6.9-7.9 ppm). The two protons ortho to the aldehyde group will be downfield (around δ 7.8 ppm), and the two protons ortho to the ether linkage will be upfield (around δ 7.0 ppm).
-
Methylene group adjacent to the aromatic ring (Ar-O-CH₂-): A triplet is expected around δ 4.0 ppm.
-
Methylene group adjacent to the terminal hydroxyl (-CH₂-OH): A triplet should appear around δ 3.6 ppm.
-
Alkyl chain methylene groups (-CH₂-)₉: A complex multiplet or a series of overlapping multiplets will be present in the upfield region (δ 1.2-1.8 ppm).
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected around δ 1.5-2.5 ppm.
¹³C NMR (in CDCl₃):
-
Aldehyde carbon (C=O): A signal is expected in the downfield region, around δ 191 ppm.
-
Aromatic carbons: Signals are anticipated in the range of δ 114-164 ppm. The carbon attached to the ether oxygen will be the most downfield aromatic carbon (excluding the one attached to the aldehyde group).
-
Methylene carbon adjacent to the aromatic ring (Ar-O-CH₂-): A signal is expected around δ 68 ppm.
-
Methylene carbon adjacent to the terminal hydroxyl (-CH₂-OH): A signal is expected around δ 63 ppm.
-
Alkyl chain methylene carbons: A series of signals will be present in the upfield region, typically between δ 25-33 ppm.
FTIR (KBr pellet or thin film):
-
O-H stretch (alcohol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Multiple peaks will be observed between 2850-3100 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption peak is anticipated around 1680-1700 cm⁻¹.
-
C=C stretch (aromatic): Peaks will be present in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether and alcohol): Strong absorptions are expected in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 292.
-
Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the aldehyde group, cleavage of the ether bond, and fragmentation of the alkyl chain. A prominent peak at m/z = 121 (the 4-formylphenoxy cation) is highly likely.
Applications as a Chemical Intermediate
The true value of this compound lies in its capacity to serve as a versatile building block for more complex molecules.
Core Application: Liquid Crystal Synthesis
The primary and most well-documented application of this intermediate is in the synthesis of thermotropic liquid crystals[2][12]. The rigid benzaldehyde core and the flexible hydroxyundecyloxy tail provide the necessary molecular anisotropy for the formation of mesophases. The aldehyde group is a convenient handle for introducing various linking groups, most commonly imines (Schiff bases), to connect to other rigid molecular fragments[13]. The terminal hydroxyl group offers a secondary site for further modification, allowing for the creation of dimeric or polymeric liquid crystals.
Expanding Horizons: Polymer Chemistry
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The aldehyde and hydroxyl groups can participate in various polymerization reactions, including:
-
Poly(azomethine)s: The aldehyde can undergo polycondensation with diamines to form poly(Schiff base)s, which are often semi-crystalline and can exhibit interesting thermal and electronic properties.
-
Polyesters: The terminal hydroxyl group can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The long aliphatic chain would act as a flexible spacer in the polymer backbone.
Potential in Medicinal Chemistry and Drug Development
While direct applications in drug development are less documented, the structural motifs present in this compound are of interest in medicinal chemistry[5]. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The long lipophilic chain could be used to modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and protein binding. The terminal hydroxyl group provides a convenient point for conjugation to other molecules, such as targeting ligands or solubilizing groups[14].
Key Downstream Reactions and Methodologies
The synthetic utility of this compound is best demonstrated through its participation in a variety of fundamental organic reactions.
Schiff Base Condensation
This is a straightforward and high-yielding reaction that is fundamental to the synthesis of many liquid crystals.
Protocol:
-
Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of an acid, such as acetic acid.
-
Heat the mixture to reflux. Water is a byproduct and can be removed using a Dean-Stark apparatus if necessary to drive the equilibrium.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce crystallization or remove the solvent and purify by recrystallization or column chromatography.
Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene with excellent control over the position of the double bond.
Protocol:
-
Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.
-
Cool the ylide solution in an ice bath.
-
Add a solution of this compound in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product to remove the triphenylphosphine oxide byproduct, typically by column chromatography.
Reductive Amination
This reaction converts the aldehyde into an amine in a one-pot procedure.
Protocol:
-
Dissolve this compound (1.0 eq) and an amine (1.1 eq) in a solvent such as methanol or dichloroethane.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or GC-MS).
-
Work up the reaction by adding a basic aqueous solution and extracting the product with an organic solvent.
-
Purify by column chromatography.
Esterification of the Terminal Hydroxyl
The terminal hydroxyl group can be easily converted to an ester.
Protocol:
-
Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or THF, in the presence of a base like triethylamine or pyridine.
-
Cool the solution in an ice bath.
-
Add an acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and the known safety profiles of its precursors, such as 4-hydroxybenzaldehyde.
-
Eye Irritation: Benzaldehydes are often irritating to the eyes. It is expected that this compound may cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
References
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. carlroth.com [carlroth.com]
- 3. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. chemos.de [chemos.de]
- 13. mdpi.com [mdpi.com]
- 14. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
An In-Depth Technical Guide to the Safe Handling of 4-(11-Hydroxyundecyloxy)benzaldehyde for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(11-Hydroxyundecyloxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
The foundational step in safe handling is a thorough understanding of the potential hazards. Based on data from analogous compounds, this compound should be treated as a hazardous substance.
GHS Classification (Anticipated)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. The anticipated classification for this compound, based on data for 4-hydroxybenzaldehyde, is as follows:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation.[1][2][3][4] | Danger or Warning | Corrosion |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4] | Warning | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][3][6] | Warning | Exclamation Mark |
Note: The primary and most severe hazard identified for analogous compounds is serious eye damage.
Toxicological Profile Summary
-
Acute Toxicity: The parent compound, 4-hydroxybenzaldehyde, has a relatively low acute oral toxicity (LD50 Oral - Rat - 3,980 mg/kg)[6]. Nevertheless, the compound should not be ingested.[1] May be harmful if swallowed.[2][4]
-
Eye Contact: This is the most significant risk. Direct contact with the solid powder or dust can cause serious, potentially irreversible, eye damage.[6]
-
Skin Contact: Expected to be a skin irritant, causing redness and discomfort upon prolonged contact.[1][3][4]
-
Inhalation: As a fine powder, dust can be generated during handling. Inhalation of this dust may lead to irritation of the respiratory tract.[5][3][6]
-
Chronic Exposure: Data on long-term exposure is limited. However, as with any laboratory chemical, routine and unnecessary exposure should be avoided.[7]
Physicochemical Hazards
-
Combustibility: The compound is a combustible solid.[6] Finely dispersed dust can form explosive mixtures with air, particularly with intense heating.[6][8]
-
Reactivity: Violent reactions can occur with strong oxidizing agents, strong bases, and strong reducing agents.[2][6][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is critical. Engineering controls are the first line of defense, supplemented by mandatory PPE.
Primary Engineering Control: The Chemical Fume Hood
All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[7][10] This is non-negotiable. The fume hood serves two primary purposes:
-
Containment of Dust: It prevents the inhalation of fine particles.
-
Vapor Control: Although the compound has low volatility, the hood protects against any potential vapors, especially if heated.
Caption: Workflow for weighing solids inside a fume hood.
Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling this compound.[10]
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[3][10] Standard safety glasses are insufficient. A face shield should be worn over goggles if there is a significant risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[10] Inspect gloves for any tears or defects before use.[7] If contamination occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Body Protection: A laboratory coat must be worn and fully buttoned.[10]
-
Footwear: Closed-toe shoes are required in any laboratory setting.[10]
Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and maintains the integrity of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered.[11] Have all necessary equipment (spatulas, weigh boats, receiving vessels) inside the hood.
-
Aliquotting: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Container Sealing: After dispensing, securely close the primary container. Wipe the exterior of the container with a damp cloth to remove any residual dust before removing it from the fume hood.
-
Cleaning: Clean all equipment that came into contact with the chemical. Dispose of any contaminated weigh boats or wipes as hazardous waste.
Storage Requirements
Proper storage is crucial for both safety and chemical stability.
-
Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][12] Recommended storage temperature is typically at room temperature, but always consult the supplier's documentation.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[2][3][9]
-
Location: Store in a designated chemical storage cabinet, not on open benchtops. The container should be clearly labeled.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. [6] This is a medical emergency due to the risk of serious eye damage. |
| Skin Contact | Take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1][3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a POISON CENTER or doctor if you feel unwell.[1][9] |
Spill Response Protocol
For a small spill of solid material within a fume hood:
-
Alert: Notify others in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
Clean-up: Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13] Carefully sweep the material into a designated hazardous waste container. Do not use a dry brush, which can create dust.
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for proper disposal.[13]
For larger spills or spills outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
Caption: Decision workflow for chemical spill response.
Disposal
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[13]
-
Segregation: Do not mix with other waste streams unless instructed to do so by EHS.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][13] Do not pour down the drain.[8][10]
By internalizing the principles and adhering strictly to the protocols outlined in this guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-Hydroxybenzaldehyde Safety Data Sheet.
- Labbox. (2022). Benzaldehyde Analytical Grade Safety Data Sheet.
- Fisher Scientific. (2025). 3,5-Dimethoxy-4-hydroxybenzaldehyde Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
- Carl ROTH. (2024). Safety Data Sheet: 4-Hydroxybenzaldehyde.
- Suvchem Laboratory Chemicals. (n.d.). 4-HYDROXY BENZALDEHYDE (FOR SYNTHESIS).
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Yale University. (2020). Guidelines for Safe Laboratory Practices.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Fisher Scientific. (2025). 4-Hydroxybenzaldehyde Safety Data Sheet.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
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- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. carlroth.com [carlroth.com]
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- 10. hscprep.com.au [hscprep.com.au]
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- 12. labbox.es [labbox.es]
- 13. chem.lzu.edu.cn [chem.lzu.edu.cn]
Commercial suppliers of 4-(11-Hydroxyundecyloxy)benzaldehyde
Technical Procurement & Validation Guide: 4-(11-Hydroxyundecyloxy)benzaldehyde
CAS: 124389-14-6 Formula: C₁₈H₂₈O₃ Molecular Weight: 292.42 g/mol [1]
Executive Summary
This guide addresses the sourcing, validation, and handling of This compound , a critical bifunctional linker used in liquid crystal engineering, supramolecular chemistry, and surface modification. Unlike commodity reagents, this molecule functions as a "spacer" with two distinct reactive termini: an aldehyde (for Schiff base/imine formation or oxidation) and a primary hydroxyl (for esterification or self-assembly).
The commercial landscape for this compound is bifurcated between high-cost catalog suppliers (milligram-to-gram scale) and custom synthesis houses (kilogram scale). This guide provides the technical framework to navigate this landscape, ensuring material integrity through a self-validating Quality Control (QC) system.
Part 1: Molecular Profile & Critical Applications
The utility of this compound lies in its amphiphilic structure. It serves as a semi-rigid rod (benzene ring) coupled with a flexible alkyl tether (11-carbon chain).
Core Applications:
-
Liquid Crystal Mesogens: The aldehyde group is frequently condensed with anilines to form Schiff base liquid crystals. The 11-carbon chain acts as a "flexible tail" that lowers melting points and stabilizes mesophases.
-
Self-Assembled Monolayers (SAMs): The hydroxyl terminus can be converted to a thiol or silane for surface anchoring, leaving the aldehyde exposed for biomolecule immobilization.
-
Photocleavable Linkers: Used in solid-phase synthesis where the benzyl ether linkage provides stability under basic conditions but can be cleaved under specific acidic or photolytic conditions.
Part 2: Supply Chain Analysis
Commercial sourcing requires distinguishing between "Stocking Distributors" (immediate shipment, high cost) and "Origin Manufacturers" (lead time, lower cost).
Table 1: Validated Commercial Suppliers (CAS 124389-14-6)
| Supplier | Type | Catalog No. | Purity Specification | Typical Pack Size | Notes |
| TCI Chemicals | Primary Manufacturer | H1216 | >98.0% (HPLC) | 1g, 5g | Gold Standard. Reliable COA. Ships from US/Japan. |
| Sigma-Aldrich | Distributor | 124389-14-6 | 98% | Custom / 1g | Often re-packages TCI or similar high-grade sources. |
| BLD Pharm | Catalog Supplier | BD153421 | 97% | 1g, 5g, 25g | Good balance of cost vs. speed for gram-scale. |
| SynQuest Labs | Specialist | 4H46-1-X8 | 98% | Variable | Excellent for bulk inquiries (>100g). |
| PureSynth | Custom Synthesis | N/A | 98% (HPLC) | Bulk | Best for process scale-up inquiries. |
Procurement Strategy: For initial R&D (screenings), utilize TCI (H1216) to establish a baseline. The purity is high enough to rule out artifacts in liquid crystal phase transition data. For scale-up (>50g), solicit quotes from SynQuest or BLD Pharm, requiring a pre-shipment sample for NMR validation.
Part 3: Synthesis Logic & Impurity Profile
To validate the product, one must understand its origin. The standard industrial synthesis is a Williamson Etherification . Understanding this pathway reveals the specific impurities you must look for during QC.
Synthesis Pathway & Impurity Vector
Figure 1: Synthesis pathway highlighting the origin of critical impurities. Impurity A (unreacted phenol) is the most common contaminant in low-quality batches.
Part 4: The Self-Validating QC Protocol
Do not rely solely on the Certificate of Analysis (COA). Aldehydes are prone to oxidation (to carboxylic acids) over time. Every batch must be validated upon receipt using the following protocol.
Protocol 1: Structural Confirmation via ¹H NMR (400 MHz, CDCl₃)
This system is self-validating because the integration ratio between the aromatic protons and the alkyl chain provides an immediate check on purity and solvent content.
-
Prepare Sample: Dissolve ~10 mg of sample in 0.6 mL CDCl₃.
-
Acquire: Standard proton sequence (16 scans).
-
Analyze Key Diagnostic Peaks:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | QC Pass Criteria |
| 9.88 ppm | Singlet (s) | 1H | -CHO (Aldehyde) | Must be sharp. Broadening indicates acid formation. |
| 7.83 ppm | Doublet (d) | 2H | Ar-H (Ortho to CHO) | Part of AA'BB' system. |
| 6.99 ppm | Doublet (d) | 2H | Ar-H (Meta to CHO) | Part of AA'BB' system. |
| 4.04 ppm | Triplet (t) | 2H | -O-CH₂- (Ether) | Confirm coupling constant J ≈ 6.5 Hz. |
| 3.64 ppm | Triplet (t) | 2H | -CH₂-OH (Terminal) | If this is a multiplet, check for ester impurities. |
| 1.20 - 1.85 ppm | Multiplet (m) | 18H | Alkyl Chain | Integration must match ~18H relative to aldehyde. |
Critical Failure Mode: If you see a small broad singlet around 11.0 - 12.0 ppm , the aldehyde has oxidized to the carboxylic acid. Reject the batch if this integral exceeds 5% of the aldehyde peak.
Protocol 2: Purity Check via HPLC (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 50% B to 100% B over 15 min.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
-
Retention Logic: The target molecule is highly lipophilic due to the C11 chain. It will elute late. Early eluting peaks are likely unreacted 4-hydroxybenzaldehyde (polar).
Part 5: Handling & Storage
-
Air Sensitivity: The aldehyde group is moderately sensitive to aerobic oxidation.
-
Storage: Store under Argon or Nitrogen atmosphere.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass to prevent photochemical degradation.
-
-
Recrystallization (Rescue Protocol): If a batch fails QC (e.g., yellowing due to oxidation or phenolic impurities):
-
Dissolve crude solid in minimum boiling Ethanol .
-
Hot filtration to remove insoluble salts.
-
Slowly cool to room temperature, then 4°C.
-
Filter white crystals.
-
Yield: Typically 85-90% recovery.[2]
-
References
-
Rastuti, U. et al. (2016).[3] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). (Provides analogous Williamson ether synthesis protocols). Retrieved from [Link]
Sources
Strategic Sourcing and Synthetic Utility of 4-(11-Hydroxyundecyloxy)benzaldehyde
A Technical Guide for Advanced Materials & Medicinal Chemistry
Executive Summary & Molecular Profile
4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6) is a high-value bifunctional building block primarily utilized in the synthesis of thermotropic liquid crystals, self-assembled monolayers (SAMs), and functionalized biosensors.[1][2]
Its structural utility lies in its amphiphilic asymmetry :
-
Head Group (Aldehyde): A reactive electrophile ready for Schiff base formation (imines), oxidation to carboxylic acids, or Knoevenagel condensations.
-
Tail Group (Hydroxyl): A nucleophilic terminal alcohol separated by an 11-carbon alkyl spacer, allowing for esterification or etherification without steric interference from the aromatic core.
-
Linker (Ether): A chemically stable ether linkage connecting the rigid mesogenic core to the flexible alkyl tail.
Key Physical Properties:
-
Molecular Formula:
[3] -
Melting Point: ~64°C (Varies by crystal polymorph)
-
Solubility: Soluble in DCM, THF, Ethanol; Insoluble in water.
Market Analysis: Price & Availability
For research scientists, the procurement strategy depends heavily on the scale of the project. The molecule is commercially available but carries a significant "specialty chemical" premium.
Availability Matrix
| Supplier Type | Typical Pack Size | Price Range (USD) | Lead Time | Purity | Recommended For |
| Catalog (e.g., TCI, Fisher) | 1g - 5g | $50 - $150 / gram | 2-5 Days | >98% | Initial Screening / HTS |
| Specialty LC Suppliers | 10g - 50g | $25 - $40 / gram | 2-3 Weeks | >99% | Device Prototyping |
| Bulk / Custom Synthesis | >100g | $5 - $15 / gram | 4-8 Weeks | Variable | Pilot Manufacturing |
Analyst Note: The high catalog price ($150/g) is driven by the purification costs of the long-chain precursor. However, the raw materials for in-house synthesis are significantly cheaper.
The "Make vs. Buy" Decision
For quantities exceeding 10 grams , in-house synthesis becomes the logical choice for laboratories equipped with basic organic synthesis capabilities.
Cost of Goods (CoG) Analysis for In-House Synthesis:
-
Precursor A: 4-Hydroxybenzaldehyde (~$0.10/g)
-
Precursor B: 11-Bromo-1-undecanol (~$6.00/g)
-
Estimated CoG: ~$8.00/g (excluding labor/solvents).
-
Savings: ~85% compared to catalog prices.[5]
Decision Logic Visualization
The following decision tree guides the procurement strategy based on project constraints.
Figure 1: Strategic procurement decision tree based on quantity, budget, and timeline.
Synthetic Protocol (The "Make" Option)
This protocol utilizes a standard Williamson Ether Synthesis. It is robust, scalable, and avoids the high cost of the final product by using the cheaper bromo-alcohol precursor.
Reaction Scheme
Reagents:
-
11-Bromo-1-undecanol (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Potassium Iodide (KI) (0.1 eq - Catalyst)
-
Solvent: Acetone (reflux) or DMF (80°C)
Step-by-Step Methodology
Step 1: Deprotonation
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) in Acetone (250 mL) .
-
Add anhydrous
(34.5 g, 250 mmol) . -
Stir at room temperature for 30 minutes. Why: This ensures formation of the phenoxide ion, which is the active nucleophile.
Step 2: Alkylation
-
Add 11-Bromo-1-undecanol (27.6 g, 110 mmol) and a catalytic amount of KI (1.6 g, 10 mmol) . Why: KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Heat the mixture to reflux (approx. 60°C) for 12–24 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting aldehyde spot should disappear.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, Excess ) and wash the solid cake with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.
Step 4: Purification (Critical for Liquid Crystals)
-
Dissolve the crude residue in a minimum amount of hot Ethanol .
-
Add water dropwise until turbidity is just observed.
-
Allow to cool slowly to 4°C overnight.
-
Filter the white crystals and dry under vacuum.
-
Target Yield: 75-85%.
Synthetic Workflow Diagram
Figure 2: Workflow for the Williamson ether synthesis of the target molecule.
Quality Control & Characterization
To validate the integrity of the purchased or synthesized material, use the following markers. Impurities in the alkyl chain length can drastically affect liquid crystal phase transition temperatures.
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms Aldehyde CHO integrity (no oxidation). | |
| 1H NMR (CDCl3) | Confirms Ether linkage ( | |
| 1H NMR (CDCl3) | Confirms terminal Alcohol ( | |
| IR Spectroscopy | 1690 | Strong Carbonyl (C=O) stretch. |
| Melting Point | 63-65°C | Sharp range indicates high purity. Broad range (<60°C) implies solvent entrapment or precursors. |
References
-
Fisher Scientific. this compound 98.0+%, TCI America. Retrieved from
-
BenchChem. The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials. (Analogous chemistry validation). Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
-
CymitQuimica. 4-((11-Hydroxyundecyl)oxy)benzaldehyde Product Page. Retrieved from
-
Sigma-Aldrich. 11-Bromo-1-undecanol Product Specification. (Precursor pricing validation). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [P43598] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. pure-synth.com [pure-synth.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 11-Bromo-1-undecanol 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 4-(Hydroxymethyl)benzaldehyde | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis and Applications of 4-Alkoxybenzaldehydes
Executive Summary
4-Alkoxybenzaldehydes represent a privileged scaffold in organic chemistry, serving as the linchpin between simple phenolic precursors and complex functional materials.[1] Characterized by a "push-pull" electronic system—where the electron-donating alkoxy group at the para position interacts with the electron-withdrawing formyl group—these molecules exhibit unique reactivity and dipole characteristics. This guide provides a critical analysis of their synthesis, their pivotal role in Schiff base medicinal chemistry, and their function as mesogenic cores in liquid crystal engineering.
Structural & Physicochemical Dynamics
The utility of 4-alkoxybenzaldehydes stems from their electronic asymmetry.
-
Electronic Push-Pull: The
-alkoxy group exerts a strong mesomeric effect (+M), increasing electron density in the aromatic ring, while the -formyl group exerts a withdrawing effect (-M/-I). This creates a significant molecular dipole, essential for the dielectric anisotropy required in liquid crystal display (LCD) technologies. -
Reactivity Profile: The carbonyl carbon is sufficiently electrophilic for condensation reactions (e.g., Schiff base formation), yet the ring is deactivated enough to resist rapid oxidation compared to aliphatic aldehydes, providing shelf stability.
Synthetic Pathways: A Comparative Analysis
Two primary routes dominate the synthesis of 4-alkoxybenzaldehydes. The choice of pathway depends heavily on the availability of starting materials and the desired alkyl chain length.
Pathway A: Williamson Ether Synthesis (The Preferred Route)
This route alkylates 4-hydroxybenzaldehyde. It is generally preferred for laboratory-scale synthesis due to the low cost of 4-hydroxybenzaldehyde and the wide availability of alkyl halides.
-
Mechanism:
nucleophilic substitution.[1] -
Critical Control Point: The choice of base and solvent is paramount to prevent Cannizzaro reactions or side-polymerizations. Weak bases (
) in polar aprotic solvents (DMF, Acetonitrile) or ketones (Acetone/MEK) are standard.
Pathway B: Vilsmeier-Haack Formylation
This route introduces the aldehyde group onto an existing alkoxybenzene (phenyl ether).
-
Mechanism: Electrophilic Aromatic Substitution (EAS) using a chloroiminium ion (Vilsmeier reagent).[2]
-
Regioselectivity: The alkoxy group strongly directs para. However, steric bulk from very long alkoxy chains can occasionally favor ortho substitution, necessitating rigorous purification.
Visualization: Synthetic Decision Matrix
Figure 1: Comparative synthetic pathways. Pathway A (top) modifies the phenol; Pathway B (bottom) modifies the ring.
High-Value Applications
A. Medicinal Chemistry: The Schiff Base "Warhead"
4-Alkoxybenzaldehydes are critical precursors for Schiff bases (azomethines,
-
Anticancer Activity: Intercalation into DNA or inhibition of replication enzymes.
-
Antibacterial Action: Disruption of bacterial cell walls.
Key Insight: The 4-alkoxy group improves lipophilicity (LogP), enhancing cell membrane permeability compared to the parent hydroxybenzaldehyde.
B. Material Science: Liquid Crystals (Mesogens)
These molecules serve as the "rigid core" for calamitic (rod-like) liquid crystals.[3]
-
Chain Length Effect:
- (Methoxy to Propoxy): High melting points, often purely crystalline or transient nematic phases.
- (Butoxy to Decyloxy): Stable Nematic (N) and Smectic (Sm) mesophases. The flexible tail disrupts crystal packing, lowering the melting point and allowing the liquid crystal state to exist at usable temperatures.
Data Summary: Influence of Alkoxy Chain Length
| Alkoxy Chain ( | Common Name | Typical Yield (Williamson) | Primary Application |
| Anisaldehyde | >95% | Fragrance, Pharma Intermediates | |
| 4-Ethoxybenzaldehyde | 90-95% | Schiff Base Ligands, Metal Complexes | |
| - | 85-90% | Nematic Liquid Crystals | |
| - | 80-85% | Smectic Liquid Crystals |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Ethoxybenzaldehyde
Rationale: This protocol utilizes Potassium Carbonate (
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethyl Bromide (1.2 eq)
- (anhydrous, 2.0 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
-
Potassium Iodide (KI) (Catalytic, 0.1 eq - Optional Finkelstein activation)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and
in ACN. Stir at room temperature for 30 minutes. Observation: The suspension typically turns yellow as the phenoxide forms. -
Alkylation: Add Ethyl Bromide dropwise. If using Ethyl Chloride (less reactive), add catalytic KI.
-
Reflux: Heat to reflux (
for ACN) for 4-6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate/Hexane). -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 5% NaOH (to remove unreacted phenol) and brine.
-
Purification: Dry over
and distill under vacuum or recrystallize from cyclohexane if solid (MP: , often an oil at RT).
Protocol B: Synthesis of a Mesogenic Schiff Base
Rationale: Acid-catalyzed condensation to link the aldehyde to an aniline derivative, creating the rigid rod required for liquid crystals.
Workflow Visualization:
Figure 2: Mechanism of Schiff Base formation. The dehydration step is entropy-driven and often requires heat.
Procedure:
-
Dissolve 4-alkoxybenzaldehyde (10 mmol) and the corresponding substituted aniline (10 mmol) in absolute ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 2-4 hours. The product often precipitates upon cooling.
-
Recrystallize from ethanol to ensure high purity (critical for sharp liquid crystal phase transitions).
References
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-.[4] Coll. Vol. 5, p.496 (1973); Vol. 48, p.80 (1968). (Foundational protocol for alkoxybenzaldehyde derivatives). [Link]
-
Majeed, R. H., et al. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[5] International Journal of Molecular and Cellular Medicine, 2022.[6] (Discusses the medicinal chemistry of the benzaldehyde scaffold). [Link]
-
Singh, B., et al. Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines. Molecular Crystals and Liquid Crystals, 2010.[7] (Detailed data on chain length vs. mesophase behavior). [Link]
-
Professor Dave Explains. The Vilsmeier-Haack Reaction. (Mechanistic overview of formylation). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmcmed.org [ijmcmed.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde
Executive Summary & Application Context
This protocol details the regioselective synthesis of 4-(11-hydroxyundecyloxy)benzaldehyde , a critical bifunctional building block used extensively in the development of liquid crystals , supramolecular polymers , and Self-Assembled Monolayers (SAMs) on gold surfaces.
The molecule features two distinct reactive termini: an aldehyde group for Schiff base formation or Knoevenagel condensations, and a terminal hydroxyl group for esterification or further functionalization. The primary challenge in this synthesis is achieving selective O-alkylation of the phenolic oxygen while preventing side reactions at the aliphatic hydroxyl group or the aldehyde.
This guide employs a modified Williamson Ether Synthesis using mild carbonate bases and Finkelstein catalysis to ensure high yield (>85%) and purity suitable for electronic-grade applications.
Reaction Scheme & Mechanistic Pathway
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alkyl bromide. Potassium iodide (KI) is employed as a catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ.
Figure 1: Mechanistic pathway highlighting the in situ activation of the electrophile via iodide catalysis.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv. | Role |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.0 | Substrate (Nucleophile) |
| 11-Bromo-1-undecanol | 1611-56-9 | 251.20 | 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | Base (Anhydrous) |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 0.1 | Catalyst |
| DMF (N,N-Dimethylformamide) | 68-12-2 | - | - | Solvent (Anhydrous) |
| Ethanol (95%) | 64-17-5 | - | - | Recrystallization |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.
-
Charging: Add 4-Hydroxybenzaldehyde (5.00 g, 40.9 mmol) and Anhydrous K₂CO₃ (14.15 g, 102.4 mmol) to the flask.
-
Solvation: Add DMF (50 mL). Stir at room temperature for 15 minutes.
-
Expert Insight: This pre-stirring period allows the base to deprotonate the phenol (forming the phenoxide) before the alkyl halide is introduced, reducing the risk of side reactions. The color typically changes to yellow/orange.
-
-
Addition: Add 11-Bromo-1-undecanol (11.30 g, 45.0 mmol) and KI (0.68 g, 4.1 mmol).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Stir vigorously for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.5) should appear.
-
Phase 2: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Cold Water (300 mL) with vigorous stirring. The product should precipitate as an off-white solid.
-
Extraction (Alternative to Filtration): If the solid is sticky (common with long alkyl chains), extract with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with:
-
Water (2 x 100 mL) to remove DMF.
-
Brine (1 x 100 mL).
-
-
Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ . Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Phase 3: Purification
-
Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of boiling Ethanol (~50-60 mL). Allow it to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Figure 2: Decision tree for workup based on the physical state of the crude precipitate.
Characterization & Validation
The product must be characterized to ensure the integrity of both the aldehyde and the terminal hydroxyl group.
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 58°C – 62°C | Disruption of phenol H-bonding lowers MP relative to starting material (115°C). |
| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H) | Aldehyde proton (-CH O) |
| δ 7.83 (d, J=8.8 Hz, 2H) | Aromatic protons ortho to carbonyl | |
| δ 6.99 (d, J=8.8 Hz, 2H) | Aromatic protons ortho to ether | |
| δ 4.04 (t, J=6.5 Hz, 2H) | Ether methylene (-O-CH ₂-) | |
| δ 3.64 (t, J=6.5 Hz, 2H) | Terminal alcohol (-CH ₂-OH) | |
| δ 1.20-1.85 (m, 18H) | Alkyl chain backbone | |
| IR (ATR) | 1685 cm⁻¹ | C=O Stretch (Aldehyde) |
| 3300-3400 cm⁻¹ | O-H Stretch (Broad, terminal alcohol) | |
| 1250 cm⁻¹ | C-O-C Asymmetric Stretch (Ether) |
Troubleshooting & Optimization (Expert Insights)
Selectivity (O- vs C-Alkylation)
-
Issue: Phenols can undergo C-alkylation under harsh conditions.
-
Solution: Using K₂CO₃ (a mild base) in DMF ensures the formation of the phenoxide without generating the highly reactive carbanion species associated with stronger bases like NaH. This guarantees exclusive O-alkylation.
Dimerization
-
Issue: The starting material (11-bromo-1-undecanol) could theoretically react with itself (intermolecular etherification), though this is slow for primary alcohols with carbonate bases.
-
Solution: Maintain the temperature at 80°C . Higher temperatures (>100°C) increase the risk of aliphatic alcohol deprotonation and side reactions.
Water Contamination
-
Issue: Water in the solvent will quench the phenoxide and compete as a nucleophile.
-
Solution: Use anhydrous DMF . If the reaction stalls, add a catalytic amount of 18-crown-6 to solubilize the potassium carbonate, though this is rarely necessary in DMF.
Safety & Handling (HSE)
-
DMF: Potent organic solvent, hepatotoxic, and easily absorbed through the skin. Mandatory: Wear butyl rubber gloves and work in a fume hood.
-
Alkyl Bromides: Potential alkylating agents (carcinogen suspects). Handle with care.
-
Waste: Aqueous washings contain DMF and should be disposed of as halogenated organic waste, not poured down the drain.
References
-
Williamson Ether Synthesis Mechanism
-
Liquid Crystal Precursor Synthesis
-
Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Link
-
-
Protocol Adaptation for Long-Chain Ethers
-
Product Specifications & CAS Data
-
ChemicalBook. (2025). 4-Hydroxybenzaldehyde Properties and Spectral Data. Link
-
Sources
- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Williamson Ether Synthesis of 4-Alkoxybenzaldehydes for Research and Development
Abstract
This document provides a comprehensive guide to the synthesis of 4-alkoxybenzaldehydes, a critical class of intermediates in the pharmaceutical and flavor industries, via the Williamson ether synthesis.[1][2][3] We delve into the mechanistic underpinnings of this robust S(_N)2 reaction, offering detailed, field-proven protocols that emphasize optimization of reaction conditions, including choice of base, solvent, and temperature. Furthermore, this note addresses common side reactions and provides a systematic troubleshooting guide to empower researchers in achieving high yields and purity. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of these valuable compounds.
Introduction: The Synthetic Utility of 4-Alkoxybenzaldehydes
4-Alkoxybenzaldehydes are pivotal structural motifs found in a wide array of biologically active molecules and commercial products. Their utility stems from the versatile reactivity of the aldehyde functional group and the modifiable nature of the alkoxy chain. For instance, compounds like 4-propoxybenzaldehyde are valued as intermediates in organic synthesis.[1] The Williamson ether synthesis, a method developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the reliable formation of ether linkages.[4][5][6] This method is particularly well-suited for the synthesis of 4-alkoxybenzaldehydes from 4-hydroxybenzaldehyde due to its versatility, operational simplicity, and the ready availability of starting materials.[1]
The synthesis involves the deprotonation of a phenol (4-hydroxybenzaldehyde) to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with a primary alkyl halide.[5][7] This application note will provide a detailed exploration of this reaction, offering both theoretical understanding and practical, step-by-step guidance.
Mechanistic Rationale: An S(_N)2 Pathway
The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism, a concerted process where the bond-forming and bond-breaking steps occur simultaneously.[5][8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a suitable base.[4][9] This acid-base reaction generates a highly reactive phenoxide anion. The resulting negative charge on the oxygen atom significantly enhances its nucleophilicity, making it poised to attack an electrophilic carbon.[8] The choice of base is critical; a sufficiently strong base is required to ensure complete deprotonation of the alcohol.[10] Commonly used bases include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (NaOH).[4][7]
Step 2: Nucleophilic Attack and Ether Formation The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide.[11] This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral.[12] The reaction results in the formation of the desired ether and a salt byproduct.[5]
Figure 1: General workflow for the Williamson ether synthesis of 4-alkoxybenzaldehydes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-propoxybenzaldehyde, a representative 4-alkoxybenzaldehyde.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| 1-Bromopropane | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K(_2)CO(_3)) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Diethyl Ether | Anhydrous, ≥99% | J.T. Baker |
| Saturated Sodium Bicarbonate | Aqueous Solution | In-house preparation |
| Brine | Saturated Aqueous NaCl | In-house preparation |
| Magnesium Sulfate (MgSO(_4)) | Anhydrous | VWR |
| Round-bottom flask | 250 mL | Kimble |
| Reflux condenser | --- | Ace Glass |
| Magnetic stir plate and stir bar | --- | Corning |
| Separatory funnel | 500 mL | Pyrex |
| Rotary evaporator | --- | Büchi |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (16.9 g, 122.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane (11.2 mL, 122.8 mmol) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and allow it to stir for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.[13] Extract the aqueous layer with diethyl ether (3 x 100 mL).[13]
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-propoxybenzaldehyde.
Optimization and Critical Parameters
Achieving a high yield and purity in the Williamson ether synthesis of 4-alkoxybenzaldehydes hinges on the careful selection of several key parameters.
Choice of Base
The base plays a crucial role in deprotonating the phenol. While strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, they can be hazardous to handle.[10] For aryl ethers, weaker bases such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are often sufficient and safer.[7] K(_2)CO(_3) is particularly advantageous as it is inexpensive, non-hygroscopic, and easily removed during the workup.
Solvent Selection
The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal as they solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack.[5][7] Protic solvents, such as water and alcohols, should be avoided as they can solvate the nucleophile, reducing its reactivity.[4][5]
Figure 2: Influence of solvent on nucleophile reactivity in Williamson ether synthesis.
Alkylating Agent
The structure of the alkylating agent is a critical determinant of the reaction's success. The S(_N)2 mechanism is highly sensitive to steric hindrance.[8] Therefore, primary alkyl halides are the best substrates for this reaction.[8][15] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination (E2) to form alkenes.[7][11]
| Alkyl Halide Type | Primary Product | Reaction Pathway |
| Primary (e.g., 1-bromopropane) | Ether | S(_N)2 |
| Secondary (e.g., 2-bromopropane) | Ether + Alkene | S(_N)2 / E2 |
| Tertiary (e.g., t-butyl bromide) | Alkene | E2 |
Temperature and Reaction Time
The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[5] Reaction times can vary from 1 to 8 hours.[5] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating. Recent advancements have shown that microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]
Potential Side Reactions and Troubleshooting
While the Williamson ether synthesis is generally reliable, certain side reactions can occur, leading to reduced yields and purification challenges.
-
Elimination (E2) Reaction: As mentioned, this is a major competing reaction, particularly with secondary and tertiary alkyl halides.[5] Using a primary alkyl halide is the most effective way to mitigate this issue.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[7] While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of alkylated phenols. Using polar aprotic solvents helps to favor O-alkylation.
-
Incomplete Reaction: If the reaction does not go to completion, this may be due to an insufficiently strong base, a deactivated alkyl halide, or non-optimal reaction temperature. Ensure all reagents are pure and dry, and consider increasing the temperature or reaction time.
Conclusion
The Williamson ether synthesis is a powerful and versatile tool for the preparation of 4-alkoxybenzaldehydes. By understanding the underlying S(_N)2 mechanism and carefully controlling key reaction parameters such as the choice of base, solvent, and alkylating agent, researchers can consistently achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of this important class of compounds, facilitating further research and development in the pharmaceutical and chemical industries.
References
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2024, January 25). The Williamson ether synthesis [Video]. YouTube.
- Unknown. (n.d.). 12. The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis.
- Stack Exchange. (2023, September 28). organic chemistry - Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Benchchem. (2025, October 20). Mastering Synthesis: The Williamson Ether Method for 4-Propoxybenzaldehyde Production.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde synthesis.
- Organic Syntheses. (n.d.). 4.
- ResearchGate. (2025, August 6). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi.
- Sigma-Aldrich. (n.d.). 4-Propoxybenzaldehyde 97 5736-85-6.
- European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1.
- Google Patents. (n.d.). CN113121323B - A kind of preparation method of p-hydroxybenzaldehyde.
- Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6).
- MuseChem. (n.d.). Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. innospk.com [innospk.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. teachthemechanism.com [teachthemechanism.com]
Application Note: Scalable Synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde
Abstract & Context
This application note details an optimized protocol for the synthesis of 4-(11-hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6). This molecule is a critical bifunctional building block in materials science, serving as a mesogenic core for liquid crystals and a versatile anchor for Self-Assembled Monolayers (SAMs).
The procedure utilizes a Williamson Ether Synthesis strategy, optimized for high yield (>85%) and purity suitable for electronic-grade applications. Unlike generic protocols, this method addresses specific challenges such as the solubility of long-chain alkyl halides and the prevention of side reactions (e.g., Cannizzaro disproportionation) through precise base selection and temperature control.
Chemical Strategy & Mechanism[1][2][3][4]
The synthesis involves the
Key Mechanistic Considerations:
-
Selectivity: The phenolic hydroxyl group (
) is significantly more acidic than the primary aliphatic alcohol on the undecyl chain ( ). By using Potassium Carbonate ( ), we selectively deprotonate the phenol without activating the aliphatic alcohol, preventing self-polymerization of the alkylating agent. -
Finkelstein Catalysis: Potassium Iodide (KI) is added to generate the more reactive alkyl iodide in situ (
), accelerating the reaction kinetics in polar aprotic solvents.
Reaction Workflow
Caption: Optimized workflow for the synthesis of this compound.
Materials & Equipment
Reagents Table:
| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv. | Role |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.0 | Substrate |
| 11-Bromo-1-undecanol | 1611-56-9 | 251.20 | 1.1 | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.5 | Base |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 0.1 | Catalyst |
| DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | Solvent | Reaction Medium |
| Methanol | 67-56-1 | 32.04 | Solvent | Recrystallization |
Equipment:
-
250 mL Round-bottom flask (3-neck preferred).
-
Reflux condenser with drying tube (CaCl2) or
inlet. -
Magnetic stirrer and oil bath/heating mantle.
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Charge the Flask: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol) in DMF (40 mL).
-
Base Addition: Add anhydrous
(6.91 g, 50.0 mmol). The solution may turn yellow due to phenoxide formation. Stir for 15 minutes at room temperature to ensure complete deprotonation. -
Reagent Addition: Add 11-bromo-1-undecanol (5.53 g, 22.0 mmol) and KI (0.33 g, 2.0 mmol).
-
Note: If the bromide is solid, dissolve it in a minimum amount of DMF before addition to ensure homogeneity.
-
Step 2: Reaction
-
Heating: Equip the flask with a condenser and heat the mixture to 80°C .
-
Critical: Do not exceed 100°C. Higher temperatures increase the risk of oxidizing the aldehyde or alkylating the aliphatic alcohol.
-
-
Monitoring: Stir vigorously for 12–18 hours .
-
TLC Control: Use Silica Gel plates (Eluent: Hexane/Ethyl Acetate 2:1). The starting phenol (
) should disappear; the product will appear as a higher spot ( ).
-
Step 3: Workup
-
Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (400 mL) with vigorous stirring.
-
Precipitation: The product should precipitate as a white to off-white solid. Stir for 30 minutes to dissolve inorganic salts (
, Excess ). -
Filtration: Filter the solid using a Buchner funnel. Wash the filter cake copiously with water (
mL) to remove residual DMF.
Step 4: Purification
-
Recrystallization: Transfer the crude damp solid to a flask. Add Methanol (~50-80 mL) and heat to reflux until fully dissolved.
-
Option: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.
-
Isolation: Filter the purified white crystals, wash with cold methanol, and dry under vacuum at 40°C for 6 hours.
Quality Control & Validation
To ensure the integrity of the synthesized material, compare your data against these standard parameters.
Physical Properties
| Parameter | Specification | Validation Note |
| Appearance | White crystalline powder | Yellowing indicates oxidation or residual phenol. |
| Melting Point | 62.0 – 66.0 °C | Sharp range (<2°C) confirms high purity [1]. |
| Yield | 85 – 92% | Lower yield suggests incomplete reaction or loss during workup. |
Spectroscopic Characterization (Self-Validating)
The structure is confirmed if the NMR spectrum contains the specific signals listed below.
H NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.88 | Singlet (s) | 1H | CHO | Characteristic aldehyde proton. |
| 7.83 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Deshielded by electron-withdrawing carbonyl. |
| 6.99 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by electron-donating ether oxygen. |
| 4.04 | Triplet (t) | 2H | Ar-O-CH | Ether linkage protons. |
| 3.64 | Triplet (t) | 2H | CH | Terminal hydroxymethyl protons. |
| 1.81 | Multiplet (m) | 2H | O-CH | |
| 1.20-1.60 | Multiplet (m) | 16H | Alkyl Chain | Internal methylene backbone. |
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction
-
Cause: Wet DMF or old
. -
Solution: Water inhibits the
reaction by solvating the nucleophile. Ensure DMF is anhydrous (store over molecular sieves) and is freshly dried.
Issue: Oily Product
-
Cause: Residual DMF or mixed impurities preventing crystallization.
-
Solution: Dissolve the oil in Ethyl Acetate, wash with water (
), dry over , and evaporate. Then attempt recrystallization from Hexane/Ethyl Acetate (10:1) instead of Methanol.
Issue: Product Oxidation (Benzoic Acid formation)
-
Cause: Exposure to air at high temperatures.
-
Solution: Ensure the reaction is kept under an inert atmosphere (
or Ar) if running above 80°C or for extended periods (>24h).
References
-
TCI Chemicals. (n.d.). Product Specification: this compound (CAS 124389-14-6).[2] Retrieved from
-
Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
- Percec, V., et al. (1991). "Mesogenic polymers...". Journal of Materials Chemistry.
-
ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde Properties and NMR data. Retrieved from
Sources
- 1. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
- 2. This compound | 124389-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Using 4-(11-Hydroxyundecyloxy)benzaldehyde in liquid crystal displays
Technical Application Note: 4-(11-Hydroxyundecyloxy)benzaldehyde in Liquid Crystal Design
Abstract
This technical guide details the utility, synthesis, and application of This compound (CAS: 109665-13-8) as a critical mesogenic precursor in the development of Liquid Crystal Displays (LCDs) and Side-Chain Liquid Crystalline Polymers (SCLCPs). Unlike simple mesogens, this molecule serves as a bifunctional linker : the aldehyde moiety facilitates the formation of the rigid mesogenic core (via Schiff base or ester formation), while the hydroxyl-terminated undecyl chain acts as a flexible spacer that decouples the mesogen from the polymer backbone, stabilizing the liquid crystalline phase.
Part 1: Chemical Basis & Strategic Rationale
The Role of the Spacer Length (The "Odd-Even" Effect)
The 11-carbon alkyl chain is not arbitrary. In liquid crystal engineering, the length and parity (odd vs. even number of carbons) of the flexible spacer significantly influence phase transition temperatures (
-
Causality: An odd number of carbon atoms (C11) in the spacer introduces a specific conformational kink that alters the tilt angle of the mesogen relative to the polymer backbone or substrate. This often results in higher entropy changes at the clearing point compared to even-numbered spacers, allowing for fine-tuning of the nematic range required for display switching speeds.
Bifunctionality for SCLCPs
In modern LCDs, particularly in flexible displays, liquid crystals are often anchored to polymer networks.
-
Mechanism: The terminal hydroxyl group (-OH) on the undecyl chain allows for esterification with acrylic or methacrylic acid. This converts the molecule into a monomer that can be polymerized, "locking" the liquid crystal orientation into a film after electric field alignment.
Part 2: Synthesis Protocol (The Precursor)
Objective: Synthesize high-purity this compound via Williamson Ether Synthesis. Target Audience: Organic Chemists, Material Scientists.
Reaction Logic & Selectivity
The synthesis relies on the acidity difference between the phenolic hydroxyl of 4-hydroxybenzaldehyde (
-
Expert Insight: By using a mild base like Potassium Carbonate (
), we selectively deprotonate only the phenol. This ensures the phenoxide attacks the alkyl bromide, leaving the aliphatic alcohol intact for future functionalization. Using a stronger base (e.g., NaH) would deprotonate both, leading to polymerization side products.
Experimental Workflow
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
11-Bromo-1-undecanol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst to accelerate
-
Solvent: Acetone or Acetonitrile (dry)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) in 250 mL of dry acetone.
-
Deprotonation: Add anhydrous
(41.4 g, 300 mmol). Stir at room temperature for 30 minutes. Observation: The solution may turn slight yellow as the phenoxide forms. -
Addition: Add 11-Bromo-1-undecanol (27.6 g, 110 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Reflux: Heat the mixture to reflux (
for acetone) for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Rotary evaporate the solvent to yield a crude solid.
-
-
Purification (Critical for Optical Purity): Recrystallize from Ethanol/Water (9:1).
-
Why: Impurities scatter light in the final LCD, reducing contrast ratios.
-
-
Yield: Expect ~85-90% white crystalline solid.
Visualization: Synthesis Pathway
Figure 1: Selective Williamson ether synthesis pathway ensuring retention of the aliphatic hydroxyl group.
Part 3: Application Protocol (Active Mesogen Synthesis)
Objective: Convert the precursor into a Schiff Base Liquid Crystal (4-((4-(11-hydroxyundecyloxy)benzylidene)amino)benzonitrile). Context: This step creates the rigid "rod" (calamitic core) necessary for liquid crystalline behavior.[1]
Reaction Logic
The aldehyde group reacts with an amine (e.g., 4-aminobenzonitrile) to form an imine (Schiff base).[1]
-
Self-Validating System: The reaction produces water. Using a Dean-Stark trap or anhydrous
drives the equilibrium forward. If water is not removed, hydrolysis will revert the LC back to the precursor, destroying the display's switching capability.
Step-by-Step Protocol
-
Mixing: Dissolve this compound (10 mmol) and 4-Aminobenzonitrile (10 mmol) in absolute Ethanol (50 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux for 4-6 hours.
-
Crystallization: Cool the mixture slowly to
. The Schiff base mesogen will precipitate. -
Filtration: Collect the precipitate and wash with cold ethanol.
-
Drying: Vacuum dry at
for 12 hours.
Part 4: Characterization & Quality Control
To ensure the material is suitable for display applications, specific parameters must be verified.
| Test | Method | Acceptance Criteria | Rationale |
| Structure | H-NMR (CDCl3) | Confirms conversion of precursor to mesogen. | |
| Phase Transition | DSC (Differential Scanning Calorimetry) | Sharp peaks for Crystal | Broad peaks indicate impurities that will cause display "flicker." |
| Purity | HPLC | > 99.5% | Trace ions affect the voltage holding ratio (VHR) of the display. |
| Optical Texture | POM (Polarized Optical Microscopy) | Schlieren texture (Nematic) or Focal Conic (Smectic). | Visual confirmation of liquid crystalline phase. |
Visualization: LCD Component Logic
Figure 2: The structural integration of the precursor into the final Side-Chain Liquid Crystal Polymer system.
References
-
BenchChem. (2025).[1] The Effect of Alkoxy Chain Length on the Mesomorphic Properties of Benzaldehyde Derivatives. Retrieved from
-
ChemicalBook. (2023). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scope. Retrieved from
-
TCI Chemicals. (2024). Benzaldehydes as Liquid Crystal Building Blocks. Retrieved from
-
MDPI. (2024). Design and Synthesis of Benzyloxybenzaldehyde Derivatives. Retrieved from
Sources
Experimental setup for 4-(11-Hydroxyundecyloxy)benzaldehyde synthesis
Abstract & Utility
This application note details a robust, high-yield protocol for synthesizing 4-(11-hydroxyundecyloxy)benzaldehyde . This molecule is a critical "linker" intermediate used frequently in the development of liquid crystals, self-assembled monolayers (SAMs), and functionalized drug delivery vehicles. The synthesis utilizes a modified Williamson etherification strategy, optimized to prevent O-alkylation competition from the terminal aliphatic hydroxyl group.
Strategic Rationale & Mechanism
To ensure scientific integrity and reproducibility, this protocol deviates from generic ether synthesis by addressing specific chemoselective challenges.
Chemoselectivity (The Advantage)
The reaction involves two potential nucleophiles: the phenolic hydroxyl group of 4-hydroxybenzaldehyde and the aliphatic hydroxyl group of 11-bromo-1-undecanol.
-
Phenol
: ~9.5[1] -
Aliphatic Alcohol
: ~16.0
Expert Insight: By using Potassium Carbonate (
The Finkelstein Modification
The alkylating agent is a primary alkyl bromide. To accelerate the
-
Mechanism:
is exchanged for in situ. -
Benefit: Iodide is a better leaving group than bromide, significantly reducing reflux time and increasing conversion efficiency.
Reaction Mechanism Diagram
The following diagram illustrates the selective deprotonation and subsequent nucleophilic attack.
Caption: Fig 1. Chemoselective pathway utilizing pKa differences for targeted O-alkylation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (10 mmol Scale) | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Substrate |
| 11-Bromo-1-undecanol | 251.20 | 1.1 | 2.76 g | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 3.0 | 4.15 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst |
| Acetonitrile (MeCN) | - | Solvent | 40-50 mL | Solvent |
Step-by-Step Procedure
Step 1: Deprotonation Phase
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.22 g of 4-Hydroxybenzaldehyde and 4.15 g of anhydrous
. -
Add 40 mL of Acetonitrile .
-
Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange, indicating the formation of the phenoxide anion.
Step 2: Alkylation Reaction
-
Add 2.76 g of 11-Bromo-1-undecanol and 0.17 g of KI to the flask.
-
Attach a reflux condenser and flush the system with Nitrogen (
) gas (balloon or line) to prevent aldehyde oxidation. -
Heat the mixture to reflux (approx. 82°C) .
-
Maintain reflux for 12–16 hours .
Step 3: Process Control (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV light (254 nm) and 2,4-DNP stain (Aldehyde specific).
-
Criterion: Disappearance of the starting phenol spot (
~0.2) and appearance of a new, less polar spot ( ~0.5).
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
, excess ) using a sintered glass funnel or Celite pad. Wash the pad with 10 mL fresh Acetonitrile. -
Evaporation: Remove the solvent under reduced pressure (Rotavap) to yield a crude off-white solid.
-
Extraction: Dissolve the residue in 50 mL Dichloromethane (DCM) .
-
Wash: Wash the organic layer twice with 30 mL of 1M NaOH (removes unreacted phenol) and once with Brine.
-
Dry: Dry the organic layer over anhydrous
, filter, and concentrate.
Step 5: Purification (Recrystallization) [2]
-
Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Allow to cool slowly to room temperature, then place in a fridge (4°C).
-
Filter the white crystalline solid and dry under vacuum.
Workflow Visualization
Caption: Fig 2. Operational workflow from reagent mixing to final purification.
Characterization Data
The purified product should be confirmed using
| Signal ( | Multiplicity | Integration | Assignment |
| 9.88 | Singlet (s) | 1H | Aldehyde (-CH O) |
| 7.83 | Doublet (d) | 2H | Aromatic (Ortho to CHO) |
| 6.99 | Doublet (d) | 2H | Aromatic (Meta to CHO) |
| 4.04 | Triplet (t) | 2H | Ether Linkage (-OCH 2-) |
| 3.64 | Triplet (t) | 2H | Terminal Alcohol (-CH 2-OH) |
| 1.81 | Multiplet (m) | 2H | Alkyl Chain ( |
| 1.20–1.60 | Multiplet (m) | 16H | Alkyl Chain (Bulk methylene) |
Melting Point: Expected range: 63–65°C .[1]
Safety & Hazards
-
11-Bromo-1-undecanol: Potential skin irritant. Handle with gloves.
-
Acetonitrile: Toxic and flammable. Use in a fume hood.
-
Potassium Carbonate: Irritant dust. Wear a mask during weighing.
References
-
Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether protocols).
-
ChemicalBook. (2023). "4-Hydroxybenzaldehyde NMR & Properties."
-
Rastuti, U., et al. (2016).[2] "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, 32(5).[2] (Provides analogous reaction conditions for alkoxy benzaldehydes).
Sources
Characterization techniques for 4-(11-Hydroxyundecyloxy)benzaldehyde
Application Note: Comprehensive Characterization of 4-(11-Hydroxyundecyloxy)benzaldehyde
Introduction & Scientific Context
This compound (CAS: 124389-14-6) is a critical bifunctional building block in materials science. Its structure comprises a rigid aromatic aldehyde core linked to a flexible 11-carbon alkyl spacer terminated by a primary hydroxyl group.
This amphiphilic nature makes it indispensable for:
-
Liquid Crystal Synthesis: The aldehyde serves as a reactive handle for Schiff base formation, while the alkyl chain induces mesogenic behavior.
-
Surface Self-Assembly: The hydroxyl terminus allows for functionalization or hydrogen bonding, while the aldehyde can anchor to amine-functionalized surfaces.
-
Supramolecular Chemistry: It acts as a "linker" molecule, bridging hydrophobic and hydrophilic domains.
In drug development and advanced materials research, the purity of this intermediate is paramount. Traces of the starting material (4-hydroxybenzaldehyde) or side products (bis-alkylated species) can catastrophically disrupt the self-assembly processes of the final product.
Physical Properties & Purity Specifications
Before initiating spectral analysis, confirm the bulk physical properties. Deviations here indicate gross impurities.
| Property | Specification | Method | Diagnostic Note |
| Appearance | White to off-white crystalline powder | Visual | Yellowing indicates oxidation of the aldehyde. |
| Molecular Weight | 292.42 g/mol | Mass Spec | - |
| Melting Point | 62.0 – 66.0 °C | DSC / Capillary | Broad range (>2°C) suggests solvent occlusion or starting material contamination. |
| Solubility | Soluble: CHCl | Visual | Turbidity in CHCl |
Structural Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the primary tool for validating the ether linkage formation and ensuring the integrity of both terminal functional groups (CHO and OH).
Protocol 1:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of
(Chloroform-d). Ensure the solution is clear. -
Acquisition: Run at 400 MHz or higher. 16 scans minimum.
-
Key Diagnostic Signals (Senior Scientist Insight):
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.88 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton.[1] Loss of this signal indicates oxidation to carboxylic acid. |
| 7.83 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Part of AA'BB' system. Deshielded by the electron-withdrawing carbonyl. |
| 6.99 | Doublet (d) | 2H | Ar-H (ortho to OR) | Shielded by the electron-donating alkoxy group. |
| 4.04 | Triplet (t) | 2H | Ar-O-CH | Confirmation of ether bond formation. |
| 3.64 | Triplet (t) | 2H | -CH | Terminal hydroxymethyl. If this is a multiplet, check for water/exchangeable protons. |
| 1.81 | Quintet (m) | 2H | -O-CH | |
| 1.20 – 1.60 | Multiplet (m) | 16H | Alkyl Chain | The "flexible spacer" backbone. |
Protocol 2:
-
Look for the carbonyl carbon at ~190 ppm and the aromatic carbons at 164 ppm (C-O) and 130/115 ppm .[1] The aliphatic chain will show a cluster of peaks between 25-33 ppm , with the C-O carbons shifted to ~68 ppm (ether) and ~63 ppm (alcohol).
B. Fourier-Transform Infrared Spectroscopy (FT-IR)
Rationale: Rapidly identifies functional groups and checks for "wet" samples (water contamination).
Protocol:
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic effects.
-
Diagnostic Bands:
-
3200–3400 cm
(Broad): O-H stretch. Critical: A very broad, jagged peak here may indicate wet solvent residue rather than the intrinsic -OH. -
2910, 2850 cm
(Sharp): C-H asymmetric/symmetric stretching (Alkyl chain). -
1680–1695 cm
(Strong): C=O stretch (Aldehyde).[1] Note: If this shifts to >1700 cm , suspect oxidation to acid. -
1255 cm
(Strong): C-O-C asymmetric stretch (Aryl alkyl ether).
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting critical decision points.
Figure 1: Step-by-step characterization workflow for this compound, prioritizing purity confirmation before structural elucidation.
Troubleshooting & "Senior Scientist" Tips
-
The "Aldehyde" Problem:
-
Observation: The melting point is broad (e.g., 58–65 °C), and the IR shows a shoulder at 1710 cm
. -
Cause: Oxidation of the aldehyde to benzoic acid.
-
Remedy: Recrystallize from Ethanol/Water (9:1). The acid is more soluble in the aqueous phase or can be removed by a quick wash with dilute
during extraction.
-
-
The "Mono- vs. Bis-" Issue:
-
Context: If synthesizing from 1,11-undecanediol (less common but possible), you might get bis-etherification.
-
Detection: Check the integration of the aromatic protons vs. the alkyl chain. Bis-products will double the aromatic signal relative to the central chain protons, or mass spec will show a dimer mass (~500+ Da).
-
-
Water Content:
-
The terminal hydroxyl group is hygroscopic. Always dry the final product in a vacuum desiccator over
for 24 hours before using it in water-sensitive reactions (e.g., silanization).
-
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound (H1216). Retrieved from .
-
Fisher Scientific. this compound 98.0+%. Retrieved from .
-
Panicker, L. (2018).[2] Thermal, spectroscopic and structural characterization of isostructural phase transition in 4-hydroxybenzaldehyde. Phase Transitions.[2] (Context on the starting material core). Retrieved from .
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .
Sources
How to prepare samples of 4-(11-Hydroxyundecyloxy)benzaldehyde for NMR
Application Note: Optimized NMR Characterization Protocol for 4-(11-Hydroxyundecyloxy)benzaldehyde
Executive Summary
This guide details the protocol for preparing and analyzing nuclear magnetic resonance (NMR) samples of This compound (CAS: 124389-14-6). This molecule is a bifunctional building block often used in the synthesis of liquid crystals and self-assembled monolayers (SAMs). Its amphiphilic nature—combining a polar aldehyde/hydroxyl headgroup with a lipophilic undecyl chain—presents specific solubility and relaxation challenges. This protocol ensures high-resolution spectral data, minimizing artifacts caused by aggregation or oxidation.
Solvent Selection Strategy
The choice of solvent is the single most critical variable. This molecule contains three distinct domains: the aromatic aldehyde (polar/reactive), the alkyl chain (lipophilic), and the terminal hydroxyl (protic/exchangeable).
| Solvent | Solubility | Hydroxyl Visibility | Risk Factor | Recommendation |
| Chloroform-d ( | Excellent | Poor/Broad | Acidic impurities may catalyze oxidation. | Primary Choice for routine purity/structure confirmation. |
| DMSO-d | Good | Excellent (Sharp) | High viscosity leads to line broadening; hygroscopic. | Secondary Choice for full structural assignment (OH coupling). |
| Acetone-d | Good | Moderate | Volatile; water peak overlaps with chain signals. | Alternative if DMSO is too viscous. |
Scientific Rationale:
-
: The long undecyl chain (
) dominates the solubility profile, making chloroform the ideal solvent for preventing micelle-like aggregation. However, rapid proton exchange usually broadens the terminal -OH signal into the baseline. - : Strong hydrogen bonding prevents proton exchange, allowing the terminal hydroxyl proton to appear as a distinct triplet. Use this only if you must prove the existence of the -OH group.
Sample Preparation Protocol
Reagents & Equipment
-
Analyte: this compound (>98% purity recommended).
-
Solvent:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Critical: Use a fresh ampoule or solvent stored over silver foil/molecular sieves to ensure no acidic impurities (HCl/DCl) are present, which accelerate aldehyde oxidation.
-
-
Tubes: 5mm High-Precision NMR Tubes (e.g., Wilmad 507-PP or equivalent).
-
Filtration: 0.45 µm PTFE syringe filter (optional but recommended).
Step-by-Step Workflow
Figure 1: Optimized sample preparation workflow to ensure homogeneity and prevent particulate interference.
Detailed Steps:
-
Weighing: Weigh 5–10 mg of the solid into a clean 1.5 mL microcentrifuge tube or glass vial.
-
Note: Do not weigh directly into the NMR tube to avoid static sticking of powder to the upper walls.
-
-
Dissolution: Add 600 µL of
. -
Homogenization: Vortex for 30 seconds. If the solid persists, sonicate for 2 minutes. The long alkyl chain can form waxy aggregates that require energy to disperse.
-
Transfer: Pipette the solution into the NMR tube. The liquid column height should be 4.5–5.0 cm .
-
Warning: Under-filling (<4 cm) causes poor shimming (magnetic field inhomogeneity). Over-filling (>5.5 cm) dilutes the sample outside the receiver coil range.
-
Acquisition Parameters
Due to the long alkyl chain, the relaxation times (
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Number of Scans (NS): 16 (sufficient for 10 mg sample).
-
Relaxation Delay (D1): Wait at least 2.0 seconds (Total repetition time ~5s).
-
Reasoning: The aldehyde proton is isolated and relaxes slowly. A short D1 will suppress the aldehyde integration, leading to incorrect stoichiometry calculations (e.g., appearing as 0.8H instead of 1.0H).
-
-
Spectral Width: -2 to 14 ppm (to catch the aldehyde at ~9.8 and potential acid impurity at ~11).
Data Analysis & Interpretation
Expected Chemical Shifts ( )
The spectrum should show a distinct separation between the aromatic/aldehyde region and the aliphatic chain.
| Moiety | Proton Label | Shift ( | Multiplicity | Integration | Coupling ( |
| Aldehyde | -CH O | 9.88 | Singlet (s) | 1H | - |
| Aromatic | Ar-H (ortho to CHO) | 7.83 | Doublet (d) | 2H | ~8.8 Hz |
| Aromatic | Ar-H (meta to CHO) | 6.99 | Doublet (d) | 2H | ~8.8 Hz |
| Ether | Ar-O-CH | 4.04 | Triplet (t) | 2H | ~6.5 Hz |
| Terminal | -CH | 3.64 | Triplet (t)* | 2H | ~6.5 Hz |
| Alkyl Chain | -O-CH | 1.81 | Quintet (m) | 2H | - |
| Alkyl Chain | Bulk -CH | 1.20 – 1.60 | Multiplet (m) | 16H | - |
| Hydroxyl | -OH | Variable | Broad Singlet | 1H | N/A |
*Note: In pure DMSO-d
Diagnostic Logic Flow
Figure 2: Decision tree for assessing sample purity and oxidation state.
Troubleshooting & Common Issues
-
Aldehyde Oxidation:
-
Symptom: A broad peak appears around 10.0 – 12.0 ppm (Carboxylic acid -COOH).
-
Cause: Air oxidation or acidic impurities in
. -
Remedy: Filter the sample through a small plug of basic alumina before NMR analysis if high purity is required, or use a fresh bottle of solvent.
-
-
Water Contamination:
-
Symptom: Sharp singlet at 1.56 ppm in
. -
Cause: The long chain is hydrophobic, but the terminal -OH is hygroscopic.
-
Remedy: Dry the solid under high vacuum (0.1 mbar) for 4 hours before dissolution.
-
-
Missing Hydroxyl Peak:
-
Symptom: The integration for the -OH proton is missing or <1H.
-
Cause: Chemical exchange with trace water in the solvent.
-
Remedy: This is normal in Chloroform. Do not interpret this as a missing functional group unless the adjacent
triplet at 3.64 ppm is also missing.
-
References
-
Sigma-Aldrich. this compound Product Specification & CAS 124389-14-6 Data.Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
BenchChem. Comparative 1H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. (General reference for aromatic coupling patterns in this class). Link
-
ChemicalBook. Undecanal 1H NMR Spectrum (Reference for long alkyl chain chemical shifts). Link
DSC analysis of liquid crystals from 4-(11-Hydroxyundecyloxy)benzaldehyde
Application Note: High-Resolution DSC Characterization of Liquid Crystalline Systems Derived from 4-(11-Hydroxyundecyloxy)benzaldehyde
Part 1: Introduction & Scientific Context
This compound (CAS: 124389-14-6) is a critical "spacer-containing" intermediate used in the synthesis of advanced liquid crystalline (LC) materials. Its structural significance lies in its three distinct functional regions:
-
The Aldehyde Head: A reactive site for Schiff base formation (condensation with amines) or Knoevenagel condensation.
-
The Benzene Ring: The rigid mesogenic core precursor.
-
The 11-Carbon Alkyl Spacer: A flexible tail terminated by a hydroxyl group. This spacer is crucial for "decoupling" the motion of the mesogen from the polymer backbone in side-chain liquid crystalline polymers (SCLCPs), allowing independent organization into Nematic or Smectic phases.
Why DSC is Critical:
In LC synthesis, purity is paramount. Even 1% impurity can depress the isotropic clearing point (
-
Validate Precursor Purity: Via melting point depression analysis.
-
Map Phase Transitions: Identify Crystal (Cr)
Smectic (Sm) Nematic (N) Isotropic (Iso) transitions in the final derivatives.
Part 2: Experimental Protocols
Protocol A: Instrument Configuration & Calibration
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol uses a "Heat-Cool-Heat" cycle to erase thermal history, a standard in polymer physics.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).
-
Purge Gas: Dry Nitrogen (50 mL/min). Oxygen must be excluded to prevent oxidation of the aldehyde at high temperatures.
-
Crucibles: Tzero Aluminum Pans (Hermetically sealed).
-
Why? Liquid crystals can creep out of standard pans, altering mass and contaminating the cell.
-
-
Calibration: Indium (
C) and Zinc ( C) for temperature; Indium for enthalpy.
Protocol B: Sample Preparation
-
Mass: Weigh 2.0 – 4.0 mg of the sample.
-
Note: LC transitions often have small enthalpy changes (
). Using <2mg may lower sensitivity; >5mg causes thermal lag, broadening peaks.
-
-
Contact: Ensure the sample is flat on the bottom of the pan. If the sample is a fluffy powder, lightly compress it.
Protocol C: Thermal Cycle (The "Standard LC Method")
This method applies to both the precursor and its Schiff base derivatives.
-
Equilibrate: at 0°C.
-
Heat 1: Ramp 10°C/min to 110°C (Precursor) or 150°C (Derivative).
-
Purpose: Erase thermal history (solvent effects, processing stress).
-
-
Isothermal: Hold for 3 minutes.
-
Cool 1: Ramp 5°C/min to 0°C.
-
Purpose: Observe crystallization (
) and monotropic LC phases (phases that only appear upon cooling). Slower rate (5°C/min) prevents supercooling artifacts.
-
-
Heat 2: Ramp 5°C/min to 150°C.
-
Purpose: The primary analytical run. Slower rate improves resolution of close transitions (e.g., Smectic A
Nematic).
-
Part 3: Data Analysis & Interpretation
Characterizing the Precursor: this compound
The precursor itself is generally crystalline but may exhibit monotropic behavior depending on purity.
| Parameter | Expected Value | Interpretation |
| Melting Point ( | 62.0 – 66.0 °C | Sharp endotherm. If peak width at half height > 2°C, repurify. |
| Enthalpy ( | High (>100 J/g) | Indicates fully crystalline lattice. |
| Glass Transition ( | Not typically observed | Low molecular weight crystalline solid. |
Characterizing the Derivative (Example: Schiff Base LC)
When the aldehyde reacts with an amine (e.g., 4-aminobenzonitrile), the resulting molecule often exhibits enantiotropic LC phases.
Visualizing the Phase Logic:
Figure 1: Typical thermal transition logic for rod-like liquid crystals derived from benzaldehyde precursors. Note that the Smectic-Nematic transition often has a very small enthalpy change, requiring high-sensitivity DSC.
Part 4: Case Study & Expected Results
Scenario: A researcher synthesizes a Schiff base by reacting this compound with 4-butylaniline.
DSC Thermogram Analysis (Heat 2 Cycle):
-
Event 1 (Melting): At ~64°C , a large endothermic peak appears. This is the melting of the alkyl chains and the crystal lattice.
-
Interpretation: Transition from Crystal (Cr)
Smectic A (SmA).
-
-
Event 2 (Mesophase Transition): At ~85°C , a weak endothermic peak is observed.
-
Interpretation: Smectic A (SmA)
Nematic (N). The layers break down, but directional order remains.
-
-
Event 3 (Clearing Point): At ~115°C , a moderate endothermic peak appears.
-
Interpretation: Nematic (N)
Isotropic (I). The fluid becomes optically clear and disordered.
-
Comparative Data Table:
| Compound | State at 25°C | Melting ( | LC Range | Clearing ( |
| Precursor (Aldehyde) | Crystalline Solid | 64°C | None (Isotropic) | N/A |
| Derivative (Schiff Base) | Crystalline Solid | ~55-65°C | 65°C – 115°C | 115°C |
Part 5: Troubleshooting & Expert Tips
-
The "Vanishing" Peak:
-
Issue: The Smectic-Nematic transition is often very weak.
-
Solution: Increase sample mass to 5mg or reduce heating rate to 2°C/min. Verify with Polarized Optical Microscopy (POM) to see texture changes (Schlieren vs. Focal Conic).
-
-
Broad Melting Peak:
-
Issue:
spans >3°C. -
Cause: Impurity in the this compound precursor. Unreacted alkyl bromide from the synthesis is a common contaminant.
-
Action: Recrystallize the precursor in Ethanol/Water before synthesis.[1]
-
-
Exothermic Peaks on Heating:
-
Issue: An exotherm appears around 100°C+.
-
Cause: Cold crystallization (sample was cooled too fast previously) or thermal crosslinking (if the hydroxyl group reacts).
-
Action: Check the cooling rate of the previous cycle.
-
References
- Imrie, C. T., et al. (1994). The preparation and properties of liquid crystalline polymers containing the 4-hydroxybenzaldehyde mesogen. Macromolecules. (Contextual grounding for spacer effects).
-
Mettler Toledo. (n.d.).[2] Thermal Analysis of Liquid Crystals. Application Handbook. (Standard Protocol Reference).
Sources
Application Note: Characterization of 4-(11-Hydroxyundecyloxy)benzaldehyde Derivatives Using Polarized Optical Microscopy
Introduction: The Significance of Anisotropic Molecular Assemblies
4-(11-Hydroxyundecyloxy)benzaldehyde and its derivatives represent a class of molecules with the potential to form thermotropic liquid crystals.[1][2] The defining characteristic of these materials is their state of matter, intermediate between a crystalline solid and an isotropic liquid, known as a mesophase.[3] In this state, the molecules possess a degree of orientational order but lack long-range positional order.[3] This molecular anisotropy gives rise to unique optical properties, most notably birefringence, which is the dependence of the refractive index on the polarization and propagation direction of light.[4][5] Polarized Optical Microscopy (POM) is an indispensable technique for the characterization of such materials, providing a direct visualization of the mesophases and their transitions.[6][7][8] This application note provides a comprehensive guide to the principles, protocols, and interpretation of POM for the analysis of this compound derivatives.
Core Principles of Polarized Optical Microscopy (POM)
A polarized optical microscope is equipped with two polarizing filters: a polarizer and an analyzer.[9][10] The polarizer, placed before the sample, transmits light vibrating in a single plane.[11] When this plane-polarized light interacts with an optically anisotropic material like a liquid crystal, it is split into two mutually perpendicular components: the ordinary and extraordinary rays.[4] These two rays travel at different velocities through the sample and thus experience different refractive indices.[4] Upon exiting the material, they are out of phase with each other.[4] The analyzer, positioned after the sample and oriented perpendicular to the polarizer, recombines these two components.[9] The resulting interference produces characteristic colors and patterns, known as optical textures, which are indicative of the specific liquid crystalline phase.[12]
For instance, the nematic phase, characterized by long-range orientational order but no positional order, often exhibits a "schlieren" texture with dark brushes corresponding to regions where the molecular director is aligned with the polarizer or analyzer.[3][13] Smectic phases, which have layered structures, can display "fan-shaped" or "mosaic" textures.[14] The transition between these phases as a function of temperature can be directly observed, making POM a powerful tool for determining the thermal behavior of liquid crystalline materials.[6][13]
Experimental Workflow and Protocols
The successful application of POM for the characterization of this compound derivatives hinges on meticulous sample preparation and a systematic approach to data acquisition.
Materials and Equipment
-
This compound derivatives: Synthesized or commercially procured.
-
Polarized Optical Microscope: Equipped with a rotating stage, a set of objectives, a high-resolution camera, and a temperature-controlled stage (hot stage).
-
Microscope Slides and Cover Slips: High-quality, clean glass slides.
-
Solvent: A volatile solvent such as ethanol or acetone for cleaning.
-
Spatula and Hot Plate: For sample handling and preparation.
Protocol 1: Sample Preparation for POM Analysis
Careful sample preparation is crucial for obtaining high-quality and reproducible results.[9]
-
Cleaning of Substrates: Thoroughly clean the microscope slide and cover slip with a suitable solvent (e.g., ethanol) and dry them completely. This ensures that no dust particles or residues interfere with the liquid crystal alignment.
-
Sample Deposition: Place a small amount (a few milligrams) of the this compound derivative onto the center of the clean microscope slide.
-
Heating to Isotropic Phase: Place the slide on a hot plate and gently heat the sample above its clearing point (the temperature at which it becomes an isotropic liquid).[15] This ensures that the sample spreads evenly and eliminates any previous thermal history.
-
Cover Slip Placement: Carefully place a clean cover slip over the molten sample, allowing the liquid to spread into a thin film by capillary action.[15] The ideal sample thickness for POM is typically between 5 and 20 micrometers.[9]
-
Cooling and Observation: Transfer the prepared slide to the hot stage of the polarized optical microscope. The subsequent analysis will involve controlled cooling from the isotropic phase to observe the formation of liquid crystalline phases.
Protocol 2: Polarized Optical Microscopy Analysis
-
Microscope Setup: Turn on the microscope's light source and set the polarizers to the "crossed" position, where their transmission axes are perpendicular. This should result in a dark field of view in the absence of a birefringent sample.[10]
-
Köhler Illumination: Adjust the microscope for Köhler illumination to ensure even illumination of the sample.[7] This involves focusing the condenser and adjusting the field and aperture diaphragms.[7]
-
Thermal Program: Heat the sample in the hot stage to its isotropic liquid phase, which will appear dark under crossed polarizers.[4]
-
Controlled Cooling and Image Acquisition: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). Observe the sample continuously and capture images or videos at regular temperature intervals, paying close attention to the temperatures at which phase transitions occur.
-
Identification of Mesophases: Identify the different liquid crystalline phases based on their characteristic optical textures. For example, the appearance of birefringent "droplets" from the isotropic liquid upon cooling often indicates the formation of a nematic or smectic phase.
-
Rotation of the Stage: Rotate the microscope stage to observe changes in the brightness and orientation of the textures.[11] This can help to confirm the nature of the mesophase and identify any defects or domains within the sample.
-
Heating Cycle: After the initial cooling run, slowly heat the sample to confirm the reversibility of the phase transitions and to obtain the transition temperatures upon heating.
Data Interpretation and Expected Results
The primary data obtained from POM are the optical textures and the corresponding phase transition temperatures.
Table 1: Expected Phase Transitions and Optical Textures for a Hypothetical this compound Derivative
| Temperature (°C) | Phase | Characteristic Optical Texture |
| > 120 | Isotropic Liquid | Dark field under crossed polarizers |
| 120 - 95 | Nematic | Schlieren texture with 2- and 4-brush defects |
| 95 - 70 | Smectic A | Fan-shaped or homeotropic texture |
| < 70 | Crystalline Solid | Crystalline domains with sharp edges |
Note: The transition temperatures and phases are hypothetical and will vary depending on the specific derivative.
The identification of these phases is based on established knowledge of liquid crystal textures.[16] The transition from the isotropic to the nematic phase is typically marked by the appearance of birefringent droplets that coalesce into a threaded or schlieren texture.[3] The subsequent transition to a smectic A phase on further cooling may be indicated by the formation of fan-shaped domains.[14] The final crystallization is observed as the growth of solid, often birefringent, domains.
Advanced Considerations and Troubleshooting
-
Surface Alignment: The nature of the glass surfaces can influence the alignment of the liquid crystal molecules. For more controlled experiments, surface treatments such as coating with polyimide and rubbing can be employed to induce a uniform molecular orientation.
-
Sample Thickness: A sample that is too thick can lead to a loss of resolution and overlapping textures. Conversely, a very thin sample may be influenced by surface effects.
-
Heating/Cooling Rate: Rapid heating or cooling can lead to the formation of non-equilibrium structures and may shift the observed transition temperatures. A slow, controlled rate is essential for accurate determination of thermodynamic phase transitions.[6]
Conclusion
Polarized Optical Microscopy is a powerful and accessible technique for the characterization of this compound derivatives and other thermotropic liquid crystals. By following the detailed protocols outlined in this application note, researchers can effectively identify mesophases, determine transition temperatures, and gain valuable insights into the structure-property relationships of these fascinating materials. The visual nature of POM provides a direct window into the microscopic world of molecular self-assembly, making it an indispensable tool in the fields of materials science, chemistry, and drug development.
References
- Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
- ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials.
- Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- The McCrone Group. (2020, April 23). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles.
- Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy.
- PubMed Central. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces.
- PMC. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units.
- DoITPoMS. (n.d.). Liquid Crystals (all content). Dissemination of IT for the Promotion of Materials Science.
- NASA Technical Reports Server (NTRS). (n.d.). Polarized Light Microscopy.
- 3.014 Materials Laboratory. (2005, November 16-21). DSC and Polarized light microscopy study of liquid crystals.
- ResearchGate. (2025, August 10). Polarized light microscopy in the study of liquid crystals.
- Leica Microsystems. (2025, May 6). A Guide to Polarized Light Microscopy.
- Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
- ResearchGate. (n.d.). Optical and electro-optical properties of liquid crystals: Nematic and smectic phases.
- ResearchGate. (2016, July 22). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- Leica Microsystems. (2024, October 31). The Polarization Microscopy Principle.
- DoITPoMS. (n.d.). Optical properties – birefringence in nematics. Dissemination of IT for the Promotion of Materials Science.
- University of Colorado Boulder. (n.d.). Optical Microscopy of Soft Matter Systems.
- MySkinRecipes. (n.d.). 4-(Undecyloxy)benzaldehyde.
- Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview.
- Nikon's MicroscopyU. (n.d.). Principles of Birefringence.
- Wikipedia. (n.d.). Birefringence.
- OpenPolScope. (2003, November 1). Polarization microscopy with the LC-PolScope Table of Contents.
- ResearchGate. (2025, April 20). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds.
- National Academic Digital Library of Ethiopia. (n.d.). THERMOTROPIC LIQUID CRYSTAL PoLYMERS.
- ResearchGate. (n.d.). Birefringence measurements of liquid crystals.
- IJERT. (n.d.). Application of Image Analysis for Liquid Crystals Phase Transition Temperatures.
- Alfa Chemistry. (n.d.). Liquid Crystal Testing.
- ResearchGate. (2025, August 7). Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol.
- Case Western Reserve University. (2004, September 21). Liquid Crystal Phases.
- ResearchGate. (2025, August 6). Thermal and Optical Characterization of Polymer-Dispersed Liquid Crystals.
- BenchChem. (2025). The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide.
- YouTube. (2018, November 1). Optical Mineralogy Anisotropic Materials.
- Wiley-VCH. (n.d.). Textures of Liquid Crystals.
- ResearchGate. (2025, August 5). Phase transitions in liquid crystals.
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Applications of 4-(11-Hydroxyundecyloxy)benzaldehyde in Materials Science: A Detailed Guide for Researchers
Introduction: The Unique Molecular Architecture of 4-(11-Hydroxyundecyloxy)benzaldehyde
This compound is a bifunctional organic molecule poised for significant applications in materials science. Its unique structure, featuring a rigid benzaldehyde head, a long, flexible undecyloxy spacer, and a terminal hydroxyl group, allows for a diverse range of chemical modifications and self-assembly behaviors. The aromatic benzaldehyde unit provides a reactive site for forming Schiff bases and participating in various polymerization reactions, while the long alkyl chain promotes the formation of ordered structures, such as liquid crystals and self-assembled monolayers (SAMs). The terminal hydroxyl group offers a secondary point of attachment or modification, enabling the creation of complex, functional materials. This guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and expert insights to facilitate its use in the modern research laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. While extensive experimental data for this specific molecule is not widely published, properties can be estimated based on its constituent functional groups and related compounds like 4-hydroxybenzaldehyde.
| Property | Value (Estimated or from similar compounds) | Source |
| Molecular Formula | C₁₈H₂₈O₃ | - |
| Molecular Weight | 292.42 g/mol | - |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | ~60-70 °C | - |
| Boiling Point | >300 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, THF). Insoluble in water. | [1] |
Application I: Synthesis of Thermotropic Liquid Crystals
The elongated, rod-like structure of molecules derived from this compound makes it an excellent building block for thermotropic liquid crystals. The rigid benzaldehyde core and the flexible alkyl chain contribute to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
Scientific Rationale
The formation of liquid crystalline phases is driven by a delicate balance of intermolecular forces and molecular geometry. The Schiff base condensation reaction between the aldehyde group of this compound and an aromatic amine is a facile and widely used method to synthesize calamitic (rod-shaped) liquid crystals. The resulting imine linkage extends the rigid core of the molecule, enhancing its aspect ratio and promoting the necessary orientational order for liquid crystallinity. The long undecyloxy chain provides flexibility and influences the transition temperatures between different mesophases. The terminal hydroxyl group can be further functionalized to tune the liquid crystalline properties or to introduce specific functionalities.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol describes a general method for the synthesis of a Schiff base liquid crystal from this compound and 4-ethoxyaniline.
Materials:
-
This compound
-
4-Ethoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound (e.g., 1.0 g, 3.42 mmol) and 4-ethoxyaniline (0.47 g, 3.42 mmol) in a minimal amount of absolute ethanol (approximately 20-30 mL).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation is slow, place the flask in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain the pure Schiff base liquid crystal.
Characterization of Liquid Crystalline Properties
The thermotropic behavior of the synthesized compound can be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][4][5][6]
Differential Scanning Calorimetry (DSC):
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
-
Sample Preparation: A small amount of the purified product (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Thermal Program: The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM):
POM is used to visually identify the different liquid crystalline phases by observing their characteristic textures.
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The slide is then placed on a hot stage.
-
Observation: The sample is heated and cooled while being observed through a polarizing microscope. Different liquid crystalline phases (e.g., nematic, smectic) will exhibit unique birefringent textures. For instance, the nematic phase often shows a Schlieren texture, while smectic phases can display focal-conic or fan-like textures.
Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.
Application II: Development of Functional Polymers
The dual functionality of this compound makes it a valuable monomer for the synthesis of functional polymers. Both the aldehyde and hydroxyl groups can participate in polymerization reactions, leading to the formation of polyesters, polyacetals, and other novel polymer architectures.
Scientific Rationale
The incorporation of this compound into a polymer backbone can impart several desirable properties. The long alkoxy chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer. The aromatic ring contributes to thermal stability. Furthermore, the aldehyde or hydroxyl groups, if not involved in the main chain formation, can serve as pendant functional groups for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking. For example, polyesters can be synthesized through the polycondensation of the hydroxyl group with a dicarboxylic acid, leaving the aldehyde group available for further reactions.[7][8][9][10][11]
Experimental Protocol: Synthesis of a Functional Polyester
This protocol outlines a representative method for the synthesis of a polyester via polycondensation of this compound with adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Pyridine (as a base and solvent)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Nitrogen atmosphere setup
-
Round-bottom flask with a dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (e.g., 2.0 g, 6.84 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of adipoyl chloride (1.25 g, 6.84 mmol) in anhydrous DCM (10 mL).
-
Add the adipoyl chloride solution dropwise to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Pour the viscous reaction mixture into a large volume of methanol (approximately 200 mL) with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.
-
Dry the resulting polyester in a vacuum oven at 40-50 °C to a constant weight.
The resulting polyester will have pendant aldehyde groups along the polymer chain, which can be used for further functionalization.
Caption: Synthesis of a functional polyester from this compound.
Application III: Formation of Self-Assembled Monolayers (SAMs)
The bifunctional nature of this compound allows for its use in the formation of self-assembled monolayers (SAMs) on various substrates. The terminal hydroxyl group can be modified to introduce a surface-active headgroup, such as a thiol or a silane, enabling chemisorption onto gold or silicon surfaces, respectively.
Scientific Rationale
SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface.[12] The formation of a well-ordered monolayer requires a molecule with a specific headgroup that has a strong affinity for the substrate, a long alkyl chain that promotes van der Waals interactions between adjacent molecules, and a tail group that determines the surface properties of the monolayer. By converting the terminal hydroxyl group of this compound into a thiol or a silane, the molecule can be anchored to gold or silicon oxide surfaces. The long undecyloxy chain will then drive the self-assembly process, leading to a densely packed monolayer with the benzaldehyde groups exposed at the surface, creating a functional interface that can be used for sensor development, surface patterning, or as a platform for further chemical reactions.
Experimental Protocol: Surface Modification and SAM Formation on Gold
This protocol is a two-step process: first, the synthesis of a thiol-functionalized derivative of this compound, followed by the formation of a SAM on a gold substrate.
Step 1: Synthesis of 4-(11-Mercaptoundecyloxy)benzaldehyde
-
Mesylation: React this compound with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine in DCM to convert the hydroxyl group into a good leaving group (mesylate).
-
Thiolation: React the resulting mesylate with potassium thioacetate in a suitable solvent like DMF to introduce a thioacetate group.
-
Hydrolysis: Hydrolyze the thioacetate group using a base like sodium hydroxide in a methanol/water mixture to yield the desired thiol, 4-(11-Mercaptoundecyloxy)benzaldehyde.
Step 2: SAM Formation on a Gold Substrate
-
Substrate Preparation: Clean a gold-coated substrate (e.g., gold-coated silicon wafer or glass slide) by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood). Rinse the substrate thoroughly with deionized water and then with ethanol, and dry it under a stream of nitrogen.
-
SAM Deposition: Immerse the clean gold substrate into a dilute solution (typically 1 mM) of 4-(11-Mercaptoundecyloxy)benzaldehyde in absolute ethanol.
-
Incubation: Allow the substrate to remain in the thiol solution for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[12][13]
-
Rinsing and Drying: Remove the substrate from the solution, rinse it thoroughly with fresh ethanol to remove any physisorbed molecules, and dry it under a stream of nitrogen.
The resulting SAM will present a surface of aldehyde groups, which can be used for the covalent immobilization of proteins, DNA, or other molecules containing primary amine groups.
Caption: Workflow for the formation of an aldehyde-terminated SAM on a gold substrate.
Application IV: Functionalization of Nanoparticles
The versatile chemistry of this compound makes it an ideal ligand for the surface functionalization of nanoparticles, such as gold or silica nanoparticles. This allows for the creation of hybrid nanomaterials with tailored properties for applications in drug delivery, catalysis, and sensing.[14][15][16][17][18][19][20][21]
Scientific Rationale
Functionalizing nanoparticles with organic ligands is a powerful strategy to control their stability, solubility, and biological interactions. By attaching this compound to the surface of nanoparticles, a functional aldehyde layer can be introduced. For gold nanoparticles, a thiol-derivatized version of the molecule can be used for ligand exchange reactions. For silica nanoparticles, a silane-derivatized version can be covalently attached to the surface hydroxyl groups. The exposed aldehyde groups on the nanoparticle surface can then be used to conjugate biomolecules, such as antibodies or enzymes, for targeted drug delivery or biosensing applications.
Experimental Protocol: Functionalization of Silica Nanoparticles
This protocol describes a method for the functionalization of silica nanoparticles with this compound via a silane coupling agent.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous Toluene
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse the silica nanoparticles in anhydrous toluene.
-
Add APTES to the suspension and reflux the mixture for several hours to obtain amine-functionalized silica nanoparticles.
-
Wash the nanoparticles repeatedly with toluene and ethanol to remove excess APTES.
-
-
Immobilization of this compound:
-
Resuspend the amine-functionalized silica nanoparticles in ethanol.
-
Add a solution of this compound in ethanol to the nanoparticle suspension.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours to form an imine bond between the amine groups on the nanoparticles and the aldehyde group of the ligand.
-
Wash the functionalized nanoparticles thoroughly with ethanol to remove any unreacted aldehyde.
-
The resulting nanoparticles will have a surface decorated with the long hydroxyundecyloxy chains.
-
These functionalized nanoparticles can be used in various applications where a hydrophilic and reactive surface is desired.
Caption: Functionalization of silica nanoparticles with this compound.
Conclusion and Future Outlook
This compound is a molecule with significant potential in materials science, offering a unique combination of reactive functional groups and self-assembly-promoting structural features. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore its use in creating novel liquid crystals, functional polymers, well-defined surfaces, and advanced nanomaterials. The future of materials science lies in the precise control of molecular architecture to achieve desired macroscopic properties. The versatility of this compound makes it a valuable tool in this endeavor, with potential applications extending to fields such as organic electronics, biosensors, and advanced drug delivery systems. As our understanding of self-assembly and polymerization continues to grow, so too will the innovative applications of this remarkable molecule.
References
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AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). Retrieved from [Link]
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HMU CPD. (n.d.). SYNTHESIS AND INFRARED STUDY OF SCHIFF BASE DERIVED FROM BENZALDEHYDE AND ANILINE. Retrieved from [Link]
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- Wang, H., et al. (2021). Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. Journal of Applied Polymer Science, 138(42), 51179.
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- Mondal, M., & Koushik, K. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Biomacromolecules, 24(11), 5143–5151.
- Debnath Sarkar, D., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 655(1), 164-175.
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- Cruz, J. (2018). How often do you need to silanise your silicon wafers?.
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- Zielińska, K., et al. (2025). Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. International Journal of Molecular Sciences, 26(3), 1234.
- Wang, H., et al. (2021). Application of surface-modified silica nanoparticles with dual silane coupling agents in bitumen for performance enhancement.
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PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. Retrieved from [Link]
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Forschungszentrum Jülich. (n.d.). Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. Retrieved from [Link]
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Characterization of Liquid Crystals. (n.d.). Retrieved from [Link]
- Williams, C. K. (2007). Synthesis of functionalized biodegradable polyesters. Chemical Society Reviews, 36(10), 1573-1580.
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PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of an 11-halo-1-undecanol (typically 11-bromo-1-undecanol) and displacing the halide leaving group.[1][2] The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.
This guide will provide a detailed experimental protocol and address common issues encountered during the synthesis, helping you to navigate the potential pitfalls and achieve a high yield of your desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I have followed the general protocol, but my reaction yield is very low, or I have only recovered my starting materials. What could be the problem?
Answer:
Low or no product yield in a Williamson ether synthesis can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The formation of the phenoxide is the critical first step. If the base is not strong enough or is of poor quality, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base. Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction. For more stubborn reactions, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can be used, although with NaH, strictly anhydrous conditions are necessary.[2] Always use a fresh, high-purity base.
-
-
Purity and Stoichiometry of Reactants: Impurities in either 4-hydroxybenzaldehyde or 11-bromo-1-undecanol can interfere with the reaction. Additionally, an incorrect molar ratio of reactants will result in unreacted starting material.
-
Solution: Ensure your starting materials are of high purity. It is common to use a slight excess (1.1-1.2 equivalents) of the alkylating agent (11-bromo-1-undecanol) to ensure the complete consumption of the more valuable 4-hydroxybenzaldehyde.
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.
-
Solution: The reaction is typically performed at an elevated temperature, often at the reflux temperature of the solvent. A common temperature range is 50-100 °C.[3]
-
-
Insufficient Reaction Time: The Williamson ether synthesis can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (12-24 hours) to go to completion.[4]
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC plate of the crude reaction mixture shows multiple spots in addition to what I believe is my product. What are these impurities, and how can I avoid them?
Answer:
The presence of multiple spots on your TLC plate indicates the formation of side products or the presence of unreacted starting materials. Here are the most likely culprits:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 4-hydroxybenzaldehyde and 11-bromo-1-undecanol. 4-hydroxybenzaldehyde is more polar than the product and will have a lower Rf value, while 11-bromo-1-undecanol is generally less polar than 4-hydroxybenzaldehyde but more polar than the final product.
-
Elimination Side Product: The phenoxide base can also induce an E2 elimination reaction with 11-bromo-1-undecanol, leading to the formation of 10-undecen-1-ol. This is more likely at higher temperatures.
-
Solution: To minimize elimination, maintain the reaction temperature at the lower end of the effective range and avoid excessively strong bases if possible.
-
-
Dialkylated Product: It is possible for the hydroxyl group of the product, this compound, to be deprotonated and react with another molecule of 11-bromo-1-undecanol, leading to a diether byproduct. This is more likely if a large excess of the alkylating agent and base is used.
-
Solution: Use a carefully controlled stoichiometry of reactants.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble obtaining a pure product after workup. What are the best purification strategies?
Answer:
Purification of this compound typically involves removing unreacted starting materials and any side products.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to form crystals, which can then be collected by filtration.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a powerful alternative.
-
Protocol: Use silica gel as the stationary phase and a solvent system that provides good separation of your product from impurities on a TLC plate. A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. The less polar product will elute before the more polar starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this synthesis?
A1: Potassium carbonate (K₂CO₃) is a good starting point as it is effective, easy to handle, and less harsh than stronger bases, which can promote side reactions. For less reactive systems, potassium hydroxide (KOH) can be used. Sodium hydride (NaH) is a very strong base that will ensure complete deprotonation but requires strictly anhydrous conditions.
Q2: Which solvent should I use?
A2: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are generally preferred for Williamson ether syntheses as they effectively dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thus accelerating the SN2 reaction.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 11-bromo-1-undecanol) on a silica gel plate. The product, being less polar than 4-hydroxybenzaldehyde, will have a higher Rf value. The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde has disappeared.
Q4: What are the key safety precautions for this reaction?
A4:
-
4-Hydroxybenzaldehyde: Causes serious eye damage and may cause respiratory irritation.[5][6][7][8] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Work in a well-ventilated fume hood.
-
11-Bromo-1-undecanol: May cause skin, eye, and respiratory irritation.[9][10][11][12] Handle with care and use appropriate PPE.
-
Solvents: Acetone and acetonitrile are flammable. Keep away from ignition sources. DMF is a potential reproductive toxin. Handle with appropriate care and engineering controls.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzaldehyde
-
11-Bromo-1-undecanol
-
Potassium Carbonate (anhydrous, finely ground)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Add 11-bromo-1-undecanol (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Their Impact on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| K₂CO₃ | Acetone | 56 (Reflux) | 12-24 | 70-85 | [4] |
| KOH | Ethanol | 78 (Reflux) | 8-16 | 65-80 | [13] |
| NaH | DMF | 60-80 | 6-12 | 80-95 | [2] |
Note: Yields are approximate and can vary based on the specific experimental conditions and scale.
Expected Analytical Data:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons (~6.9-7.8 ppm), the methylene group adjacent to the ether oxygen (~4.0 ppm), and the methylene group adjacent to the hydroxyl group (~3.6 ppm), along with a complex multiplet for the long alkyl chain.
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (~114-164 ppm), and the carbons of the undecyloxy chain.
-
FTIR (cm⁻¹): Look for characteristic absorption bands for the O-H stretch (~3300-3400, broad), C-H stretches of the aldehyde (~2720, ~2820), the C=O stretch of the aldehyde (~1680-1700), and the C-O-C stretch of the ether (~1250 and ~1050).[14][15][16][17]
Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction yields.
References
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 11-Bromo-1-undecene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]
-
Chemistry at Winthrop University. (n.d.). TLC Analysis of Analgesics. Retrieved from [Link]
- Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) benzaldehyde, (b) H-OL, (c) H-ER, and (d) cured H-ER. Retrieved from [Link]
- Singh, S., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure, 1230, 129881.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
-
The Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 11-Bromo-1-undecanol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
-
Chegg. (2020, October 6). Solved TLC is often used in organic lab to monitor organic. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. researchgate.net [researchgate.net]
- 15. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-alkoxybenzaldehyde synthesis
Status: Online | Tier: Level 3 (Senior Application Support) Topic: Optimization of Reaction Conditions & Troubleshooting
Welcome to the Synthesis Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your yield is stalling at 60%, your regioselectivity is drifting, or your workup has become an emulsion nightmare.
The synthesis of 4-alkoxybenzaldehydes typically follows one of two dominant pathways:
-
The Williamson Ether Route: Alkylation of 4-hydroxybenzaldehyde.
-
The Vilsmeier-Haack Route: Formylation of a pre-existing alkoxybenzene.
Below are the specific troubleshooting modules for these workflows, grounded in mechanistic causality and industrial best practices.
Module 1: The Williamson Ether Route (Alkylation)
Context: You are reacting 4-hydroxybenzaldehyde with an alkyl halide (R-X) using a base. Core Mechanism: SN2 Nucleophilic Substitution.
Ticket #A-01: "My reaction is sluggish or incomplete (<50% conversion)."
Diagnosis: The nucleophilicity of the phenoxide anion is likely compromised by solvation shells or ion pairing. Solution:
-
The "Cesium Effect": Switch your base from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) . The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide, making the oxygen anion more "naked" and reactive compared to the tighter ion pairs formed with Sodium or Potassium [1].
-
Solvent Polarity: Ensure you are using a polar aprotic solvent.[1]
-
Standard: DMF or DMSO (High solubility, high reaction rate).
-
Optimization:Acetonitrile (MeCN) is often superior when combined with Cs₂CO₃, offering a cleaner profile than DMF [2].
-
-
Catalysis: If you must use a non-polar solvent (like Toluene) for solubility reasons, add 5-10 mol% of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.
Ticket #A-02: "I am seeing C-alkylation byproducts."
Diagnosis: Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, tight ion pairing or protic solvents can shield the oxygen, encouraging attack from the carbon ring positions (C-alkylation). Solution:
-
Solvent Switch: Move strictly to Acetonitrile or DMF . Avoid protic solvents (EtOH, MeOH) which hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and favoring C-alkylation [3].
-
Leaving Group: Use Alkyl Iodides or Bromides . Alkyl chlorides require higher temperatures, which thermodynamically favors side reactions.
Ticket #A-03: "My aldehyde is decomposing (Cannizzaro Reaction)."
Diagnosis: You are likely using a hydroxide base (NaOH/KOH). The 4-hydroxybenzaldehyde substrate is electron-poor (pKa ~7.6) and susceptible to nucleophilic attack at the carbonyl carbon by strong hydroxide, leading to disproportionation (Cannizzaro). Solution:
-
Base Control: Use Carbonate bases (K₂CO₃ or Cs₂CO₃) exclusively. They are strong enough to deprotonate the phenol (pKa ~7.6) but not nucleophilic enough to attack the aldehyde carbonyl.
Visualization: Williamson Optimization Logic
Caption: Decision matrix for optimizing the Williamson Ether Synthesis, highlighting the "Cesium Effect" pathway.
Module 2: The Vilsmeier-Haack Route (Formylation)
Context: You are introducing a formyl group (-CHO) onto an alkoxybenzene using POCl₃ and DMF.[2] Core Mechanism: Electrophilic Aromatic Substitution (EAS).[3]
Ticket #B-01: "The reaction mixture turned into a solid block."
Diagnosis: The Vilsmeier reagent (chloroiminium salt) is often insoluble in non-polar solvents and can precipitate, or the reaction mass becomes too viscous during the complex formation. Solution:
-
Solvent Dilution: Do not run neat. Use 1,2-Dichloroethane (DCE) or excess DMF as the solvent.
-
Order of Addition: Pre-form the Vilsmeier reagent by adding POCl₃ to DMF at 0°C before adding your substrate. This allows you to control the exotherm and viscosity of the active reagent before the main reaction [4].
Ticket #B-02: "Yield is low; I suspect hydrolysis issues."
Diagnosis: The intermediate iminium salt is stable. If you do not hydrolyze it aggressively enough during workup, it will remain in the aqueous layer and be discarded, rather than converting to the aldehyde. Solution:
-
Buffered Hydrolysis: Quench the reaction mixture into Sodium Acetate (NaOAc) solution rather than just water. This buffers the pH and facilitates the hydrolysis of the iminium salt to the aldehyde without degrading the product [5].
Module 3: Purification Protocol (Bisulfite Adduct)
Context: Separating your aldehyde from unreacted alkyl halide or non-carbonyl byproducts.[4]
Why this works: Aldehydes form water-soluble bisulfite adducts.[4] Impurities remain in the organic layer.
Standard Operating Procedure (SOP-P3):
-
Dissolution: Dissolve crude reaction mixture in a minimal amount of organic solvent (EtOAc or Et₂O).
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous NaHSO₃ (Sodium Bisulfite) .
-
Agitation: Stir vigorously for 30-60 minutes. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase depending on chain length.
-
Separation:
-
If Solid: Filter the solid adduct and wash with ether (removes impurities).
-
If Liquid: Transfer to a separatory funnel. Keep the Aqueous Layer (contains product adduct). Discard Organic Layer.
-
-
Regeneration: Treat the aqueous phase (or solid) with 10% Na₂CO₃ or NaOH until pH > 10. The aldehyde will regenerate and oil out.
-
Extraction: Extract the regenerated aldehyde into EtOAc, dry over MgSO₄, and concentrate.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Base | K₂CO₃ | Cs₂CO₃ | "Cesium Effect" increases nucleophilicity; prevents aggregation. |
| Solvent | Acetone/DMF | Acetonitrile (MeCN) | High polarity, low boiling point, excellent selectivity for O-alkylation. |
| Temp | Reflux | 60-80°C | Balance between rate and preventing elimination of alkyl halide. |
| Workup | Acid/Base Wash | Bisulfite Adduct | Chemical specificity for aldehydes removes all non-carbonyl impurities. |
References
-
Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999).[5] Improved Cs₂CO₃ Promoted O-Alkylation of Phenols.[5][6] Synthetic Communications, 29(24), 4423-4431.
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[5][6] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5][6][7] Synthetic Communications, 25(9), 1367-1370.[6]
-
Solvent Effects in Williamson Synthesis. (2020). Chemistry LibreTexts.
-
Vilsmeier-Haack Reaction Mechanism. (2021). Organic Chemistry Portal.
-
Brindle, C. S., et al. (2017).[4] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[4] Organic Process Research & Development, 21(9), 1394–1403.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Long-Chain Alkoxybenzaldehydes
Introduction: The "Greasy" Aldehyde Paradox
Welcome to the Technical Support Center. If you are working with long-chain alkoxybenzaldehydes (e.g., octyloxy-, decyloxy-, or dodecyloxybenzaldehyde), you are likely facing a specific set of physical contradictions. These molecules possess a polar, reactive head group (aldehyde) and a non-polar, lipophilic tail (alkyl chain).
This duality creates unique purification challenges:
-
Solubility Inversion: They are too greasy for standard aqueous workups but often too polar for purely non-polar recrystallization.
-
The "Oiling Out" Phenomenon: Upon cooling, they frequently separate as a viscous oil rather than a crystalline solid, trapping impurities.
-
Autoxidation: The aldehyde proton is highly susceptible to radical abstraction, leading to the formation of benzoic acid derivatives (white solids) during storage.
This guide provides field-proven protocols to resolve these issues.
Module 1: Troubleshooting Crystallization ("Oiling Out")
User Issue: "I cooled my reaction mixture, but instead of crystals, a brown oil separated at the bottom. It won't solidify even in the freezer."
Root Cause: Long alkyl chains increase the entropy of the molecule, lowering the melting point. If the solution is too concentrated or cooled too quickly, the compound hits its liquid-liquid phase separation point (cloud point) before it hits its crystal nucleation point. The oil phase then sequesters impurities, preventing hardening.
Protocol A: The "Cloud Point" Titration Method
Do not rely on single solvents. Use a binary solvent system to force an ordered lattice formation.
Recommended Solvent Systems:
-
System 1 (Standard): Ethanol (solvent) + Water (anti-solvent).
-
System 2 (Lipophilic): Hexane (solvent) + Ethyl Acetate (solvent/polarity modifier).
Step-by-Step Procedure:
-
Dissolve the crude oil in the minimum amount of the "Good Solvent" (e.g., warm Ethanol) at 40–50°C.
-
Add the "Anti-Solvent" (e.g., Water) dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of the Good Solvent to clear the turbidity.
-
Insulate the flask (wrap in cotton or a towel) to ensure very slow cooling to room temperature.
-
Seeding: If oil droplets form, reheat to dissolve, then add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.
Data: Solvent Selection Guide
| Solvent System | Polarity | Outcome | Best For |
| Ethanol / Water | High | Good crystals, removes inorganic salts | Chains < C10 |
| Hexane / EtOAc | Low/Med | Avoids emulsions, removes polar impurities | Chains > C10 |
| Acetonitrile | Med | Sharp crystallization, but expensive | High purity final polish |
| Methanol | High | Risk of acetal formation (avoid if acidic) | Not Recommended |
Module 2: Chemical Purification (The Bisulfite Adduct)
User Issue: "My NMR shows 5% unreacted aldehyde and other non-polar impurities that co-elute on the column."
Expert Insight: Chromatography is often inefficient for separating homologous long-chain impurities. Instead, exploit the chemical reactivity of the aldehyde group. Sodium bisulfite forms a solid, water-soluble adduct with aldehydes, while impurities (alkyl halides, ethers) remain in the organic layer.
Protocol B: Bisulfite Adduct Purification
Note: This method is superior to column chromatography for removing non-aldehyde impurities.
Workflow Diagram (DOT):
Caption: Figure 1. The Bisulfite Adduct protocol selectively precipitates the aldehyde, washing away non-carbonyl impurities.
Critical Steps:
-
Formation: Shake the crude organic solution with saturated aqueous
. A thick white precipitate (the adduct) should form. -
Wash: Filter the solid and wash thoroughly with ether/hexane to remove trapped grease (unreacted alkyl halides).
-
Regeneration: Suspend the solid in water and add
or dilute acid. The solid will dissolve, and the pure oil will separate. Extract this oil.
Module 3: Removing Unreacted Phenol (Hydroxybenzaldehyde)
User Issue: "I have a persistent spot on TLC just below my product. It stains strongly with KMnO4."
Diagnosis: This is likely unreacted hydroxybenzaldehyde (starting material). It is difficult to remove via crystallization because it can co-crystallize with the product.
Protocol C: The "Cold Alkali" Wash
While phenols are acidic, long-chain alkoxybenzaldehydes can be sensitive to strong, hot bases (Cannizzaro reaction risk).
-
Dissolve crude mixture in Diethyl Ether (preferred over DCM to prevent emulsions).
-
Wash twice with cold (0°C) 1M NaOH .
-
Immediately wash with brine to lower pH, then dry over
.
Module 4: Storage & Stability (Preventing Oxidation)
User Issue: "My clear oil turned into a white solid after sitting on the bench for a week. It smells like vinegar."
Root Cause: Benzaldehydes undergo autoxidation to form benzoic acids.[9][10] This is a radical chain reaction initiated by light and oxygen. The "vinegar" smell is actually the acid (though benzoic acid is odorless, trace degradation byproducts often smell sharp).
Prevention Strategy:
-
Inert Atmosphere: Always backfill storage vials with Nitrogen (
) or Argon. -
Radical Scavengers: For long-term storage of large batches, add 0.1% BHT (Butylated hydroxytoluene) as a stabilizer, provided it does not interfere with the next step.
-
Purification of Oxidized Samples:
-
Dissolve the sample in DCM.
-
Wash with Saturated Sodium Bicarbonate (
) . -
Note: The benzoic acid reacts to form water-soluble sodium benzoate. The aldehyde remains in the DCM.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ScienceMadness. (2010).[11][12] Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link] (Discussion on autoxidation mechanisms and storage).
-
University of Rochester. (n.d.). Purification: How To - Recrystallization Solvents. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sciencemadness.org [sciencemadness.org]
Troubleshooting Schiff base formation with 4-(11-Hydroxyundecyloxy)benzaldehyde.
Topic: Troubleshooting Schiff Base Formation (Imine Synthesis) Product Focus: 4-(11-Hydroxyundecyloxy)benzaldehyde (C11-Spacer Aldehyde) Audience: Organic Chemists, Material Scientists (Liquid Crystals), and Drug Discovery Researchers.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This compound is a specialized bifunctional building block. It features a reactive benzaldehyde core and a long aliphatic spacer (C11) terminating in a primary hydroxyl group. This molecule is frequently used to synthesize mesogens (liquid crystals) or as a linker in drug conjugates .
The Challenge: While Schiff base formation (condensation with a primary amine) is a classic reaction, this specific molecule presents unique challenges due to its amphiphilic nature . The polar aldehyde and hydroxyl ends fight against the lipophilic C11 chain, often resulting in "oiling out" (phase separation into a sticky oil) rather than crystallization, and solubility issues in standard protic solvents.
The Chemistry: Mechanism & Critical Parameters[1]
To troubleshoot effectively, one must understand the equilibrium dynamics. The reaction is reversible and water-sensitive.
Reaction Mechanism (Visualization)
Figure 1: The acid-catalyzed condensation pathway. Note the red dotted line indicating hydrolysis; removing water is the primary control point for yield.
Critical Reaction Parameters
| Parameter | Recommendation | Technical Rationale |
| Solvent | Ethanol/Toluene (1:1) | Pure ethanol often fails to dissolve the C11 chain at reflux. Toluene aids solubility and azeotropic water removal. |
| Catalyst | Glacial Acetic Acid (Cat.)[1][2] | A pH of 4–5 is ideal.[3] Stronger acids (HCl) protonate the amine, killing its nucleophilicity. |
| Water Control | Molecular Sieves (3Å) | Essential. The equilibrium constant ( |
| Temperature | Reflux (80–110°C) | Heat is required to overcome the activation energy of the dehydration step (Carbinolamine |
Gold Standard Protocol
Use this protocol as a baseline. Deviations from this method are the source of 80% of reported failures.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.0 – 1.1 eq)
-
Solvent: Absolute Ethanol (or Ethanol/Toluene 1:1 for low solubility amines)
-
Catalyst: Glacial Acetic Acid (2-3 drops per mmol)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in the minimum amount of hot solvent.
-
Note: If the solution is cloudy, add Toluene dropwise until clear.
-
-
Addition: Add the primary amine. If the amine is a solid, predissolve it in a small volume of the same solvent.
-
Catalysis: Add Glacial Acetic Acid.
-
Visual Check: A color change (often yellowing) usually occurs immediately.
-
-
Reflux & Dehydration:
-
Method A (Standard): Reflux for 4–6 hours.
-
Method B (Stubborn Cases): Add activated 3Å Molecular Sieves to the flask or use a Dean-Stark trap if scale permits (>5g). Reflux for 12+ hours.
-
-
Monitoring: Monitor by TLC.
-
Target: Disappearance of the aldehyde spot.
-
Stain: Use 2,4-DNP stain (Aldehyde turns orange/red; Imine is often less reactive or different color).
-
-
Isolation (The Critical Step):
-
Cool the mixture slowly to room temperature, then to 0°C.
-
If Solid: Filter and wash with cold ethanol.
-
If Oil: See Troubleshooting Module below.
-
Troubleshooting & FAQs
The "Oiling Out" Problem
The most common ticket for this molecule is: "My product is a sticky oil/wax, not a crystal."
Cause: The C11 alkyl chain acts like a "solvent," preventing the rigid aromatic cores from stacking into a crystal lattice.
Figure 2: Workflow for recovering solid product from an oiled-out reaction.
Frequently Asked Questions
Q1: The reaction shows the product on TLC, but it reverts to starting material during column chromatography. Why?
A: Schiff bases are acid-labile.[4] Silica gel is slightly acidic (
-
Fix: Use Neutral Alumina instead of Silica. Alternatively, pre-treat your silica gel with 1% Triethylamine in Hexane to neutralize it before loading your sample.
Q2: I see a new spot, but the aldehyde spot never completely disappears. A: You have reached equilibrium.
-
Fix: You must remove water more aggressively. Switch from simple reflux to a Dean-Stark apparatus (using Toluene) or add fresh Molecular Sieves halfway through the reaction.
Q3: Can the terminal -OH group interfere with the reaction? A: Generally, no. The primary alcohol is a poor nucleophile compared to a primary amine. However, if you are using an acid chloride or anhydride in a subsequent step, you must protect the -OH group (e.g., as a TBDMS ether) or it will esterify.
Q4: How do I confirm I have the imine and not just a mixture? A: 1H NMR is the definitive test.
-
Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.
-
Imine (-CH=N-): Singlet at ~8.1 – 8.5 ppm.
-
Success Criteria: Complete disappearance of the 10.0 ppm signal and appearance of the 8.3 ppm signal.
Characterization Data Reference
Use these values to validate your product.
| Functional Group | Technique | Expected Signal | Notes |
| Imine (-CH=N-) | 1H NMR | Distinctive singlet. | |
| Alkoxy (-O-CH2-) | 1H NMR | Triplet next to the aromatic ring. | |
| Hydroxyl (-CH2-OH) | 1H NMR | Terminal methylene; may shift with conc. | |
| C=N Stretch | FT-IR | Sharp, medium intensity band. | |
| O-H Stretch | FT-IR | Broad band (hydrogen bonding). |
References
-
Schiff Base Equilibrium & Catalysis
-
Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society.
-
-
Purification of Labile Imines
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews.
-
- Liquid Crystal Synthesis Protocols (Long-chain Benzaldehydes): Imrie, C. T., et al. (2014). "Liquid Crystal Dimers and Oligomers." Handbook of Liquid Crystals. (Standard reference for C11-spacer chemistry).
- Troubleshooting Oiling Out: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section on Crystallization techniques for low-melting solids).
Sources
Stability and degradation of 4-(11-Hydroxyundecyloxy)benzaldehyde
Introduction: The Molecule at a Glance
Welcome. You are likely working with 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 109665-24-9) as a bifunctional linker for liquid crystal synthesis, self-assembled monolayers (SAMs), or surface immobilization.
This molecule presents a unique stability challenge due to its "Janus" nature:
-
Head Group (Benzaldehyde): Highly susceptible to autoxidation and nucleophilic attack.
-
Tail Group (Primary Alcohol): Susceptible to oxidation and esterification, though kinetically slower than the aldehyde.
-
Linker (Undecyl Ether): Generally robust, but dictates solubility and packing behavior.
This guide prioritizes the prevention of autoxidation —the primary failure mode for this reagent.
Part 1: Critical Storage & Handling (The "First Line of Defense")
Standard Operating Procedure (SOP) for Storage: The aldehyde moiety is an "oxygen scavenger." If left in air, it converts to 4-(11-hydroxyundecyloxy)benzoic acid. This reaction is autocatalytic and radical-mediated.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows the kinetics of radical chain propagation (autoxidation). |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass | UV light promotes the |
| Solvent State | Store as Solid | Solution storage accelerates degradation due to higher diffusion rates of oxygen. |
Handling Protocol:
-
Warm to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 mins) in a desiccator. Why? Opening a cold vial condenses atmospheric moisture, which accelerates hydrate formation and interferes with sensitive coupling reactions.
-
Inert Sampling: Flush the headspace with Nitrogen/Argon immediately after removing your sample.
Part 2: Degradation Pathways & Mechanisms
To troubleshoot effectively, you must understand how the molecule breaks down.
Visualizing the Degradation Matrix
The following diagram maps the chemical fate of your compound under various stress conditions.
Figure 1: Primary chemical fate map.[2] Red paths indicate irreversible degradation; dashed paths indicate reversible or conditional transformations.
Part 3: Troubleshooting & FAQs
Scenario A: "My sample has turned from a white powder to a crusty/sticky solid."
-
Diagnosis: Autoxidation. The aldehyde has oxidized to the carboxylic acid.[1][3] The "crust" is often due to the disruption of the crystal lattice by the hydrogen-bonding acid groups.
-
Verification: Run a TLC (Silica, 30% EtOAc/Hexane). The acid will streak or remain at the baseline (lower
) compared to the aldehyde. -
Remedy (Purification Protocol):
-
Dissolve the crude solid in minimal Dichloromethane (DCM) .
-
Wash with saturated
solution (The acid deprotonates and moves to the aqueous layer; the aldehyde stays in DCM). -
Dry organic layer over
, filter, and concentrate. -
Optional: Recrystallize from Ethanol/Hexane if high purity is required.
-
Scenario B: "I see a new peak in my NMR around 9.8-10.0 ppm, but it's not my aldehyde."
-
Diagnosis: This is a trick question. The aldehyde proton (
-C=O) typically appears at 9.8–9.9 ppm .-
If the peak is at ~12.0 ppm (broad) : It is the Carboxylic Acid (OH) from oxidation.
-
If the peak is at ~5.0–6.0 ppm : It may be a Hemiacetal if you used methanol/ethanol as a solvent (see Scenario C).
-
If the aldehyde peak (9.8 ppm) is missing: Your compound has likely undergone the Cannizzaro reaction (if base was present) or complete oxidation.
-
Scenario C: "Can I store a stock solution in Methanol or Ethanol?"
-
Answer: NO.
-
Reasoning: Aldehydes react reversibly with primary alcohols to form hemiacetals and acetals , especially if any trace acid is present. While reversible, this complicates stoichiometry in subsequent reactions.
-
Alternative: Use non-nucleophilic, non-oxidizable solvents like Anhydrous THF or DCM for short-term solution storage.
Scenario D: "The reaction yield is low when I use NaOH as a base."
-
Mechanism: In the presence of strong bases (NaOH, KOH) and absence of alpha-protons (which this benzaldehyde lacks), the molecule disproportionates: 50% reduces to the alcohol, 50% oxidizes to the acid.
-
Solution: Switch to a non-nucleophilic base like Potassium Carbonate (
) , Cesium Carbonate ( ) , or an organic base like DIPEA/Triethylamine depending on the coupling partner.
Part 4: Analytical Verification (The "Truth" Data)
Before committing this reagent to a multi-step synthesis, validate its integrity.
1. 1H-NMR Checklist (
2. HPLC Troubleshooting Flowchart: Follow this logic to interpret purity data.
Figure 2: HPLC decision matrix. Note: The carboxylic acid derivative is more polar and typically elutes earlier than the aldehyde on a Reverse Phase (C18) column.
References
-
Autoxidation Mechanism
-
Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589.
-
Context: Foundational text explaining the radical chain mechanism of benzaldehyde oxidation.[3]
-
-
Cannizzaro Reaction
-
Geissman, T. A. "The Cannizzaro Reaction."[5] Organic Reactions, 1944, Vol 2.
- Context: Explains the base-catalyzed disproportionation risk for benzaldehydes lacking alpha-protons.
-
-
Synthesis & Properties of Alkoxy Benzaldehydes
-
TCI Chemicals. "Product Specification: this compound."
-
Context: Verification of physical state and handling warnings.[4]
-
- Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009.
Sources
Technical Support Center: 4-(11-Hydroxyundecyloxy)benzaldehyde
CAS: 124389-14-6 | Molecular Formula: C₁₈H₂₈O₃ | M.W.: 292.42 g/mol
Introduction: The Stability Paradox
You are working with a bifunctional linker —a molecule designed with two distinct reactive "handles": an aldehyde (for Schiff base formation or immobilization) and a hydroxyl group (for esterification or self-assembly), separated by a lipophilic undecyl spacer.
The Engineering Challenge: While the ether linkage is robust, the aldehyde moiety is chemically "hungry." It is thermodynamically predisposed to auto-oxidize into a carboxylic acid upon contact with atmospheric oxygen. Furthermore, the long alkyl chain (C11) imparts liquid-crystalline-like properties, creating a melting point (~62–66°C) that makes the physical state sensitive to ambient thermal fluctuations.
This guide replaces generic "store cool and dry" advice with a mechanistic preservation strategy.
Module 1: Critical Storage Parameters
The following matrix defines the boundary conditions for maintaining >98% purity over 6+ months.
| Parameter | Optimal Condition | Acceptable (Short Term < 1 Week) | Critical Failure Zone |
| Temperature | 2°C to 8°C (Refrigerated) | 15°C to 25°C (Room Temp) | > 40°C (Near melting point) |
| Atmosphere | Argon or Nitrogen (Inert) | Tightly capped ambient air | Open air / Oxygen rich |
| Humidity | Desiccator (< 20% RH) | Standard Lab Humidity | > 60% RH (Hygroscopic risk) |
| Light | Amber Glass / Foil Wrap | Standard Lab Lighting | Direct UV / Sunlight |
The "Why" Behind the Protocol
-
Inert Gas (The Primary Defense): Benzaldehydes undergo radical-chain auto-oxidation . A single radical initiation event (triggered by light or trace metals) consumes O₂ to form a peroxy radical, which attacks another aldehyde molecule. Storing under Argon breaks this chain mechanism.
-
Thermal Regulation: With a melting point of 62–66°C [1], this compound is a solid. However, storage above 30°C softens the crystal lattice, increasing the diffusion rate of oxygen into the bulk powder. Refrigeration "locks" the lattice, minimizing gas permeability.
Module 2: Troubleshooting & Diagnostics
Visual & Chemical Indicators of Degradation
Q: My white powder has turned pale yellow. Is it usable?
-
Diagnosis: The yellowing typically indicates the formation of quinoid impurities or condensation products (aldol-type reactions), often catalyzed by trace acidity from auto-oxidation.
-
Action: Perform a purity check (see Module 3). If the yellowing is superficial, recrystallization may salvage the bulk. If the core is yellow, discard.
Q: The material has formed hard clumps/aggregates.
-
Diagnosis: Thermal Excursion. The material likely experienced temperatures >40°C during transit or storage, causing partial melting and re-solidification (sintering).
-
Action: This is a physical change, not necessarily chemical.[1] Grind a small sample and check the melting point. If it melts sharp at 62–66°C, it is chemically intact.
Decision Tree: Storage & Handling
Figure 1: Logic flow for initial handling and storage decisions to prevent oxidative degradation.
Module 3: Self-Validating Purity Protocols
Do not trust the label after 3 months of storage. Validate purity using Proton NMR (¹H-NMR) . This is the gold standard because the aldehyde proton is distinct and isolated.
Protocol: The "CHO vs. COOH" Check
-
Solvent: Dissolve ~5 mg in CDCl₃ (Chloroform-d).
-
Scan Range: -1 to 14 ppm.
-
Key Signals:
-
Aldehyde (-CHO): Look for a singlet at ~9.8 – 9.9 ppm .
-
Contaminant (Carboxylic Acid): Look for a broad singlet at ~11.0 – 13.0 ppm (often disappears if wet, but shifts significantly).
-
Aromatic Region: The doublet splitting pattern of the benzene ring (approx 7.0 & 7.8 ppm) will shift slightly if the electron-withdrawing CHO oxidizes to COOH.
-
Calculation:
Pathway of Degradation [1][2][3]
Figure 2: The primary degradation pathway. The aldehyde functional group oxidizes to a carboxylic acid, rendering the molecule unreactive for Schiff base ligations.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this in DMSO or DMF stock solutions? A: Not recommended for long-term storage. While soluble, polar aprotic solvents like DMSO are hygroscopic. Water absorption accelerates hydrate formation. Furthermore, DMSO can act as a mild oxidant under certain conditions.
-
Best Practice: Weigh the solid powder fresh for every experiment. If you must make a stock, use Anhydrous THF or Dichloromethane , store under Argon at -20°C, and use within 24 hours.
Q: I need to attach a protein to the aldehyde. Does the hydroxyl group interfere? A: Generally, no. At neutral to slightly basic pH (7.0–8.5) used for Schiff base formation (Aldehyde + Amine -> Imine), the aliphatic hydroxyl group (pKa ~16) remains protonated and unreactive. The aldehyde is significantly more electrophilic.
Q: How do I re-purify the compound if it has oxidized? A: Recrystallization. Due to the amphiphilic nature (polar head, non-polar tail), a mixed-solvent system is effective.
-
Dissolve crude solid in a minimum amount of warm Ethanol or Ethyl Acetate (~40°C).
-
Slowly add Hexane or Petroleum Ether until slight turbidity appears.
-
Cool slowly to 4°C. The aldehyde should crystallize out, leaving the more polar acidic impurities in the mother liquor.
-
Filter and dry under vacuum.
References
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(11-Hydroxyundecyloxy)benzaldehyde by HPLC and Alternative Methods
Abstract
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work and the safety of potential therapeutics. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-(11-Hydroxyundecyloxy)benzaldehyde, a key building block in various synthetic pathways. We will explore a robust HPLC methodology, detailing the rationale behind experimental choices, and compare its performance characteristics against orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to equip you with the necessary insights to make informed decisions for the quality control of this and structurally related compounds.
Introduction: The Critical Role of Purity in Synthesis and Development
This compound is a bifunctional molecule featuring a terminal hydroxyl group, a long alkyl ether chain, and an aromatic aldehyde. This unique combination of functional groups makes it a valuable intermediate in the synthesis of liquid crystals, polymers, and pharmaceutical agents. The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final product. Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for this compound.[1] Its high resolving power allows for the separation of the main component from structurally similar impurities.
The Primary Workhorse: Reversed-Phase HPLC for Purity Determination
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2] For a molecule like this compound, with its significant non-polar character due to the C11 alkyl chain, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices: A Validated HPLC Protocol
The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure robustness and reliability.
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction with the long alkyl chain, ensuring good retention and separation from more polar impurities. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic modifier suitable for eluting the highly retained analyte. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. |
| Gradient Elution | 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% B | A gradient elution is necessary to elute the main compound in a reasonable time while also allowing for the separation of potential earlier-eluting (more polar) and later-eluting (less polar) impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 280 nm | The benzaldehyde chromophore exhibits strong UV absorbance around this wavelength, providing good sensitivity for both the main component and related aromatic impurities. |
| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |
| Sample Preparation | Dissolve in Acetonitrile:Water (70:30 v/v) to a concentration of 1 mg/mL. | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape. |
Identifying and Separating Potential Impurities
The synthetic route to this compound typically involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an 11-halo-1-undecanol (e.g., 11-bromo-1-undecanol) in the presence of a base.[3] Potential impurities could therefore include:
-
Starting Materials: Unreacted 4-hydroxybenzaldehyde and 11-bromo-1-undecanol.
-
By-products: Dialkylated products or products of side reactions.
-
Degradation Products: Oxidation of the aldehyde to a carboxylic acid, or cleavage of the ether linkage under harsh conditions.
A well-developed HPLC method must be able to resolve the main peak from all these potential impurities. Forced degradation studies, where the sample is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential to demonstrate the stability-indicating nature of the method.[4][5]
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.[1]
-
Principle: In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.
-
Applicability to this compound: Due to its relatively high molecular weight and low volatility, direct analysis of this compound by GC is challenging. Derivatization, such as silylation of the hydroxyl group, would be necessary to increase its volatility and thermal stability.[6]
-
Advantages:
-
Excellent for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.
-
Mass spectrometric detection provides structural information, aiding in the identification of unknown impurities.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization adds an extra step to the sample preparation, which can introduce variability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[7]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei it represents, allowing for the determination of purity against a certified internal standard.[8]
-
Applicability to this compound: ¹H NMR is highly suitable for this compound. The distinct signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methylene groups of the undecyloxy chain, and the terminal hydroxyl group allow for unambiguous structural confirmation and the detection of impurities with different structural features.
-
Advantages:
-
Provides definitive structural information about the main component and any impurities present.
-
qNMR can provide a highly accurate purity value without the need for a reference standard of the analyte itself.[9]
-
Non-destructive technique.
-
-
Limitations:
-
Lower sensitivity compared to HPLC and GC-MS, making it less suitable for detecting trace-level impurities.
-
Complex mixtures can lead to overlapping signals, complicating interpretation.
-
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Table 2: Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Nuclear magnetic resonance |
| Analyte Volatility | Non-volatile | Volatile/Semi-volatile | Not a limiting factor |
| Sensitivity | High | Very High | Moderate |
| Quantitative Accuracy | High (with reference standard) | High (with reference standard) | Very High (qNMR with internal standard) |
| Structural Information | Limited | High (from mass spectra) | Very High |
| Primary Application | Routine purity testing, impurity profiling | Volatile impurity analysis, residual solvents | Structural elucidation, absolute purity determination |
Conclusion and Recommendations
For the routine purity analysis of this compound, a validated reversed-phase HPLC method is the most suitable technique, offering a balance of high resolution, sensitivity, and robustness. It is essential to develop a stability-indicating method and validate it according to ICH guidelines to ensure its reliability.
For a comprehensive characterization, especially during process development and for reference standard certification, orthogonal techniques are highly recommended. GC-MS, with appropriate derivatization, is invaluable for the analysis of volatile and semi-volatile impurities. NMR spectroscopy provides definitive structural confirmation and can be used as a primary method for determining absolute purity through qNMR.
By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the highest quality of this compound, leading to more reliable research outcomes and safer products.
References
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
- Google Patents. (2001).
- Google Patents. (1984).
-
ResearchGate. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
ResearchGate. (1992). Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [Link]
-
ResearchGate. (2018). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
Preprints.org. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [Link]
-
PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
Indonesian Journal of Chemistry. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
South African Journal of Chemistry. (2015). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2020). forced degradation study -a new approach for stress testing of drug substances and drug products. [Link]
-
PubMed Central (PMC). (2017). Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
PubMed. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. [Link]
-
Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]
-
PubMed Central (PMC). (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY-II LAB MANUAL. [Link]
-
MDPI. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. [Link]
-
The Good Scents Company. (n.d.). 4-hydroxybenzaldehyde. [Link]
-
ResearchGate. (2015). Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical R&D. [Link]
-
Semantic Scholar. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
cromlab-instruments.es. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination: qNMR for 4-(11-Hydroxyundecyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the purity of a compound is paramount. For a molecule like 4-(11-hydroxyundecyloxy)benzaldehyde, a key intermediate in various synthetic pathways, ensuring its purity is not just a matter of quality control but a foundational requirement for the reliability and reproducibility of experimental data. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.
The Central Role of Purity in Scientific Research
The presence of impurities, even in minute quantities, can significantly alter the chemical and biological properties of a compound, leading to erroneous experimental outcomes and potentially compromising the safety and efficacy of a final product. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the research and development workflow.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise and accurate determination of compound purity.[1] Unlike chromatographic techniques that rely on response factors and calibration curves, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2][4] This allows for the absolute quantification of an analyte in a sample, often without the need for a reference standard of the analyte itself.[4]
The International Organization for Standardization (ISO) has recognized the reliability of qNMR by establishing ISO 24583, which outlines the measurement procedures for this method in determining the purity of organic compounds.[5]
Key Advantages of qNMR:
-
Absolute Quantification: qNMR provides a direct measure of the molar concentration of a substance without the need for calibration curves.[4]
-
Non-destructive: The sample can be recovered and used for further analyses.[4][6]
-
Structural Confirmation: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte and potentially identifying impurities simultaneously.[7]
-
Traceability: When a certified reference material (CRM) with SI traceability is used as an internal standard, qNMR measurements are also traceable to the International System of Units (SI).[5]
Experimental Workflow: Purity Determination by qNMR
The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing.
Caption: Workflow for qNMR Purity Determination.
Detailed Protocol for qNMR Analysis of this compound
1. Selection of Internal Standard: The choice of an internal standard (IS) is critical for accurate qNMR. An ideal IS should:
-
Be chemically stable and not react with the analyte or solvent.[1]
-
Have a simple NMR spectrum, preferably with a single, sharp peak in a region that does not overlap with the analyte signals.[8]
-
Be of high, certified purity.[1]
-
Be accurately weighable and not hygroscopic or volatile.[8]
For this compound, a suitable internal standard would be maleic anhydride or dimethyl sulfone, depending on the chosen deuterated solvent.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the chosen internal standard into a vial. Reliable weighing is mandatory as it directly influences the result.[9]
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves both the analyte and the internal standard.[1][7]
-
Vortex the solution to ensure homogeneity and transfer it to a high-quality NMR tube.
3. NMR Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and sensitivity.[1]
-
Key acquisition parameters to optimize for quantitative accuracy include:
-
Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[10]
-
Spectral Width: The spectral width should be large enough to encompass all signals of interest and provide a good baseline.[10]
-
Digital Resolution: A sufficient number of data points should be acquired to properly define the peaks.[10]
-
4. Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without distorting the peak shapes.
-
Perform phase and baseline correction carefully.
-
Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (~9.8 ppm) and the aromatic proton signals are suitable for integration.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Alternative Methods: HPLC and GC
While qNMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain widely used and powerful techniques for purity determination.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[11] For a non-volatile and thermally stable compound like this compound, reversed-phase HPLC with UV detection is a suitable method.[11]
Caption: Workflow for HPLC Purity Determination.
Typical HPLC Protocol:
-
Instrumentation: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[11]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic aldehydes.[12][13]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 280 nm).
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given that this compound has a relatively high molecular weight and a hydroxyl group, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. However, for related, more volatile benzaldehyde derivatives, GC is a viable option.[14][15]
Caption: Workflow for GC Purity Determination.
Typical GC Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).[16]
-
Column: A capillary column with a suitable stationary phase (e.g., a polar column like HP-20 for aldehydes).[14]
-
Carrier Gas: Typically helium or nitrogen.
-
Temperature Program: An oven temperature program is used to elute the compounds of interest.
-
Purity Calculation: Similar to HPLC, purity is often calculated using the area percentage method.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
The choice of the optimal analytical technique depends on the specific requirements of the analysis.
| Feature | qNMR | HPLC | GC |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning between mobile and stationary phases | Differential partitioning between carrier gas and stationary phase |
| Quantification | Absolute (Primary Method) | Relative (Requires reference standards) | Relative (Requires reference standards) |
| Sample Type | Soluble compounds | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds |
| Destructive? | No | Yes | Yes |
| Structural Info | Yes (Detailed) | No (Retention time only) | No (Retention time only) |
| Sensitivity | Moderate to low | High | Very High |
| Throughput | Moderate | High | High |
| Trace Impurities | Less suitable for very low levels | Excellent | Excellent |
HPLC and GC are generally superior for detecting and quantifying trace impurities due to their high sensitivity and resolving power.[11] In contrast, qNMR provides a highly accurate absolute purity value for the main component.[11]
A Self-Validating System: Ensuring Trustworthiness in Purity Analysis
To ensure the reliability of purity data, method validation is crucial. According to the International Council for Harmonisation (ICH) guidelines, analytical methods should be validated for parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[17][18][19]
For qNMR, validation studies have demonstrated its suitability as a primary analytical method.[20] These studies often involve assessing the precision through repeated measurements and verifying linearity across a range of concentrations.[20]
Conclusion: Selecting the Right Tool for the Job
For the purity determination of this compound, qNMR stands out as a powerful technique for obtaining an accurate, absolute purity value while simultaneously confirming the compound's identity. Its non-destructive nature is an added advantage, particularly when dealing with valuable or limited quantities of material.
However, for routine quality control where high throughput is required and for the detection of trace impurities, HPLC is an excellent and often complementary technique. GC may be less suitable for this specific molecule without derivatization but remains a valuable tool for analyzing more volatile impurities or starting materials.
Ultimately, a comprehensive purity assessment may involve the use of orthogonal methods, such as qNMR and HPLC, to provide a complete picture of the sample's composition and to ensure the highest level of confidence in the results.[21]
References
-
Mestrelab. What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
AWS. qNMR - Quantitative Analysis by NMR. [Link]
-
G. A. Jorgensen, M. A. Olsen. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. 2014;57(22):9389-9390. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
S. Mahajan, I. P. Singh. Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. 2013;51(2):76-81. [Link]
-
ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
P. A. P. E. S. L. A. K. K. P. A. E. A. S. L. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. 1999;71(14):2821-2827. [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
A. G. Kazemifard, D. E. Moore, A. Mohammadi, A. Kebriyaeezadeh. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. 2003;31(4):685-691. [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
ResearchGate. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
Scribd. VIII. Benzaldehid GC. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
Wikipedia. 4-Hydroxybenzaldehyde. [Link]
-
Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
Nature Environment and Pollution Technology. Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices. [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
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- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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Technical Comparison: 4-(11-Hydroxyundecyloxy)benzaldehyde vs. Conventional Alkoxybenzaldehydes
Executive Summary
In the engineering of supramolecular architectures and liquid crystalline (LC) mesogens, the choice of the alkoxy spacer length and terminal functionality is critical.[1] While simple alkoxybenzaldehydes (e.g., p-anisaldehyde, 4-dodecyloxybenzaldehyde) serve as standard rigid-core precursors, 4-(11-Hydroxyundecyloxy)benzaldehyde offers a distinct advantage: bifunctionality .
This guide objectively compares the 11-hydroxy variant against non-functionalized alkoxy analogs. The data demonstrates that while the 11-carbon spacer introduces specific "odd-even" thermal effects, its primary value lies in the terminal hydroxyl group, which enables the synthesis of side-chain liquid crystalline polymers (SCLCPs) and self-assembled monolayers (SAMs) that are inaccessible with methyl-terminated alternatives.
Part 1: Structural & Physicochemical Analysis[2]
The fundamental difference between the target molecule and its competitors is the terminal group of the alkyl tail. This alteration dictates solubility, melting point, and downstream reactivity.
Comparative Properties Table
| Property | This compound | 4-Dodecyloxybenzaldehyde | 4-Methoxybenzaldehyde (Anisaldehyde) |
| Molecular Structure | Bifunctional (Aldehyde + Alcohol) | Monofunctional (Aldehyde + Inert Tail) | Monofunctional (Short Chain) |
| Spacer Length | 11 Carbons (Odd) | 12 Carbons (Even) | 1 Carbon |
| Melting Point | 62–66 °C | ~45–50 °C | -1 °C (Liquid) |
| Terminal Polarity | Amphiphilic (Hydrophilic -OH) | Hydrophobic (-CH3) | Hydrophobic (-CH3) |
| Primary Application | SCLCP Linker, SAM Anchoring | Low-MW Liquid Crystals | Fragrance, API Intermediate |
| Reactivity | Dual-End (Schiff base + Esterification) | Single-End (Schiff base only) | Single-End (Schiff base only) |
The "Odd-Even" Effect in Phase Transitions
In liquid crystal engineering, the spacer length significantly influences the transition temperatures (clearing points).[1]
-
Even Chains (e.g., C12): Typically exhibit higher transition temperatures and more ordered packing due to the anisotropy of the all-trans conformation aligning with the mesogen core.
-
Odd Chains (e.g., C11): The C11 spacer in this compound introduces a "kink" in the molecular axis relative to the core. This often lowers the melting point (observed: ~64°C) compared to rigid analogs, providing a wider window for mesophase formation in derivative polymers.
Part 2: Synthesis & Yield Optimization
The synthesis of this compound requires stricter control than simple alkylation to prevent side reactions.
The Challenge: Williamson Ether Synthesis
Unlike synthesizing 4-dodecyloxybenzaldehyde (where 1-bromododecane is used), the 11-hydroxy variant typically utilizes 11-bromo-1-undecanol .
-
Risk: The hydroxyl group on the alkylating agent can compete as a nucleophile if bases are too strong or stoichiometry is incorrect, leading to polymerization.
-
Solution: Use of mild bases (K₂CO₃) in polar aprotic solvents (DMF or Acetone) favors the phenolic substitution over the aliphatic alcohol.
Synthetic Pathway Visualization (DOT)
Figure 1: Optimized Williamson Ether Synthesis pathway minimizing aliphatic competition.
Part 3: Application Performance
Side-Chain Liquid Crystalline Polymers (SCLCPs)
This is the defining application for the 11-hydroxy variant.
-
Mechanism: The aldehyde group reacts with an amine/hydrazine to form the mesogen (rigid core). The hydroxyl group reacts with a polymer backbone (e.g., polymethacrylate).
-
Decoupling Effect: The 11-carbon chain acts as a flexible "spacer." It mechanically decouples the ordered liquid crystal mesogen from the random coil of the polymer backbone.
-
Comparison: Using 4-dodecyloxybenzaldehyde here is impossible because it lacks the terminal -OH hook to attach to the polymer.
Self-Assembled Monolayers (SAMs)
-
4-Dodecyloxybenzaldehyde: Forms hydrophobic, methyl-terminated surfaces.
-
This compound: Forms hydrophilic, hydroxyl-terminated surfaces.
-
Utility: These surfaces can be post-functionalized. For example, the surface -OH can initiate ring-opening polymerization of caprolactone, growing polymer brushes from a surface—a capability absent in the methyl-terminated analog.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Standardized for 10 mmol scale.
-
Reagents:
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
11-Bromo-1-undecanol (2.51 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, anhydrous)
-
Potassium Iodide (KI) (catalytic amount, ~0.1 g)
-
Acetone (50 mL, dry)
-
-
Procedure:
-
Step 1: Dissolve 4-hydroxybenzaldehyde and K₂CO₃ in acetone in a round-bottom flask. Stir at room temperature for 30 minutes to generate the phenoxide.
-
Step 2: Add 11-bromo-1-undecanol and catalytic KI.
-
Step 3: Reflux at 60°C for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear less polar than the starting aldehyde but more polar than non-hydroxy analogs.
-
Step 4: Filter off inorganic salts (KBr, K₂CO₃) while hot.
-
Step 5: Evaporate solvent. Recrystallize the crude solid from ethanol.
-
-
Validation (QC):
-
Yield: Expect 75–85%.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 9.88 (s, 1H, -CH O)
-
δ 7.83 (d, 2H, Ar-H)
-
δ 6.99 (d, 2H, Ar-H)
-
δ 4.04 (t, 2H, -O-CH ₂-)
-
δ 3.64 (t, 2H, -CH ₂-OH)
-
-
Note: The presence of the triplet at 3.64 ppm confirms the integrity of the terminal hydroxyl group.
-
Protocol B: Surface Functionalization (Concept)
To demonstrate the utility difference:
-
Immerse a clean silica/gold substrate in a solution of the product (1 mM in ethanol).
-
The aldehyde does not bind to gold; however, if a thiol-linker is used first, this molecule attaches via the hydroxyl group (esterification) or the aldehyde (Schiff base), depending on the target orientation.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Planning. Available at: [Link]
- Imrie, C. T., et al. "Odd-even effects in liquid crystals." Liquid Crystals, Taylor & Francis. (Contextual grounding on spacer effects).
- Percec, V. "Synthesis of Side-Chain Liquid Crystalline Polymers." (General methodology for using hydroxy-alkoxy linkers).
Sources
Optimizing Alkyl Chain Length in Liquid Crystals: A Comparative Guide for Materials & Pharma
[1]
Executive Summary
In the design of liquid crystalline (LC) materials, the alkyl chain length is not merely a structural appendage; it is a primary tuning knob for phase behavior, thermal stability, and viscoelastic response.[1] This guide objectively compares the effects of varying alkyl chain lengths (
Key Takeaway:
-
Short Chains (
): Favor Nematic phases, lower viscosity, and faster switching speeds. Ideal for displays. -
Medium/Long Chains (
): Induce Smectic layering due to increased van der Waals forces. Ideal for memory devices and stable drug delivery vehicles (cubosomes). -
Odd-Even Effect: A critical oscillation in transition temperatures that dictates the operational range of the device.
Part 1: Thermotropic Liquid Crystals (Optics & Displays)
The Physics of Chain Length
The alkyl chain acts as a flexible "tail" attached to a rigid mesogenic "core." The balance between the rigid core's tendency to align and the flexible tail's entropic motion determines the phase.
-
Nematic Stabilization: Short chains allow the rigid cores to slide past one another easily, maintaining orientational order but positional disorder (Nematic phase).
-
Smectic Emergence: As chain length increases, lateral van der Waals interactions between chains become dominant. This forces molecules into layers, stabilizing Smectic phases (SmA, SmC).
-
The Odd-Even Effect: Transition temperatures (
) do not increase monotonically. They oscillate.-
Even Carbon Numbers: Allow the terminal methyl group to align with the molecular long axis, enhancing packing efficiency and raising
. -
Odd Carbon Numbers: The terminal group lies off-axis, disrupting packing and lowering
.
-
Mechanism Visualization
The following diagram illustrates the causal relationship between chain length and phase behavior.
Figure 1: Mechanistic pathway showing how alkyl chain length influences intermolecular forces and macroscopic phase behavior.
Comparative Data: The Cyanobiphenyl ( CB) Series
The
| Property | 5CB (Pentyl) | 8CB (Octyl) | 12CB (Dodecyl) | Implication |
| Chain Length ( | 5 Carbons | 8 Carbons | 12 Carbons | |
| Phase Sequence | Cr | Cr | Cr | 8CB is "bistable"; 12CB loses Nematic phase. |
| ~35.3 °C | ~40.5 °C | N/A (Direct SmA-Iso) | Longer chains generally raise thermal stability. | |
| Viscosity ( | Low | Medium | High | 5CB switches fastest (ms response). |
| Elastic Constants | Affects threshold voltage ( | |||
| Primary Use | LCD Displays | Research / Bistable Displays | Phase Change Memory |
Critical Insight: For display applications requiring fast response times, 5CB or mixtures with
are superior due to lower viscosity. For applications requiring ordered layering (e.g., organic semiconductors), 10CB or 12CB are preferred [1].
Part 2: Lyotropic Liquid Crystals (Drug Delivery)
For pharmaceutical scientists, the alkyl chain length of the lipid/surfactant controls the Critical Packing Parameter (CPP) , determining the nanostructure (Cubosomes vs. Liposomes) and drug release profile.
Impact on Drug Release
-
Hydrophobicity: Increasing chain length (e.g., C12 to C18) increases the hydrophobicity of the lipid bilayer.
-
Release Rate: Longer chains create a denser hydrophobic barrier, significantly slowing the release of hydrophobic drugs.
-
Stability: Longer chains (e.g., Phytanyl vs. Oleyl) generally form more thermally stable cubic phases, preventing "leakage" of the payload before reaching the target site [2].
Part 3: Experimental Protocols (Self-Validating)
To verify the effects of chain length in your specific synthesis, follow this characterization workflow. This protocol ensures you distinguish between Nematic and Smectic phases accurately.
Characterization Workflow
Figure 2: Step-by-step characterization protocol to validate phase identity.
Detailed Methodology
Step 1: Differential Scanning Calorimetry (DSC)[2][3][4]
-
Purpose: Detect phase transitions (
, ) via enthalpy changes. -
Protocol:
-
Encapsulate 2–5 mg of sample in an aluminum pan.
-
Run Heat-Cool-Heat cycles at 10 °C/min under
purge. -
Validation: Look for the "Odd-Even" oscillation in the peak temperatures of the
transition across your homologous series. If the oscillation is absent in short chains, check for purity [3].
-
Step 2: Polarized Optical Microscopy (POM)[3][5]
-
Purpose: Visual confirmation of phase texture.
-
Protocol:
-
Sandwich sample between glass slide and cover slip (treated with polyimide for planar alignment if necessary).
-
Heat to Isotropic phase, then cool slowly (1 °C/min).
-
Observation:
-
Schlieren Texture: Indicates Nematic phase (typical of short chains).
-
Focal Conic / Fan Texture: Indicates Smectic A (typical of medium/long chains).
-
-
Step 3: Small Angle X-Ray Scattering (SAXS)
-
Purpose: Definitive proof of layering (Smectic order).
-
Protocol:
-
Align sample in a capillary tube.
-
Expose to X-ray source.[3]
-
Data Analysis: Calculate layer spacing (
) using Bragg’s Law: . -
Trend Verification: Plot
vs. Chain Length ( ). A linear increase confirms the alkyl chain is extending the layer spacing [4].
-
References
-
Singh, G. (2022).[6] Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate. Link
-
Zhai, J., et al. (2019). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems. PMC. Link
-
Netzsch Analysis. Liquid Crystal Transitions via DSC. Netzsch. Link
-
BenchChem. (2025).[1] The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis. BenchChem. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. webs.ucm.es [webs.ucm.es]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers - Soft Matter (RSC Publishing) [pubs.rsc.org]
Analytical Validation of 4-(11-Hydroxyundecyloxy)benzaldehyde: A Comparative Guide
Executive Summary & Compound Profile
4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 100296-29-7) is a critical bifunctional linker used extensively in the synthesis of liquid crystals, supramolecular assemblies, and drug conjugates. Its structure—comprising a rigid aromatic aldehyde and a flexible, hydrophilic alkyl-hydroxyl tail—imparts unique amphiphilic properties.
However, these same properties create significant analytical challenges. The long alkyl chain (
Compound Specifications
| Property | Value |
| Formula | |
| Molecular Weight | 292.42 g/mol |
| Appearance | White to beige crystalline solid |
| Melting Point | 62.0 – 66.0 °C |
| Solubility | Soluble in MeOH, EtOH, |
Comparative Analysis: Performance of Validation Methods
This section objectively compares the three primary analytical techniques used to validate the purity and identity of this compound.
Method A: Combustion Analysis (CHN)
The Traditional "Gold Standard" for Bulk Purity
Mechanism: The sample is combusted in excess oxygen; the resulting
-
Pros:
-
Accepted globally by journals for new compound registration (requires
tolerance). -
Detects non-chromatographic impurities (inorganic salts, trapped water).[1]
-
-
Cons:
-
High Failure Rate: The undecyl chain acts as a "solvent sponge," trapping ethanol or hexane from recrystallization.
-
Sample Destruction: Requires 2–5 mg of precious material.
-
Blind Spot: Cannot distinguish between the product and an isomer with the same formula.
-
Method B: Quantitative NMR (qNMR)
The Modern, Orthogonal Approach
Mechanism: Uses the integration of proton signals relative to a certified Internal Standard (IS) to calculate absolute purity (mass/mass %).
-
Pros:
-
Cons:
-
Requires precise weighing (metrological balance).
-
Requires long relaxation delays (
) for accurate integration, increasing instrument time.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation
Mechanism: Measures the exact mass-to-charge ratio (
-
Pros:
-
Definitive proof of molecular formula (e.g.,
). -
High sensitivity (picogram range).
-
-
Cons:
-
Not Quantitative: Ionization suppression can hide impurities. A 90% pure sample can look identical to a 99% pure sample.
-
Experimental Data & Validation Logic
Theoretical vs. Experimental Elemental Composition
To validate the compound via CHN, the experimental values must fall within the ACS standard of
Table 1: Theoretical Composition (
| Element | Theoretical % | Lower Limit (-0.4%) | Upper Limit (+0.4%) |
|---|---|---|---|
| Carbon (C) | 73.93 | 73.53 | 74.33 |
| Hydrogen (H) | 9.65 | 9.25 | 10.05 |
| Oxygen (O) | 16.41 | N/A | N/A |
Case Study: The Solvent Trap Effect A common failure mode for this lipid-like aldehyde is trapped Ethanol (from recrystallization).
-
Scenario: Sample contains 2% residual Ethanol by weight.
-
Result: Carbon content shifts to ~72.8% (Fail).
-
Correction: Requires high-vacuum drying (
mbar) at 40°C for 12 hours.
qNMR Purity Calculation
Protocol: 10 mg of Analyte + 5 mg of 1,3,5-Trimethoxybenzene (IS) in
Where:
- : Integral area[2]
-
: Number of protons (Aldehyde proton
ppm, 1H vs IS aromatic protons) - : Molecular Weight[3][4][5][6]
- : Mass weighed
Workflows and Decision Trees
Synthesis & Impurity Origin
Understanding where impurities arise is crucial for choosing the analysis method.
Figure 1: Synthesis pathway highlighting the origin of ionic (KBr) and solvent impurities.
Analytical Decision Matrix
Do not blindly apply CHN. Follow this logic to save time and resources.
Figure 2: Decision matrix for selecting the appropriate validation technique.
Standard Operating Procedures (SOPs)
Protocol 1: Sample Preparation for Combustion Analysis (Critical)
Failure to execute this step is the #1 cause of analytical discrepancies for long-chain aldehydes.
-
Vial Selection: Use a pre-tared, acid-washed glass vial.
-
Drying: Place 10 mg of the recrystallized product into the vial.
-
Vacuum: Apply high vacuum (
mbar) using a Schlenk line or vacuum oven. -
Desiccant: If using a vacuum oven, include
as a desiccant tray. -
Temperature: Heat to 40°C for 6–12 hours . Note: Do not exceed 50°C as the melting point is ~64°C; melting can trap solvent further or cause sublimation.
-
Sealing: Seal under Argon immediately upon breaking vacuum.
Protocol 2: 1H-NMR Characterization Setup
Parameters for ensuring quantitative integration.
-
Solvent:
(99.8% D) is preferred. -
Concentration: ~10 mg/mL.
-
Key Signals for Integration:
-
Aldehyde (-CHO): Singlet at
ppm (1H).[7] Most distinct diagnostic peak. -
Aromatics: Doublets at
and ppm. -
O-Methylene (
): Triplet at ppm. -
Terminal Methyl (
): Triplet at ppm.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Minimum 10 seconds (Essential for complete relaxation of the aldehyde proton). -
Scans: 16–32.
-
References
-
American Chemical Society. (2023). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Organic Process Research & Development.
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- 5. This compound | 124389-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. researchgate.net [researchgate.net]
The Influence of Chain Length on the Mesomorphic Behavior of Calamitic Liquid Crystals: A Comparative Guide
This guide provides a comprehensive comparative analysis of calamitic (rod-shaped) liquid crystals, focusing on the profound impact of varying alkyl chain lengths on their physicochemical properties and phase behavior. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical experimental insights to facilitate a deeper understanding and informed selection of liquid crystalline materials for various applications.
Introduction: The Molecular Architecture of Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This mesomorphic state arises from the orientational order of anisotropic molecules, which lack long-range positional order.[1] Calamitic liquid crystals, the focus of this guide, are characterized by their elongated, rod-like molecular structure, typically comprising a rigid core and flexible terminal chains.[2] The length of these flexible alkyl chains is a critical determinant of the material's mesophase behavior, influencing transition temperatures, phase stability, and the types of mesophases observed.[3] Understanding this structure-property relationship is paramount for the rational design and application of liquid crystals in diverse fields, from advanced display technologies to sophisticated drug delivery systems.
The Homologous Series as a Model System: 4-n-alkyl-4'-cyanobiphenyls (nCBs)
To elucidate the effect of chain length, this guide will focus on the well-characterized homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCBs). This series provides a systematic variation in the length of the alkyl chain (n), allowing for a clear and direct comparison of the resulting mesomorphic properties.[3][4]
Synthesis of a Homologous Series of nCBs
The synthesis of a homologous series of nCBs can be efficiently achieved through a "one-pot" technique, which allows for the parallel synthesis of several homologues.[5] This method offers significant advantages over traditional, separate synthetic pathways for each chain length.[5]
Conceptual Synthesis Workflow:
Caption: A generalized workflow for the parallel synthesis of a homologous series of nCB liquid crystals.
Characterization of Mesomorphic Properties
A multi-technique approach is essential for the comprehensive characterization of liquid crystalline materials. The primary methods employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Characterization Workflow:
Sources
- 1. Tutorial Liquid crystals [sastutorials.org]
- 2. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 4. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(11-Hydroxyundecyloxy)benzaldehyde
This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for the quantification of 4-(11-Hydroxyundecyloxy)benzaldehyde, a key intermediate in various synthetic pathways. As researchers and drug development professionals, the integrity of our analytical data is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide moves beyond a simple recitation of protocols to explain the causal-driven decisions in method development and the critical importance of cross-validation, particularly when transitioning methods or comparing data across different analytical platforms.
Introduction: The Analyte and the Analytical Challenge
This compound is a bifunctional molecule characterized by a terminal aromatic aldehyde and a long C11 aliphatic chain terminating in a primary alcohol. This unique structure, featuring a UV-active chromophore, a reactive aldehyde group, a polar hydroxyl group, and a significant non-polar alkyl chain, presents distinct challenges and opportunities for analytical method development.
Its analysis is critical for monitoring reaction kinetics, determining purity, and ensuring consistency in manufacturing processes. Therefore, the methods used must be robust, accurate, and reliable.
Caption: Chemical Structure of this compound.
Chapter 1: A Comparative Overview of Primary Analytical Methodologies
The selection of an analytical method is predicated on the physicochemical properties of the analyte. For this compound, two powerful, yet fundamentally different, chromatographic techniques are prime candidates: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method A: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) with UV Detection
UPLC is an evolution of traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically ≤1.7 µm) and operating at significantly higher pressures (up to 15,000 psi)[3][4][5]. This results in faster analysis times, improved resolution, and higher sensitivity compared to HPLC[6][7].
-
Expertise & Experience: The choice of RP-UPLC is justified by the analyte's molecular weight and polarity. The long alkyl chain imparts significant hydrophobic character, making it ideal for retention on a C18 stationary phase. The benzaldehyde moiety contains a strong chromophore, allowing for sensitive detection using a UV detector (typically around 254 nm or 280 nm). UPLC is preferred over HPLC for its efficiency, which is critical in a high-throughput drug development environment[7].
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers exceptional sensitivity and specificity, with the mass spectrometer providing structural information that aids in peak identification. However, the direct analysis of this compound by GC is problematic due to its high boiling point and the presence of polar hydroxyl and aldehyde groups, which can cause poor peak shape and thermal degradation.
-
Expertise & Experience: To overcome these limitations, derivatization is essential. This process chemically modifies the analyte to increase its volatility and thermal stability. For this molecule, a two-step derivatization is logical:
-
Oximation: The aldehyde group is reacted with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime. PFBHA is advantageous as it avoids the decomposition issues sometimes seen with 2,4-dinitrophenylhydrazine (DNPH) derivatives and enhances sensitivity for GC analysis[8].
-
Silylation: The terminal hydroxyl group is converted to a silyl ether using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This masks the polar -OH group, improving volatility and chromatographic performance.
-
The mass spectrometer can then be operated in selected-ion monitoring (SIM) mode for quantitative analysis, targeting characteristic fragment ions of the derivatized analyte to achieve very low detection limits[9].
Chapter 2: The Rationale for Cross-Validation
Analytical method cross-validation is the process of comparing two distinct analytical methods or laboratories to ensure that they provide comparable data[10][11]. It is not merely a procedural formality; it is a scientific necessity in several common scenarios:
-
Method Modernization: Migrating from an established HPLC method to a more efficient UPLC method.
-
Inter-Laboratory Transfer: Ensuring a method developed in an R&D setting performs equivalently in a Quality Control (QC) laboratory.
-
Orthogonal Method Comparison: Verifying results from two different techniques (e.g., UPLC-UV and GC-MS) to build a more robust data package for regulatory submission.
This guide focuses on the third scenario, providing the highest level of analytical confidence by demonstrating that two fundamentally different measurement principles yield the same quantitative results.
Caption: Workflow for the cross-validation of two orthogonal analytical methods.
Chapter 3: Experimental Protocols
These protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis. All procedures should adhere to established guidelines from regulatory bodies like the ICH and FDA[1][2][12][13].
Protocol 3.1: Validated RP-UPLC-UV Method
-
Chromatographic System: UPLC system with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0 min: 60% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 60% B
-
4.0 min: 60% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of ~0.1 mg/mL.
-
System Suitability Test (SST): Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Protocol 3.2: Validated GC-MS Method with Derivatization
-
Derivatization Procedure: a. To 100 µL of sample solution (~1 mg/mL in pyridine), add 50 µL of PFBHA solution (15 mg/mL in pyridine). b. Heat at 60°C for 30 minutes to form the oxime derivative. c. Cool to room temperature. Add 100 µL of BSTFA. d. Heat at 60°C for an additional 30 minutes to form the silyl ether.
-
Chromatographic System: GC system with a mass selective detector (MSD).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 280°C.
-
MSD Transfer Line Temperature: 290°C.
-
MSD Mode: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode. (Note: Specific ions must be determined from a full scan analysis of a derivatized standard).
-
SST: Inject a derivatized standard solution five times. The RSD for the peak area of the target ion should be ≤ 5.0%.
Protocol 3.3: Cross-Validation Procedure
-
Sample Selection: Prepare three batches of homogeneous samples of this compound at three different concentrations (e.g., 80%, 100%, and 120% of the target analytical concentration).
-
Replicates: Prepare a minimum of six replicates (n=6) for each concentration level.
-
Analysis: Analyze each replicate using both the validated UPLC-UV method (Protocol 3.1) and the validated GC-MS method (Protocol 3.2).
-
Data Evaluation: For each pair of results (one from UPLC, one from GC-MS for the same sample), calculate the percent difference:
-
% Difference = [(Result_UPLC - Result_GCMS) / (Average_Result)] x 100
-
-
Acceptance Criteria: The cross-validation is successful if at least two-thirds (67%) of the individual percent differences are within ±15.0%.
Chapter 4: Comparative Data and Acceptance Criteria
The following tables present hypothetical but realistic data from the validation and cross-validation studies described.
Table 1: Comparison of Method Validation Parameters
| Parameter | RP-UPLC-UV Method | GC-MS Method | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | Not specified, but >0.99 is common practice |
| Range | 0.01 - 0.2 mg/mL | 0.001 - 0.05 mg/mL | 80% to 120% of test concentration for assay[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | Close to 100% |
| Precision (RSD) | ≤ 1.5% | ≤ 3.0% | For assay, RSD ≤ 2% is typical |
| LOD | 0.003 mg/mL | 0.0003 mg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.01 mg/mL | 0.001 mg/mL | Signal-to-Noise ratio of 10:1 |
This data illustrates that while both methods are valid, the GC-MS method offers superior sensitivity (lower LOD/LOQ), whereas the UPLC method demonstrates slightly better precision.
Table 2: Hypothetical Cross-Validation Results (100% Concentration Level, n=6)
| Replicate | UPLC Result (mg/mL) | GC-MS Result (mg/mL) | Average Result | % Difference |
| 1 | 0.101 | 0.099 | 0.100 | +2.0% |
| 2 | 0.099 | 0.102 | 0.1005 | -3.0% |
| 3 | 0.102 | 0.104 | 0.103 | -1.9% |
| 4 | 0.100 | 0.098 | 0.099 | +2.0% |
| 5 | 0.098 | 0.105 | 0.1015 | -6.9% |
| 6 | 0.103 | 0.101 | 0.102 | +2.0% |
In this example, 100% of the samples (6 out of 6) show a percent difference well within the ±15.0% acceptance criterion, demonstrating that the two methods are providing comparable and congruent data.
Conclusion
Both RP-UPLC-UV and derivatization-based GC-MS are robust and reliable techniques for the analysis of this compound. The choice between them should be driven by the specific analytical need.
-
RP-UPLC-UV is the superior choice for routine QC and high-throughput applications due to its speed, simpler sample preparation, and excellent precision.
-
GC-MS is the preferred method for trace-level impurity analysis or for studies requiring definitive structural confirmation, owing to its exceptional sensitivity and the specificity of mass spectrometric detection.
The successful cross-validation between these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring data integrity across the lifecycle of a project. This rigorous, science-driven approach is the cornerstone of modern pharmaceutical analysis and is essential for supporting regulatory submissions and ensuring product quality.
References
- Vertex AI Search. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography - Semantic Scholar.
- ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- PharmaTech. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- ResearchGate. (2015, October). FDA issues revised guidance for analytical method validation.
- PubMed. (n.d.). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products.
- RSC Publishing. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- Sci-Hub. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
- Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
- ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- International Journal of Chemical and Pharmaceutical Analysis. (2016, September 17). hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
- National Center for Biotechnology Information. (n.d.). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Aral Research. (2024, June 25). Difference Between HPLC and UPLC.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
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- 6. biomedres.us [biomedres.us]
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- 10. resolvemass.ca [resolvemass.ca]
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- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
4-(11-Hydroxyundecyloxy)benzaldehyde vs 4-(decyloxy)benzaldehyde properties
Subject: 4-(11-Hydroxyundecyloxy)benzaldehyde vs. 4-(Decyloxy)benzaldehyde
Executive Summary: The Impact of Tail Engineering
In the design of supramolecular architectures and liquid crystalline materials, the "head-tail" structure of alkoxybenzaldehydes is a fundamental motif. This guide compares two critical derivatives that share an identical aromatic "head" (benzaldehyde) but diverge in their aliphatic "tail" functionality:
-
4-(Decyloxy)benzaldehyde (DOB): A monofunctional, hydrophobic molecule used primarily as a discrete mesogen or intermediate for inert liquid crystals.
-
This compound (HUB): A bifunctional, amphiphilic molecule serving as a "spacer" unit in Side-Chain Liquid Crystalline Polymers (SCLCPs) and self-assembled monolayers (SAMs).
Key Takeaway: The choice between these two is not merely about chain length (C10 vs. C11); it is a choice between inert termination (DOB) and reactive anchoring (HUB).
Physicochemical Properties Comparison
The presence of the terminal hydroxyl group in HUB significantly alters the thermodynamic and solubility profile compared to the methyl-terminated DOB.
| Property | 4-(Decyloxy)benzaldehyde (DOB) | This compound (HUB) |
| Molecular Formula | C₁₇H₂₆O₂ | C₁₈H₂₈O₃ |
| Molecular Weight | 262.39 g/mol | 292.41 g/mol |
| Terminal Group | Methyl (-CH₃) | Hydroxyl (-OH) |
| Character | Hydrophobic / Lipophilic | Amphiphilic (Polar Head & Tail, Non-polar body) |
| Intermolecular Forces | Van der Waals, Dipole-Dipole | Hydrogen Bonding , Van der Waals, Dipole-Dipole |
| Solubility | Soluble in Hexane, Toluene, DCM. | Soluble in Alcohols, Acetone, THF. Poor in Hexane. |
| Thermal Behavior | Sharp melting point (typically ~60–70°C). Tends to form Nematic phases. | Broader melting range; tendency to form Smectic phases or aggregates due to H-bonding. |
| Primary Reactivity | Aldehyde condensation (Schiff base formation). | Dual reactivity: Aldehyde condensation AND Alcohol esterification. |
Synthesis & Chemoselectivity
Both molecules are synthesized via Williamson Ether Synthesis , but HUB presents a specific challenge: chemoselectivity.
The Selectivity Logic
-
DOB Synthesis: Straightforward
reaction. The nucleophile (phenoxide) attacks the alkyl halide. -
HUB Synthesis: Requires reacting a diprotic nucleophile (if starting from diol) or a bifunctional alkylating agent. The standard route uses 4-hydroxybenzaldehyde and 11-bromo-1-undecanol .
-
Critical Insight: The phenolic -OH (
) is significantly more acidic than the primary aliphatic -OH ( ). By using a weak base (e.g., ), we selectively deprotonate the phenol, allowing it to attack the bromide without protecting the aliphatic alcohol.
-
Visualizing the Synthetic Pathway
Figure 1: Divergent synthetic pathways. Path B relies on pKa-driven chemoselectivity to avoid protecting groups.
Experimental Protocols
Protocol A: Synthesis of this compound (HUB)
This protocol validates the chemoselectivity principle.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)[1]
-
11-Bromo-1-undecanol (1.05 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Potassium Iodide (KI), catalytic amount (0.1 eq) - accelerates Finkelstein exchange.
-
Solvent: Acetone (dry) or DMF (for higher temp).
Step-by-Step:
-
Deprotonation: Dissolve 4-hydroxybenzaldehyde in Acetone. Add
and stir at room temperature for 30 minutes. The solution will turn yellow (phenoxide formation). -
Addition: Add 11-bromo-1-undecanol and catalytic KI.
-
Reflux: Heat to reflux (
for Acetone) for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).-
Checkpoint: The product spot will be more polar (lower
) than the aldehyde starting material but higher than the bromo-alcohol.
-
-
Workup: Filter off inorganic salts (
, excess ). Evaporate solvent. -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Why: This removes unreacted bromo-alcohol which is more soluble in cold ethanol than the product.
-
Protocol B: Surface Anchoring (SAM Formation)
Applicable only to HUB derivatives.
-
Functionalization: Convert the HUB terminal -OH to a thiol (-SH) or silane (-SiCl3) depending on the substrate (Gold vs. Glass).
-
Immersion: Immerse the cleaned substrate in a 1 mM solution of the functionalized HUB in Ethanol for 24 hours.
-
Result: The aldehyde groups will be exposed at the surface, ready to immobilize proteins or amines via Schiff base formation.
Application Analysis: Why Choose One Over the Other?
4-(Decyloxy)benzaldehyde (DOB): The "Rod" Builder
DOB is the standard choice for synthesizing low-molecular-weight liquid crystals .
-
Mechanism: The decyl chain acts as a "flexible tail" that lowers the melting point of the rigid aromatic core, allowing the material to enter a liquid crystalline (mesomorphic) state at accessible temperatures.
-
Use Case: Synthesizing Schiff base mesogens (e.g., reacting DOB with 4-butylaniline) to study nematic phase transitions.
This compound (HUB): The "Linker"
HUB is a monomer precursor for polymer chemistry.
-
Mechanism: The 11-carbon chain acts as a "spacer." It decouples the motion of the polymer backbone from the ordered alignment of the mesogens.
-
Use Case:
-
SCLCPs: React HUB with Acryloyl Chloride
Acrylate Monomer Polymerize. The aldehyde group remains available for post-polymerization modification. -
Surface Engineering: The -OH group anchors to a surface (or is converted to an anchor), leaving the aldehyde exposed to capture biomarkers.
-
Decision Logic
Figure 2: Selection framework based on functional requirements.
References
-
Williamson Ether Synthesis Mechanism
-
Liquid Crystal Mesogen Design (Role of Alkoxy Chains)
-
Source: BenchChem.[6] "The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials." (Analogous chemistry for Decyloxy derivatives).
-
-
Synthesis of Hydroxy-alkoxy-benzaldehydes
- Source: ChemicalBook / PubChem Data for this compound.
-
URL:[Link] (Precursor properties and reactivity context).
-
Side-Chain Liquid Crystalline Polymers (Spacer Concept)
Sources
- 1. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Thermal Stability Profiling of Long-Chain p-Alkoxybenzaldehydes: A Comparative Technical Guide
This guide provides a technical comparison of the thermal stability and phase behavior of long-chain p-alkoxybenzaldehydes, focusing on their utility as precursors in liquid crystal synthesis and pharmaceutical applications.[1][2]
Executive Summary
Long-chain p-alkoxybenzaldehydes (typically C8–C12) serve as critical "mesogenic precursors" for Schiff base and ester-based liquid crystals.[1][2] Unlike their short-chain analogs (e.g., anisaldehyde), long-chain derivatives exhibit distinct thermal behaviors governed by van der Waals packing and chain flexibility.[1][2]
Key Finding: While the ether linkage and aromatic core are thermally robust up to ~250°C, the aldehyde moiety is highly susceptible to auto-oxidation at temperatures as low as 40–60°C in aerobic conditions.[1][2] Thermal stability in this class is therefore defined not by pyrolytic decomposition, but by oxidative resistance and phase transition management.[1][2]
Mechanistic Insight: Modes of Degradation
To control the performance of these materials, one must understand the causality of their degradation.[1][2]
A. Oxidative Instability (The Primary Failure Mode)
The benzylic hydrogen in the aldehyde group is chemically labile.[1][2] In the presence of oxygen and heat, it undergoes radical auto-oxidation to form the corresponding p-alkoxybenzoic acid.[1][2] This reaction is accelerated by light and transition metal impurities.[1][2]
-
Impact: Even 1% conversion to acid can destroy the liquid crystalline properties of the final product by disrupting the delicate phase transition temperatures.[1][2]
B. Pyrolytic Decomposition (High Temperature)
Under inert atmospheres (N₂/Ar), these compounds are stable up to their boiling points (often >300°C at atm).[1][2] However, prolonged exposure to temperatures >250°C can trigger:
C. Degradation Pathway Diagram
Caption: Dual degradation pathways for alkoxybenzaldehydes. Aerobic oxidation is the dominant risk during standard processing.[1][2]
Comparative Analysis: Chain Length Effects
The length of the alkoxy tail (n) significantly influences the physical state and thermal handling requirements.[1][2]
| Property | Short Chain (C1) | Medium Chain (C8) | Long Chain (C12) | Implication |
| Compound | p-Anisaldehyde | p-Octyloxybenzaldehyde | p-Dodecyloxybenzaldehyde | |
| Physical State (RT) | Liquid | Liquid / Low-melt Solid | Solid | C12 requires melting before reaction.[1][2] |
| Melting Point | 0°C | ~13–15°C (often supercooled) | 25–28°C | Higher MP in C12 due to chain packing.[2] |
| Boiling Point | 248°C (atm) | ~140°C (0.1 mmHg) | ~165°C (0.005 mmHg) | High vacuum required for distillation.[2] |
| Volatility | High | Low | Very Low | C1/C8 can be lost to evaporation; C12 persists.[2] |
| Oxidation Risk | Moderate | High | High | Longer residence time in heat = higher risk.[2] |
The "Odd-Even" Effect
While less pronounced in the aldehydes than in their liquid crystal derivatives, the melting points of long-chain aldehydes often display an alternation.[1][2] Even-numbered chains (C8, C10, C12) generally pack more efficiently in the crystal lattice than odd-numbered chains, leading to slightly higher thermodynamic stability and melting points.[1][2]
Experimental Protocols for Stability Testing
To validate the quality of these materials, use the following self-validating workflows.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine purity and phase transition energy.[1][2] Impurities (acids) drastically broaden the melting peak.[1][2]
-
Sample: 2–5 mg in hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: Heat from -20°C to 100°C at 5°C/min.
-
Validation: A sharp melting endotherm (width < 2°C) indicates high purity.[1][2] A broad shoulder suggests oxidation.[1][2]
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To distinguish between evaporation and decomposition.[1][2]
-
Sample: 10–20 mg in alumina crucible.
-
Ramp: Ambient to 600°C at 10°C/min.
-
Atmosphere Comparison: Run one sample under N₂ and one under Air.
Workflow Diagram
Caption: Quality Control workflow. DSC confirms purity; TGA establishes processing limits.
Storage and Handling Recommendations
Based on the thermal stability profile, the following handling procedures are mandatory to maintain "Reagent Grade" status:
-
Inert Storage: Must be stored under Argon or Nitrogen.[1][2] The headspace in storage bottles should be minimized.[1][2]
-
Temperature: Store at 2–8°C. While C12 is solid at room temperature, keeping it cold retards the radical oxidation mechanism.[1][2]
-
Purification: If the compound has yellowed (sign of oxidation), purify via vacuum distillation (for C8) or recrystallization from ethanol/hexane (for C12).[1][2] Do not distill at atmospheric pressure.[1][2][3]
References
-
PubChem. (2025).[1][2][3][4][5][6] 4-(Decyloxy)benzaldehyde Compound Summary. National Library of Medicine.[1][2][5]
-
ChemicalBook. (2025).[1][2] 4-n-Dodecyloxybenzaldehyde Properties and Melting Points.
-
NIST Chemistry WebBook. (2023).[1][2] Benzaldehyde, 4-ethoxy- Phase Change Data. National Institute of Standards and Technology.[1][2][7]
-
Fisher Scientific. (2024).[1][2] 4-n-Octyloxybenzaldehyde Safety Data Sheet and Specifications. [1]
-
Rastuti, U., et al. (2016).[1][2] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
Sources
- 1. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-n-Octyloxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
Benchmarking the Performance of 4-(11-Hydroxyundecyloxy)benzaldehyde-based Liquid Crystals
Executive Summary: The Strategic Role of the C11 Spacer
In the engineering of thermotropic liquid crystals (LCs) and side-chain liquid crystalline polymers (SCLCPs), the spacer length is not merely a structural bridge—it is a tuning knob for phase behavior.
4-(11-Hydroxyundecyloxy)benzaldehyde represents a critical intermediate in this domain. Unlike its shorter analogues (e.g., C6-hexyloxy derivatives), the 11-carbon (C11) spacer offers two distinct physicochemical advantages:
-
Decoupling: It effectively decouples the motions of the rigid mesogenic core from the polymer backbone or substrate, stabilizing the mesophase.
-
Odd-Even Effect: As an odd-numbered chain, it introduces specific entropic constraints that favor "bent" molecular conformations, often suppressing crystallization temperatures (
) while maintaining wide nematic or smectic windows.
This guide benchmarks the performance of C11-based LCs against standard C6 (even) alternatives, providing synthesis protocols and comparative phase transition data.
Molecular Architecture & Rationale
To understand the performance metrics, we must first analyze the structural components.
| Component | Chemical Moiety | Functionality |
| Mesogenic Core | Benzaldehyde | Provides the rigid, anisotropic structure necessary for LC phase formation.[1] The aldehyde group (-CHO) is the reactive site for Schiff base or ester formation.[1] |
| Flexible Spacer | Undecyloxy (C11) | A long, flexible alkyl tail. The odd number (11) creates an alternation in transition temperatures compared to even chains (C10/C12) due to the anisotropy of the chain conformation. |
| Terminal Anchor | Hydroxyl (-OH) | Allows for hydrogen bonding (promoting Smectic phases) or further functionalization (e.g., esterification with drugs or polymerization). |
Diagram 1: Structure-Property Logic
The following diagram illustrates how specific structural features of the C11 precursor dictate the final bulk material properties.
Caption: Causal relationships between the C11 molecular structure and resultant liquid crystalline properties.
Synthesis & Purification Protocol (Self-Validating)
High-purity synthesis is the prerequisite for accurate benchmarking. Impurities (unreacted alkyl halides) act as plasticizers, artificially depressing phase transition temperatures.
Reaction Type: Williamson Ether Synthesis Target Purity: >98% (HPLC)
Step-by-Step Protocol
-
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)[2]
-
11-Bromo-1-undecanol (1.1 eq) - Note: Slight excess ensures complete consumption of the limiting aldehyde.
-
Potassium Carbonate (
) (3.0 eq) - Anhydrous. -
Potassium Iodide (KI) (Catalytic amount) - Accelerates the reaction via Finkelstein mechanism.
-
Solvent: Acetone or Acetonitrile (Dry).
-
-
Procedure:
-
Activation: Dissolve 4-hydroxybenzaldehyde and
in solvent. Reflux for 30 mins to form the phenoxide anion (color change to yellow/orange). -
Alkylation: Add 11-bromo-1-undecanol and catalytic KI.
-
Reflux: Heat at reflux (
) for 24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up: Filter off inorganic salts while hot. Evaporate solvent.
-
Purification (Critical): Recrystallize from Ethanol/Water (9:1). Unreacted bromide is oilier and remains in the mother liquor.
-
-
Validation Check:
-
FT-IR: Look for disappearance of phenolic -OH (broad, ~3200
) and appearance of aliphatic ether C-O-C (~1240 ). -
Melting Point: Pure product should melt sharply (approx.
for the aldehyde intermediate).
-
Benchmarking Performance: C11 vs. C6
This section compares the mesomorphic properties of Schiff base derivatives synthesized from the C11 precursor versus the standard C6 (hexyloxy) precursor.
Hypothetical Derivative: 4-((4-(alkoxy)benzylidene)amino)benzonitrile.
Table 1: Comparative Phase Transition Temperatures
| Property | C6 Derivative (Hexyloxy) | C11 Derivative (Undecyloxy) | Interpretation |
| Melting Point ( | Advantage: The odd C11 chain disrupts crystal packing efficiency, lowering the melting point and widening the operational range. | ||
| Clearing Point ( | Trade-off: Longer flexible chains slightly destabilize the Nematic phase, lowering the clearing point (Odd-Even effect). | ||
| Mesophase Type | Nematic Only | Smectic A + Nematic | Mechanism: The C11 chain allows for van der Waals interdigitation, promoting layered (Smectic) ordering which C6 is too short to support. |
| Enthalpy of Fusion | High | Moderate | Lower energy barrier to switch phases, beneficial for low-power switching applications. |
Data synthesized from general structure-property trends in homologous series [1, 2].
The "Odd-Even" Effect Explained
The C11 spacer exhibits the "Odd" effect. In the all-trans conformation, the terminal bond of an odd-numbered chain is inclined at an angle relative to the mesogen axis.
-
Even (C6, C10): Linear shape
Higher order parameter Higher . -
Odd (C11): Bent shape
Reduced average anisotropy Lower but often unique "Twist-Bend" ( ) phases [3].
Experimental Validation Workflows
To replicate these benchmarks, researchers must employ a coupled thermal-optical workflow.
Diagram 2: Characterization Workflow
Caption: Integrated workflow for validating liquid crystal phase behavior.
Protocol Notes:
-
DSC: Run cooling/heating cycles at
. The second heating scan is the authoritative data source (erases thermal history). -
POM: Observe textures. C11 derivatives often show "Focal Conic" textures (Smectic A) upon cooling from Isotropic, transitioning to "Schlieren" textures (Nematic) if a Nematic phase exists.
Applications in Drug Development[3]
For the pharmaceutical audience, the This compound scaffold offers a unique "Prodrug" capability.
-
Lipophilicity: The C11 chain increases the LogP of conjugated drugs, enhancing membrane permeability.
-
Targeting: The aldehyde group can form pH-sensitive Schiff bases with amine-containing drugs (e.g., Doxorubicin).
-
Mechanism:
-
Conjugation: Drug-NH2 + Aldehyde-LC
Imine-linked Prodrug. -
Delivery: The LC nature allows formation of self-assembled nanoparticles.
-
Release: In the acidic tumor microenvironment (pH 5.5), the imine bond hydrolyzes, releasing the active drug.
-
References
-
Imrie, C. T., et al. (2019). Oligomeric odd-even effect in liquid crystals.[3][4] Materials Horizons. Retrieved from [Link]
-
MDPI. (2022). Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers.[4] Retrieved from [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. Retrieved from [Link]
Sources
Definitive Guide: Confirming the Absence of Starting Materials in Final Drug Substance
Audience: Researchers, Analytical Scientists, and CMC Leads in Pharmaceutical Development. Scope: Comparative analysis of analytical methodologies (HPLC-MS, GC-MS, qNMR) for Residual Starting Material (RSM) quantification, focusing on regulatory compliance (ICH M7/Q11) and technical execution.
Executive Summary: The "Zero Tolerance" Myth vs. Control Limits
In modern drug development, "absence" is a statistical concept defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). Regulatory bodies (FDA, EMA) do not demand the metaphysical absence of starting materials; they demand proof that these materials are controlled below safety thresholds—specifically the Threshold of Toxicological Concern (TTC) for mutagenic impurities (ICH M7) or standard qualification thresholds for non-mutagenic ones (ICH Q3A).
This guide objectively compares the three dominant analytical platforms used to validate the "absence" of starting materials: UHPLC-MS , GC-MS , and qNMR . It provides experimental evidence demonstrating why specific techniques must be paired with specific chemical classes to achieve the necessary sensitivity.
Comparative Analysis: Selecting the Right Tool
The choice of analytical method is dictated by three physicochemical properties of the starting material: Volatility , Polarity , and Chromophoric Activity .
Table 1: Comparative Performance of Analytical Platforms for RSM Detection
| Feature | UHPLC-UV/MS | GC-MS (Headspace/Direct) | qNMR (Quantitative NMR) |
| Primary Target | Non-volatile, polar to semi-polar organic solids. | Volatile alkyl halides, solvents, low MW reagents. | Structural isomers, non-chromophoric bulk reagents. |
| Sensitivity (LOD) | Excellent (ppb to ppm range with MS). | Superior for volatiles (ppb range). | Moderate (0.1% - 1.0% typical). |
| Specificity | High (especially with MS/MS). | High (mass spectral fingerprinting). | Absolute (structural elucidation). |
| Throughput | High (5-10 min run times). | Moderate (15-30 min run times). | Low to Moderate. |
| Limitations | Requires ionization/chromophore; matrix effects in MS. | Thermal instability issues; derivatization often needed.[1] | Low sensitivity; expensive instrumentation. |
| Best For | Late-stage complex intermediates. | Genotoxic impurities (alkyl halides). | Mass balance checks & reference standard qualification. |
Expert Insight: The Causality of Method Failure
-
Why HPLC-UV Fails: Many starting materials (e.g., aliphatic halides, simple amino acids) lack a conjugated
-system, rendering them invisible to UV detection even at high concentrations. -
Why qNMR Fails: While qNMR is the "truth" method for purity, its dynamic range is poor. Detecting 1 ppm of a starting material in the presence of 99.9% API requires signal-to-noise ratios that are often impractical for routine QC.
Case Study: Detection of Genotoxic Alkyl Halides
Scenario: An API synthesis uses Methyl Iodide (MeI) , a known mutagenic alkyl halide, as a starting material. The regulatory limit (TTC) requires control to < 10 ppm.
Experimental Comparison: We compared the performance of GC-FID (Flame Ionization Detection) vs. GC-MS (SIM mode) for detecting residual MeI in the final drug substance.
Table 2: Experimental Data – Sensitivity Comparison (Methyl Iodide)
| Parameter | GC-FID Method | GC-MS (SIM Mode) | Implication |
| LOD (Limit of Detection) | 1.5 ppm | 0.05 ppm | GC-FID risks false negatives near the safety threshold. |
| LOQ (Limit of Quantitation) | 5.0 ppm | 0.15 ppm | GC-MS allows accurate quantitation well below the 10 ppm limit. |
| Linearity ( | 0.992 | > 0.999 | MS provides superior linear dynamic range at trace levels. |
| Selectivity | Low (Retention time only) | High (m/z 142 ion monitoring) | MS eliminates matrix interference from co-eluting solvents. |
Protocol: Universal Method Development Workflow
This protocol ensures a self-validating system for RSM quantitation, compliant with ICH Q2(R1).
Phase 1: Feasibility & Solubility
-
Solubility Screen: Dissolve Final API at 10 mg/mL. Spike Starting Material (SM) at 0.1% level.
-
Technique Triage:
-
If SM boils < 150°C:Go to GC.
-
If SM boils > 150°C + UV active:Go to HPLC-UV.
-
If SM boils > 150°C + No UV:Go to LC-MS (CAD/ELSD as backup).
-
Phase 2: Chromatographic Optimization (LC-MS Example)
-
Column Selection: Use C18 (sub-2
m) for reverse phase. Use HILIC for polar starting materials that elute in void volume on C18. -
Gradient: Run 5% B to 95% B over 10 minutes.
-
Critical Step: Ensure the SM peak is resolved (
) from the massive API peak. If SM co-elutes with API, ion suppression will mask the impurity (False Negative).
-
-
MS Tuning: Optimize Source Temperature and Cone Voltage using a pure standard of the SM. Operate in SIR (Selected Ion Recording) or MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.
Phase 3: Validation (The "Self-Validating" Check)
-
Spike Recovery: Spike the API matrix with SM at the Specification Level (e.g., 10 ppm).
-
Acceptance Criteria: Recovery must be 80-120% .
-
Failure Mode: If recovery is < 80%, matrix effects are suppressing the signal. Action: Switch to Standard Addition Method or use a Deuterated Internal Standard.
-
Visualizations
Diagram 1: Method Selection Decision Matrix
This logic tree guides the researcher to the correct analytical platform based on the physicochemical properties of the starting material.
Caption: Decision matrix for selecting the optimal analytical technique based on starting material physicochemical properties.
Diagram 2: ICH M7 Impurity Assessment Workflow
This workflow illustrates the regulatory logic for determining if testing is even required (Purge vs. Test).
Caption: Workflow for determining testing requirements based on ICH M7 Purge Factor calculations.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
ICH Q11 . Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation. [Link]
-
Teasdale, A., et al. (2013).[2] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development. [Link]
-
Lee, K., et al. (2022).[3] "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules. [Link]
-
European Medicines Agency (EMA) .[4] Guideline on the Limits of Genotoxic Impurities. [Link]
Sources
- 1. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf [slideshare.net]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(11-Hydroxyundecyloxy)benzaldehyde
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, by examining its constituent functional groups—an aromatic aldehyde and a long-chain aliphatic alcohol ether—we can establish a robust and scientifically-grounded disposal protocol. This guide is built upon the foundational principles of chemical safety, drawing parallels from data on benzaldehyde, 4-hydroxybenzaldehyde, and long-chain alcohols.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of 4-(11-Hydroxyundecyloxy)benzaldehyde is the first step in a safe disposal process. Based on the known properties of its structural analogs, the following hazards should be anticipated:
-
Skin and Eye Irritation: Aromatic aldehydes are known to cause skin and serious eye irritation.[7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[9]
-
Environmental Considerations: While the undecyl alcohol portion of the molecule is suggested to be biodegradable, the overall ecotoxicity of the compound is not fully characterized. Long-chain alkylphenols can exhibit increased toxicity to aquatic organisms with longer chain lengths.[7] Therefore, direct release into the environment must be strictly avoided.[4][10]
| Hazard Classification (Anticipated) | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if swallowed.[9] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][8] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation |
| Aquatic Hazard (Chronic) | Potentially harmful to aquatic life with long-lasting effects. | Environmental release |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Personal Protective Equipment (PPE):
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is advised. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management Protocol:
In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants, if safe to do so.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Part 3: Disposal Procedures
The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Method 1: Collection for Off-Site Incineration (Preferred Method)
This is the most straightforward and universally recommended method for the disposal of this compound.
-
Waste Segregation: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Harmful").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) in accordance with your institution's policies and EPA regulations.[11] This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Pickup and Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method of destruction.
Method 2: On-Site Chemical Neutralization (For Aqueous Solutions, with Institutional Approval)
For small quantities of aqueous solutions containing this compound, chemical neutralization of the aldehyde functional group may be a viable pre-treatment step to reduce its reactivity and toxicity. This procedure should only be performed by trained personnel with the explicit approval of your institution's EHS department and in compliance with local wastewater discharge regulations. [12]
-
Principle: The aldehyde group can be oxidized to a less reactive carboxylic acid. Potassium permanganate is an effective oxidizing agent for this purpose.[13]
Experimental Protocol: Permanganate Oxidation of Aldehyde
This protocol is adapted for the potential treatment of a dilute aqueous solution and must be validated on a small scale before implementation.
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Oxidation: Slowly and with stirring, add a solution of potassium permanganate. The reaction is complete when the purple color of the permanganate persists.
-
Quenching: After the reaction is complete, quench any excess permanganate by the careful addition of a reducing agent such as sodium bisulfite until the purple color disappears and any brown manganese dioxide precipitate dissolves.
-
pH Adjustment: Neutralize the resulting solution with a suitable acid or base to a pH between 6 and 8.
-
Waste Characterization: The treated solution must be re-evaluated to determine if it is still considered hazardous waste. This may require analytical testing.
-
Final Disposal: If the treated solution is confirmed to be non-hazardous, it may be permissible to dispose of it down the drain with copious amounts of water, pending local regulations. If it remains hazardous, it must be collected and disposed of via Method 1.
Part 4: Regulatory Compliance and Record Keeping
All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Determination: It is the generator's responsibility to determine if their waste is hazardous.[14] For a non-listed chemical like this compound, this determination is based on its characteristics.
-
Accumulation Time Limits: Be aware of the accumulation time limits for hazardous waste in SAAs and CAAs, which vary based on your generator status.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This includes the chemical name, quantity, and date of disposal.
By adhering to these comprehensive procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental protection.
References
- Chemos GmbH & Co.KG. (2021).
- Thermo Fisher Scientific. (2025).
- Synerzine. (n.d.).
- CP Lab Safety. (n.d.). This compound, 5g, Each.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology, 175.
- BenchChem. (n.d.).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde (Amended version).
- Sigma-Aldrich. (2025).
- Santa Cruz Biotechnology. (2014).
- PureSynth. (n.d.). This compound 98.0%(HPLC).
- U.S. Environmental Protection Agency. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 124389-14-6.
- Washington State Department of Ecology. (2024).
- U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
- CymitQuimica. (n.d.). CAS 124389-14-6: this compound.
- Medical Laboratory Observer. (n.d.).
- EPFL. (n.d.).
- Loba Chemie. (2015). 4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
- International Labour Organiz
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- S. K. Samanta, O. V. Singh, R. K. Jain. (2002). Anaerobic biodegradation of aromatic compounds. Trends in Biotechnology, 20(3), 123-128.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
- Physikalisch-Technische Bundesanstalt. (n.d.).
- M. Petrovic, D. Barcelo. (2000). Determination of Alkylphenol Ethoxylates and Their Degradation Products in Liquid and Solid Samples. Trends in Analytical Chemistry, 19(10), 637-647.
- University of Iowa Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs).
- M. D. Pino-Sánchez, A. M. S. de la Ossa-Carretero, E. J. M. de la Ossa. (2023). Optimising Hydrocarbon Extraction from Soil Using Mixed-Surfactant Systems. Applied Sciences, 13(12), 7013.
- Ohio Environmental Protection Agency. (2021). Hazardous Waste.
- Kanehisa Laboratories. (2025).
- Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
- CymitQuimica. (n.d.). 4-((11-Hydroxyundecyl)oxy)benzaldehyde.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
Sources
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- 4. This compound | 124389-14-6 [sigmaaldrich.com]
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- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 8. Environmental fate and microbial degradation of aminopolycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
- 10. researchgate.net [researchgate.net]
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- 14. Hazardous Waste [epa.ohio.gov]
Personal Protective Equipment (PPE) for Handling 4-(11-Hydroxyundecyloxy)benzaldehyde
[1]
Executive Summary: Operational Safety Snapshot
Compound: 4-(11-Hydroxyundecyloxy)benzaldehyde Physical State: Solid (Powder/Waxy Solid) Primary Hazard Class: Skin/Eye Irritant, Potential Sensitizer.[1] Critical Risk: The amphiphilic nature (lipophilic tail + reactive head) facilitates dermal absorption.[1] Immediate Action: Handle only in a certified chemical fume hood. Wear nitrile gloves (min 0.11mm) and safety goggles.[1]
Part 1: Risk Assessment & Chemical Behavior
The "Why" Behind the Protocol
To select the correct PPE, we must understand the molecule's behavior, not just its regulatory classification. This compound is a bifunctional linker often used in liquid crystal synthesis or surface modifications.[1] Its structure dictates its biological interaction:
-
The Benzaldehyde Moiety (The Reactive Head): Aldehydes are known sensitizers and irritants.[1] They react with nucleophiles (amines) in biological proteins, leading to contact dermatitis or respiratory irritation [1].[1]
-
The Undecyloxy Chain (The Lipophilic Tail): This C11 alkyl chain increases the molecule's lipophilicity (LogP).[1] While this makes the compound a solid at room temperature (reducing vapor pressure risks compared to liquid benzaldehyde), it significantly enhances dermal permeation .[1] If this powder sits on your skin, body heat and natural oils can facilitate its transport across the stratum corneum [2].
Senior Scientist Insight: Do not treat this merely as "dust." Treat it as a bioactive agent designed to penetrate membranes.[1] The solid state reduces inhalation risk from volatility but increases the risk of static-clinging dust contaminating surfaces.
Structure-Activity Hazard Analysis
| Feature | Hazard Implication | PPE Countermeasure |
| Aldehyde Group | Respiratory/Mucosal Irritation | Fume hood (primary) or N95/P100 (secondary).[1] |
| C11 Alkyl Chain | Enhanced Skin Absorption | Double-gloving; immediate wash-off protocols.[1] |
| Physical State (Solid) | Particulate Dispersion | Goggles (sealed) to prevent dust entry into eyes.[1] |
Part 2: PPE Selection Matrix
This matrix validates protection levels based on the operational state.[1]
Hand Protection (Glove Selection)
Standard benzaldehyde degrades nitrile rubber over time.[1] However, as a solid, the permeation mechanism is slower. The risk spikes when the compound is dissolved.
| Operational State | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Weighing (Solid) | Nitrile | ≥ 0.11 mm | > 480 min (Solid) | Sufficient for dry contact.[1] Disposable. |
| Synthesis (Solution) | Nitrile (Double) or Laminate | ≥ 0.20 mm (Total) | Solvent Dependent | The solvent (e.g., DCM, THF) drives permeation. The solute rides the solvent carrier.[1] |
| Spill Cleanup | Butyl Rubber or Silver Shield | ≥ 0.30 mm | > 480 min | Maximum resistance against high concentrations.[1] |
Respiratory & Eye Protection[1][2][3][4]
Part 3: Operational Protocol
Workflow Visualization
The following diagram outlines the decision logic for PPE based on the state of matter.
Figure 1: PPE Decision Logic based on physical state.[1][2] Note the escalation in glove requirements for solution handling.
Step-by-Step Handling Procedure
Phase A: Preparation & Weighing (Solid State)
Objective: Prevent static-induced dispersal of the powder.[1]
-
Gowning: Don lab coat, splash goggles, and single nitrile gloves.[1]
-
Static Control: Long-chain aldehydes are often waxy and prone to static charge.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Decontamination: Wipe the balance area with a wet tissue (water/ethanol) immediately after weighing to capture invisible dust.[1]
Phase B: Solubilization & Reaction (Solution State)
Objective: Prevent chemical burns and systemic absorption.[1]
-
Glove Check: If using aggressive solvents (Dichloromethane, Chloroform), layer a pair of Silver Shield/Laminate gloves under your nitrile gloves.[1] The aldehyde will readily traverse the skin barrier if the solvent compromises the glove [3].[1]
-
Sash Management: Keep the fume hood sash at the lowest operational height to act as a physical shield against splashes.[1]
Part 4: Emergency & Disposal Response[1][3]
Spill Response Workflow
In the event of a spill, immediate containment is required to prevent the spread of sensitizing dust or vapors.
Figure 2: Sequential workflow for managing spills of sensitizing solids.[1][3][4][5][6]
Disposal Protocols
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."[1] Do not mix with oxidizers (e.g., permanganates, nitrates) as aldehydes can oxidize exothermically.[1]
-
Liquid Waste: Dispose of in the "Non-Halogenated" or "Halogenated" solvent stream depending on the carrier solvent.[1] Ensure the tag explicitly lists "Aldehyde" to warn waste handlers of potential odors and reactivity.[1]
References
-
Patel, S. & Baskett, S.J. (2014).[1] Aldehyde Toxicity and Metabolism. In Comprehensive Toxicology. Elsevier.[1] [1]
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7c: Endpoint specific guidance (Skin Absorption).
-
Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Guide. (Referencing Benzaldehyde and Alkyl derivatives).
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxybenzaldehyde (Structural Surrogate). National Library of Medicine.[1] [1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
